R406
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDRJPYSTZHIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475212 | |
| Record name | R406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841290-81-1 | |
| Record name | R 406 cpd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
R406 Benzenesulfonate: A Deep Dive into its Core Mechanism of Action as a Spleen Tyrosine Kinase (SYK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
R406 Benzenesulfonate, the active metabolite of the prodrug Fostamatinib, is a potent inhibitor of spleen tyrosine kinase (SYK). This pivotal position in intracellular signaling pathways has established R406 as a significant therapeutic agent, particularly in the management of immune-mediated diseases. This technical guide provides an in-depth exploration of the core mechanism of action of R406, focusing on its molecular interactions, downstream signaling consequences, and the experimental evidence that underpins our understanding of its function.
Fostamatinib is the first-in-class oral SYK inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment.[1] Its therapeutic efficacy stems from the ability of its active metabolite, R406, to modulate the aberrant immune responses that drive platelet destruction in ITP. Furthermore, the anti-inflammatory properties of R406 have been extensively investigated in the context of rheumatoid arthritis (RA) and other autoimmune conditions.
This document will dissect the intricate details of R406's mechanism of action, presenting quantitative data on its potency and selectivity, detailed methodologies of key experiments, and visual representations of the signaling pathways it modulates.
Core Mechanism of Action: Inhibition of Spleen Tyrosine Kinase (SYK)
The primary molecular target of R406 is Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in the signaling cascades of various immune cells. R406 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the SYK enzyme and thereby preventing its phosphorylation and activation. This inhibition is crucial as SYK is a central mediator of signal transduction downstream of immunoreceptors, including Fc receptors (FcR) and B-cell receptors (BCR).[2]
Fc Receptor (FcR) Signaling Inhibition
In immune thrombocytopenia (ITP), autoantibodies coat platelets, marking them for destruction by phagocytic cells, primarily macrophages in the spleen. These macrophages recognize the antibody-coated platelets via their Fc gamma receptors (FcγRs). The binding of the antibody's Fc region to the FcγR triggers a signaling cascade that is critically dependent on SYK.
Upon FcγR clustering, associated Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the receptor chains. SYK is then recruited to these phosphorylated ITAMs via its tandem Src homology 2 (SH2) domains. This binding event activates SYK, which in turn phosphorylates a host of downstream effector molecules, including phospholipase Cγ (PLCγ), phosphoinositide 3-kinase (PI3K), and Vav. This signaling cascade ultimately leads to cytoskeletal rearrangements and phagocytosis of the opsonized platelet.
R406, by inhibiting SYK, effectively blocks this entire downstream signaling pathway. This abrogation of FcγR-mediated signaling prevents the phagocytosis of antibody-coated platelets, thereby increasing platelet counts and ameliorating the bleeding diathesis characteristic of ITP.
B-Cell Receptor (BCR) Signaling Inhibition
SYK is also a critical component of the B-cell receptor (BCR) signaling pathway. The BCR is essential for B-cell development, survival, and activation. Upon antigen binding, the BCR aggregates, leading to the phosphorylation of ITAMs in the associated Igα and Igβ subunits by Src-family kinases. Similar to FcR signaling, this recruits and activates SYK.
Activated SYK then initiates a downstream signaling cascade that results in the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors drive B-cell proliferation, differentiation into antibody-producing plasma cells, and cytokine production.
By inhibiting SYK, R406 can dampen B-cell activation and proliferation. This mechanism is particularly relevant in autoimmune diseases like rheumatoid arthritis, where autoantibody production by B cells is a key pathogenic feature.
Quantitative Data: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against its intended target and its selectivity over other kinases. R406 is a potent inhibitor of SYK with a high degree of selectivity, though it does exhibit some off-target activity.
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| SYK | Cell-free | 41 | 30 | [2] |
| FLT3 | Cell-free | ~205 | - | |
| KDR (VEGFR2) | Cell-free | - | - | |
| c-Kit | Cell-free | - | - | |
| PDGFRβ | Cell-free | - | - | |
| Src | Cell-free | - | - | |
| Lyn | Cell-free | - | - | |
| Fgr | Cell-free | - | - | |
| Lck | Cell-free | - | - | |
| Ret | Cell-free | - | - |
Note: A comprehensive kinase selectivity profile with IC50 values for a broader range of kinases is essential for a complete understanding of R406's activity. The table above represents key on- and off-target kinases of interest. Further research is required to populate a more extensive table.
The off-target inhibition of kinases such as KDR (Vascular Endothelial Growth Factor Receptor 2) is clinically relevant, as it has been linked to the adverse effect of hypertension observed in some patients treated with Fostamatinib.
Experimental Protocols
A thorough understanding of the experimental methodologies used to characterize R406 is crucial for interpreting the data and for designing future studies. Below are outlines of key experimental protocols.
In Vitro SYK Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory activity of R406 on the SYK enzyme.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of R406 against purified SYK kinase.
Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the amount of ADP formed and thus inversely proportional to the kinase inhibitory activity of the test compound.
Materials:
-
Recombinant human SYK enzyme
-
SYK kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1)
-
R406 Benzenesulfonate serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of R406 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, R406 solution (or DMSO for control), and the SYK enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate Reaction: Add the ATP and substrate mixture to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes).
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the R406 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Fcγ Receptor-Mediated Phagocytosis Assay
This cell-based assay is crucial for evaluating the functional consequence of SYK inhibition by R406 on macrophage activity.
Objective: To determine the effect of R406 on the phagocytosis of antibody-opsonized particles by macrophages.
Principle: Macrophages are incubated with fluorescently labeled particles (e.g., beads or red blood cells) that have been coated with IgG antibodies. The extent of phagocytosis is quantified by measuring the fluorescence associated with the macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated into macrophages) or primary human monocyte-derived macrophages.
-
Fluorescently labeled beads or red blood cells.
-
IgG antibody specific for the particle surface antigen.
-
R406 Benzenesulfonate.
-
Cell culture medium.
-
Trypan blue or another quenching agent to differentiate between internalized and surface-bound particles.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Culture macrophages to an appropriate density. Pre-treat the cells with various concentrations of R406 or vehicle control for a specified time (e.g., 1-2 hours).
-
Opsonization of Particles: Incubate the fluorescently labeled particles with the IgG antibody to allow for opsonization.
-
Phagocytosis: Add the opsonized particles to the macrophage cultures and incubate for a period that allows for phagocytosis (e.g., 30-60 minutes).
-
Quenching and Washing: Add a quenching agent like trypan blue to quench the fluorescence of non-internalized particles. Wash the cells to remove any remaining extracellular particles.
-
Quantification:
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of fluorescently positive cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and count the number of internalized particles per cell.
-
-
Data Analysis: Compare the extent of phagocytosis in R406-treated cells to the vehicle-treated control to determine the inhibitory effect of R406.
B-Cell Activation Assay
This assay assesses the impact of R406 on the activation of B-cells following BCR stimulation.
Objective: To measure the effect of R406 on B-cell activation markers and proliferation following BCR cross-linking.
Principle: B-cells are stimulated with an anti-IgM antibody to cross-link the BCR and initiate the signaling cascade. The activation status of the B-cells is then assessed by measuring the expression of activation markers (e.g., CD69, CD86) by flow cytometry or by quantifying cell proliferation.
Materials:
-
Isolated primary B-cells or a B-cell line (e.g., Ramos).
-
Anti-IgM antibody (F(ab')2 fragment to avoid Fc receptor binding).
-
R406 Benzenesulfonate.
-
Cell culture medium.
-
Fluorochrome-conjugated antibodies against B-cell activation markers (e.g., anti-CD69, anti-CD86).
-
Proliferation assay reagent (e.g., CFSE or BrdU).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture B-cells and pre-treat with various concentrations of R406 or vehicle control.
-
BCR Stimulation: Add anti-IgM antibody to the cell cultures to stimulate the BCR.
-
Incubation: Incubate the cells for an appropriate time to allow for the expression of activation markers (e.g., 6-24 hours) or for proliferation to occur (e.g., 48-72 hours).
-
Staining and Analysis:
-
Activation Markers: Stain the cells with fluorochrome-conjugated antibodies against activation markers and analyze by flow cytometry.
-
Proliferation: If using CFSE, the dye will have been added before stimulation, and its dilution is measured by flow cytometry. If using BrdU, it is added during the final hours of culture, and its incorporation into DNA is detected by flow cytometry using a specific antibody.
-
-
Data Analysis: Compare the expression of activation markers or the degree of proliferation in R406-treated cells to the stimulated, vehicle-treated control to determine the inhibitory effect of R406 on BCR-mediated activation.
Clinical Trial Methodologies
The clinical development of Fostamatinib has provided a wealth of data on the efficacy and safety of R406 in human diseases. The methodologies of these trials are critical for understanding the clinical relevance of its mechanism of action.
Fostamatinib in Immune Thrombocytopenia (FIT Phase 3 Program)
The FIT program consisted of two identical, multicenter, randomized, double-blind, placebo-controlled studies (FIT-1 and FIT-2).[1]
-
Patient Population: Adult patients with persistent or chronic ITP who had an insufficient response to at least one prior therapy and had platelet counts consistently below 30,000/μL.[3]
-
Study Design: Patients were randomized in a 2:1 ratio to receive either Fostamatinib or placebo orally twice a day for 24 weeks.[1][3]
-
Dosing: The starting dose of Fostamatinib was 100 mg twice daily. The dose could be increased to 150 mg twice daily after 4 weeks in non-responders.[1][4]
-
Primary Endpoint: The primary endpoint was a stable platelet response, defined as achieving a platelet count of ≥50,000/μL on at least four of the last six scheduled clinic visits between weeks 14 and 24 of treatment.[3]
-
Key Secondary Endpoints: Included overall platelet response (attaining a platelet count ≥50,000/μL at least once within the first 12 weeks), durability of response, and safety.
Fostamatinib in Rheumatoid Arthritis (OSKIRA Program)
The OSKIRA (Oral SYK Inhibition in Rheumatoid Arthritis) program comprised several Phase 2 and Phase 3 clinical trials.
-
Patient Population: Patients with active rheumatoid arthritis who had an inadequate response to conventional synthetic disease-modifying anti-rheumatic drugs (csDMARDs) or biologic DMARDs.
-
Study Design: These were typically randomized, double-blind, placebo-controlled trials. For example, the OSKIRA-1 study evaluated Fostamatinib in patients with an inadequate response to methotrexate.[5][6]
-
Dosing: Various dosing regimens of Fostamatinib were investigated, often in combination with methotrexate.
-
Primary Endpoint: The primary endpoint was typically the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at a specified time point (e.g., 24 weeks).
-
Key Secondary Endpoints: Included higher levels of ACR response (ACR50, ACR70), changes in the Disease Activity Score 28 (DAS28), and assessments of physical function and radiographic progression.
Conclusion
R406 Benzenesulfonate, the active metabolite of Fostamatinib, is a potent and selective inhibitor of spleen tyrosine kinase. Its core mechanism of action lies in the blockade of SYK-dependent signaling downstream of Fc and B-cell receptors. This targeted inhibition of a key kinase in immune cell activation provides a powerful therapeutic strategy for a range of autoimmune and inflammatory diseases. The in-depth understanding of its molecular interactions, supported by robust quantitative data and well-defined experimental and clinical methodologies, solidifies the position of R406 as a cornerstone of SYK-targeted therapy. Further research into its broader kinase profile and long-term clinical outcomes will continue to refine its therapeutic applications and enhance our understanding of the intricate role of SYK in human health and disease.
References
- 1. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Rigel Announces Results from the Second FIT Phase 3 Study and the Long-Term Open-Label Extension Study for Fostamatinib in ITP :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 4. Trial Design | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 5. Evaluation of effectiveness of two dosing regimens of fostamatinib compared to placebo in patients with rheumatoid arthritis (RA) who are taking disease modifying anti-rheumatic drug (DMARD) but not responding. [astrazenecaclinicaltrials.com]
- 6. Evaluation of efficacy and safety of fostamatinib monotherapy compared with adalimumab monotherapy in patients with rheumatoid arthritis (RA) [astrazenecaclinicaltrials.com]
The Syk Inhibition Pathway of R406 Benzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the R406 benzenesulfonate spleen tyrosine kinase (Syk) inhibition pathway. R406 is the active metabolite of the prodrug fostamatinib and a potent, ATP-competitive inhibitor of Syk, a critical non-receptor tyrosine kinase involved in signal transduction of activating Fc receptors (FcRs) and the B-cell receptor (BCR). By inhibiting Syk, R406 effectively modulates downstream signaling cascades, leading to the attenuation of inflammatory responses and cellular activation. This guide details the mechanism of action of R406, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the associated signaling pathways.
Introduction
Spleen tyrosine kinase (Syk) is a pivotal mediator in the signaling pathways of various immune cells, including B-cells, mast cells, macrophages, and neutrophils.[1] Its activation, downstream of immunoreceptors such as Fc receptors and the B-cell receptor, initiates a cascade of phosphorylation events that are crucial for cellular responses like degranulation, phagocytosis, and the production of inflammatory mediators.[1][2] Dysregulation of Syk signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.
R406, the active metabolite of fostamatinib, has emerged as a significant therapeutic agent targeting the Syk pathway.[3][4] Fostamatinib is an orally administered prodrug that is rapidly converted to R406 in the intestine.[5][6] R406 exhibits potent and selective inhibition of Syk, making it a valuable tool for both research and clinical applications.[4][7] This guide serves as a comprehensive resource for understanding and investigating the R406-mediated inhibition of the Syk signaling pathway.
Mechanism of Action of R406
R406 functions as a competitive inhibitor of ATP at the catalytic site of the Syk kinase domain.[5][8][9] By binding to the ATP pocket, R406 prevents the phosphorylation of Syk itself and its downstream substrates, thereby blocking the propagation of the signaling cascade.[5][8] This inhibition effectively abrogates the cellular responses triggered by FcR and BCR activation.
The inhibitory action of R406 on Syk leads to the suppression of a multitude of downstream signaling molecules. Key among these are the inhibition of phosphorylation of phospholipase C gamma (PLCγ), which in turn affects calcium mobilization, and the mitogen-activated protein kinase (MAPK) pathways, including Erk, p38, and JNK.[4]
Quantitative Data for R406
The potency and selectivity of R406 have been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data for R406's inhibitory activity against Syk and other kinases.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Syk) | 41 nM | Cell-free kinase assay | [4][10] |
| Ki (Syk) | 30 nM | ATP-competitive inhibition assay | [5][9][10] |
| EC50 (IgE-mediated degranulation) | 56-64 nM | Cultured human mast cells | [5][9] |
| EC50 (BCR-mediated CD69 upregulation) | 48 nM | Primary human B-cells | [11] |
| IC50 (FLT3) | ~205 nM | Cell-free kinase assay | [4][8] |
Table 1: In Vitro and Cellular Inhibitory Activity of R406
Signaling Pathways
The inhibition of Syk by R406 disrupts key signaling pathways originating from Fc and B-cell receptors. The following diagrams, generated using the DOT language, illustrate these pathways and the point of intervention by R406.
Fc Receptor (FcR) Signaling Pathway
Caption: Fc Receptor signaling pathway and R406 inhibition point.
B-Cell Receptor (BCR) Signaling Pathway
Caption: B-Cell Receptor signaling pathway and R406 inhibition point.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of R406 on the Syk pathway.
In Vitro Syk Kinase Inhibition Assay (Fluorescence Polarization)
This assay quantifies the ability of R406 to inhibit the kinase activity of purified Syk enzyme.
Materials:
-
Purified recombinant Syk enzyme
-
HS1 peptide substrate
-
ATP
-
Kinase buffer (20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 0.1 mg/mL acetylated BGG)
-
R406 serially diluted in DMSO
-
PTK quench mix (containing EDTA, anti-phosphotyrosine antibody, and a fluorescent phosphopeptide tracer)
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of R406 in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations with a final DMSO concentration of 0.2%.
-
In a 384-well plate, add the diluted R406 or DMSO (vehicle control).
-
Add the HS1 peptide substrate (final concentration 5 µM) and ATP (final concentration 4 µM) to each well.
-
Initiate the kinase reaction by adding 0.125 ng of Syk enzyme to each well. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 40 minutes.
-
Stop the reaction by adding 20 µL of the PTK quench mix to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[4][8]
Caption: Workflow for the in vitro Syk kinase inhibition assay.
Cell-Based Fc Receptor Signaling Assay (Mast Cell Degranulation)
This assay measures the effect of R406 on the degranulation of mast cells, a key FcεRI-mediated response.
Materials:
-
Human mast cell line (e.g., CHMC) or primary human mast cells
-
Anti-human IgE antibody
-
R406
-
Buffer for cell suspension and stimulation
-
Tryptase release assay kit or histamine ELISA kit
-
96-well plates
Procedure:
-
Culture and prime human mast cells with IgE.
-
Pre-incubate the primed mast cells with various concentrations of R406 or DMSO (vehicle control) for 30-60 minutes at 37°C.
-
Stimulate the cells with an optimal concentration of anti-human IgE antibody for 30 minutes at 37°C to induce degranulation.
-
Pellet the cells by centrifugation.
-
Collect the supernatant and measure the amount of released tryptase or histamine using a commercially available kit according to the manufacturer's instructions.
-
Determine the EC50 value of R406 for the inhibition of degranulation.[5][9][12]
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. cellagentech.com [cellagentech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Active Metabolite of Fostamatinib: A Technical Guide
Fostamatinib, an oral spleen tyrosine kinase (Syk) inhibitor, serves as a prodrug that undergoes rapid conversion to its active metabolite, R406. This guide provides a detailed technical overview of R406, its pharmacokinetic profile, the experimental methodologies used for its characterization, and its role in the context of Syk signaling pathways.
Fostamatinib is a therapeutic agent approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment. The clinical efficacy of fostamatinib is not attributed to the parent compound itself, but rather to its potent, active metabolite, R406. Following oral administration, fostamatinib is quickly metabolized in the gut by alkaline phosphatase to R406. This active moiety is then absorbed into the systemic circulation and is responsible for the therapeutic inhibition of Syk.
Quantitative Pharmacokinetic and Pharmacodynamic Data
The pharmacokinetic profiles of both fostamatinib and its active metabolite R406 have been characterized in multiple clinical studies. Following oral administration of fostamatinib, the parent drug is often undetectable or present at very low levels in plasma, while R406 is readily quantifiable.
Table 1: Pharmacokinetic Parameters of R406 Following Oral Administration of Fostamatinib in Healthy Adults
| Parameter | 100 mg Fostamatinib | 150 mg Fostamatinib |
| Cmax (ng/mL) | 37.0 (± 8.0) | 52.0 (± 14.0) |
| Tmax (hr) | 1.5 (1.0 - 2.0) | 1.5 (1.0 - 4.0) |
| AUC0-inf (ng·hr/mL) | 252 (± 52) | 363 (± 88) |
| t1/2 (hr) | ~15 | ~15 |
Data are presented as mean (± standard deviation) or median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life.
Table 2: In Vitro Activity of R406
| Target | IC50 (nM) |
| Spleen Tyrosine Kinase (Syk) | 41 |
IC50: Half maximal inhibitory concentration.
Experimental Protocols
Quantification of Fostamatinib and R406 in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous determination of fostamatinib and R406 in human plasma.
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
An aliquot of plasma (e.g., 50 µL) is mixed with a protein precipitation agent, such as acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of R406).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube, and may be evaporated to dryness and reconstituted in the mobile phase.
LC-MS/MS Conditions:
-
Liquid Chromatography: Reverse-phase chromatography is used to separate the analytes. A C18 column is a common choice. The mobile phase typically consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection. The MRM transitions are specific for the parent and product ions of fostamatinib and R406.
In Vitro Syk Inhibition Assay
The inhibitory activity of R406 against Syk is determined using a biochemical kinase assay.
Protocol Outline:
-
Recombinant human Syk enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP) in a reaction buffer.
-
R406 at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays.
-
The concentration of R406 that inhibits 50% of the Syk kinase activity (IC50) is calculated from the dose-response curve.
Visualizations
An In-depth Technical Guide to R406 Benzenesulfonate: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of R406 Benzenesulfonate, the benzenesulfonate salt of R406 (Tamatinib), a potent inhibitor of Spleen Tyrosine Kinase (Syk). R406 is the active metabolite of the orally administered prodrug Fostamatinib (Tavalisse™), which has garnered significant interest for its therapeutic potential in various immunological and oncological conditions. This document details the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with R406 Benzenesulfonate.
Chemical Structure and Identification
R406 is the biologically active molecule, while Fostamatinib is the phosphate prodrug designed to enhance oral bioavailability. Upon oral administration, Fostamatinib is rapidly converted to R406 in the gut by alkaline phosphatases.[1] R406 Benzenesulfonate is a salt form of R406.
R406 (Tamatinib)
-
IUPAC Name: 6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][2][3]oxazin-3-one[4]
-
Chemical Formula: C₂₂H₂₃FN₆O₅[5]
-
CAS Number: 841290-80-0[5]
R406 Benzenesulfonate
-
IUPAC Name: benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][2][3]oxazin-3-one[4]
Benzenesulfonate
Physicochemical Properties
The following tables summarize the key physicochemical properties of R406 Benzenesulfonate, its active form R406, and its prodrug Fostamatinib.
Table 1: Physicochemical Properties of R406 Benzenesulfonate and R406 (Tamatinib)
| Property | R406 Benzenesulfonate | R406 (Tamatinib) |
| Molecular Formula | C₂₈H₂₉FN₆O₈S[2][4] | C₂₂H₂₃FN₆O₅[5] |
| Molecular Weight | 628.6 g/mol [2][4] | 470.46 g/mol |
| Appearance | Solid | Solid |
| Solubility | Soluble in DMSO[7] | Data not readily available |
| pKa | Data not readily available | Data not readily available |
| IC₅₀ (Syk) | 41 nM[3] | 41 nM[8] |
| Kᵢ (Syk) | 30 nM (ATP-competitive)[3] | 30 nM (ATP-competitive)[8] |
Table 2: Physicochemical Properties of Fostamatinib
| Property | Fostamatinib |
| Molecular Formula | C₂₃H₂₆FN₆O₉P[1][9] |
| Molecular Weight | 580.46 g/mol [2][9] |
| Appearance | White to off-white solid[9] |
| Solubility | Soluble in DMSO[10] |
| pKa | Data not readily available |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C[9] |
Table 3: Physicochemical Properties of Benzenesulfonic Acid (for reference)
| Property | Benzenesulfonic Acid |
| Molecular Formula | C₆H₆O₃S[11] |
| Molecular Weight | 158.17 g/mol [11] |
| Appearance | Colorless crystalline solid[11] |
| Melting Point | 51 °C (anhydrous)[11] |
| Boiling Point | 190 °C[11] |
| Solubility | Soluble in water and ethanol; slightly soluble in benzene; insoluble in nonpolar solvents like diethyl ether.[11] |
| pKa | -2.8[11] |
Mechanism of Action and Signaling Pathway
R406 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[7] Syk is a key mediator of signal transduction downstream of immunoreceptors, including Fc receptors (FcR) and B-cell receptors (BCR). By inhibiting Syk, R406 effectively blocks these signaling cascades, leading to the modulation of immune responses.
Inhibition of Fc Receptor (FcR) Signaling
In myeloid cells such as macrophages and mast cells, the crosslinking of Fc receptors by immune complexes triggers a signaling cascade that is highly dependent on Syk. This pathway is central to processes like phagocytosis, degranulation, and the release of inflammatory mediators. R406 inhibits FcR-mediated signaling, thereby reducing inflammation and cell activation.
Caption: Fc Receptor signaling pathway and the inhibitory action of R406.
Inhibition of B-Cell Receptor (BCR) Signaling
In B-lymphocytes, the binding of an antigen to the B-cell receptor initiates a signaling cascade that is essential for B-cell activation, proliferation, and differentiation. Syk is a central molecule in this pathway, and its inhibition by R406 can block these processes, which is particularly relevant in the context of B-cell malignancies and autoimmune diseases.
Caption: B-Cell Receptor signaling pathway and the inhibitory action of R406.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of R406.
In Vitro Syk Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of R406 against Syk kinase.
Materials:
-
Recombinant human Syk enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
-
ATP
-
Syk substrate (e.g., a synthetic peptide)
-
R406 Benzenesulfonate (or R406) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of R406 Benzenesulfonate in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µl of diluted R406 or DMSO (vehicle control).
-
2 µl of Syk enzyme diluted in kinase buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add 2 µl of a mixture of Syk substrate and ATP (at a concentration close to the Kₘ for ATP) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each R406 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the R406 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of R406 on the viability and proliferation of cell lines.
Materials:
-
Cell line of interest (e.g., a B-cell lymphoma cell line)
-
Complete cell culture medium
-
R406 Benzenesulfonate dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with a serial dilution of R406. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium (for adherent cells) and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells, the solubilizing agent can be added directly.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the logarithm of the R406 concentration to determine the EC₅₀ value.
Apoptosis (Annexin V) Assay
This protocol is used to determine if R406 induces apoptosis in cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
R406 Benzenesulfonate dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with R406 at various concentrations for a specified time period. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by R406.
-
Conclusion
R406 Benzenesulfonate, as the salt of the active Syk inhibitor R406, is a valuable tool for researchers in immunology and oncology. Its potent and selective inhibition of Syk kinase provides a powerful means to investigate the roles of FcR and BCR signaling in various physiological and pathological processes. The experimental protocols outlined in this guide provide a solid foundation for the in vitro and cell-based characterization of R406 and other potential kinase inhibitors. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental methodologies is crucial for advancing research and development in this promising therapeutic area.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FostaMatinib DisodiuM Hexahydrate | 914295-16-2 [amp.chemicalbook.com]
- 11. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
The Therapeutic Potential of R406 Benzenesulfonate in Arthritis: A Technical Guide
Introduction
R406 Benzenesulfonate is the salt form of R406, the active metabolite of the prodrug Fostamatinib. It is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. In autoimmune and inflammatory diseases like rheumatoid arthritis (RA), aberrant activation of these immune cells leads to chronic inflammation and joint destruction. By targeting Syk, R406 offers a mechanism to interrupt these pathological processes, making it a significant area of interest for therapeutic development. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies used to evaluate the therapeutic potential of R406 in arthritis.
Mechanism of Action: Inhibition of Syk-Mediated Signaling
Syk is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) in B-cells, Fc receptors (FcR) in mast cells, macrophages, and neutrophils, and the osteoclast receptor RANK. In the context of arthritis, activation of these receptors by immune complexes and other ligands triggers a cascade of intracellular events that lead to cellular activation, proliferation, and the production of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases, all of which contribute to joint inflammation and damage.
R406 acts by competitively inhibiting the ATP binding site of the Syk kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade. This inhibition leads to a reduction in inflammation and a decrease in the activity of cells that drive the pathology of arthritis.
Preclinical Evaluation in Arthritis Models
The efficacy of R406 has been extensively evaluated in various animal models of arthritis, most notably the collagen-induced arthritis (CIA) model in rodents, which shares many pathological features with human rheumatoid arthritis.
Quantitative Data from Preclinical Studies
| Model | Species | Treatment | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | R406 (oral) | Dose-dependent reduction in clinical arthritis score, paw swelling, and joint damage. | |
| Collagen-Induced Arthritis (CIA) | Rat | R406 (oral) | Significant inhibition of bone erosions and cartilage destruction. | |
| Monoclonal Antibody-Induced Arthritis | Mouse | R406 (oral) | Prevention of inflammation and joint destruction when administered prophylactically. |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol represents a generalized methodology for evaluating a test compound like R406 in a murine CIA model.
-
Induction of Arthritis:
-
Male DBA/1 mice, 8-10 weeks old, are used.
-
An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
On Day 0, mice are immunized with an intradermal injection of the collagen emulsion at the base of the tail.
-
On Day 21, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Mice are randomly assigned to treatment groups (e.g., vehicle control, R406 low dose, R406 high dose, positive control like methotrexate).
-
Treatment is initiated upon the appearance of clinical signs of arthritis (typically around Day 24-28) and continued daily for a predefined period (e.g., 14-21 days).
-
R406 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage.
-
-
Assessment:
-
Clinical Scoring: Mice are scored daily or every other day for signs of arthritis in each paw, based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Paw thickness is measured using a digital caliper.
-
Histopathology: At the end of the study, mice are euthanized, and hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion, and with Safranin O to assess cartilage destruction.
-
Biomarker Analysis: Serum or plasma may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA.
-
In Vitro Activity of R406
The cellular effects of R406 have been characterized in various in vitro assays using primary cells and cell lines relevant to the pathogenesis of arthritis.
Quantitative Data from In Vitro Assays
| Assay Type | Cell Type | Measurement | R406 IC50 | Reference |
| Kinase Assay | Purified Enzyme | Syk Inhibition | 41 nM | |
| B-cell Proliferation | Human B-cells | BCR-stimulated proliferation | ~50 nM | |
| Mast Cell Degranulation | Human Mast Cells | IgE-mediated degranulation | ~136 nM | |
| Cytokine Release | Human Macrophages | TNF-α release | ~30 nM | |
| Osteoclastogenesis | Mouse bone marrow macrophages | Osteoclast formation | ~1 µM |
Experimental Protocol: In Vitro Osteoclastogenesis Assay
This protocol describes a method to assess the effect of R406 on the differentiation of osteoclasts from bone marrow precursors.
-
Cell Isolation and Culture:
-
Bone marrow is flushed from the femurs and tibias of mice.
-
Bone marrow macrophages (BMMs) are isolated by culturing the cells in the presence of M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days.
-
Adherent BMMs are harvested and seeded into 96-well plates.
-
-
Osteoclast Differentiation:
-
BMMs are cultured in differentiation medium containing M-CSF and RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) to induce osteoclastogenesis.
-
Cells are treated with various concentrations of R406 or a vehicle control. The medium is replaced every 2-3 days with fresh medium containing the respective treatments.
-
The culture is maintained for 4-6 days, allowing for the formation of mature, multinucleated osteoclasts.
-
-
Assessment:
-
TRAP Staining: Cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive, multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.
-
Quantification: The number of osteoclasts per well is counted under a microscope. The effect of R406 is determined by comparing the number of osteoclasts in treated wells to the vehicle control.
-
Resorption Pit Assay (Optional): To assess osteoclast function, BMMs can be cultured on dentin slices or calcium phosphate-coated plates. The area of resorption pits can be quantified after removing the cells at the end of the culture period.
-
Clinical Efficacy in Rheumatoid Arthritis
Fostamatinib (the prodrug of R406) has been evaluated in Phase II and Phase III clinical trials for the treatment of active rheumatoid arthritis.
Summary of Clinical Trial Data (OSKIRA Program)
| Trial Phase | Patient Population | Treatment Arms | Key Efficacy Endpoint (ACR20) | Key Safety Findings |
| Phase III (OSKIRA-1) | Inadequate response to MTX | Fostamatinib vs. Placebo | Statistically significant improvement in ACR20 response rates for Fostamatinib at 24 weeks. | Diarrhea, hypertension, neutropenia |
| Phase III (OSKIRA-2) | Inadequate response to MTX | Fostamatinib vs. Placebo | Met primary endpoint of ACR20 response at 24 weeks. | Consistent with OSKIRA-1 |
| Phase III (OSKIRA-3) | Inadequate response to DMARDs | Fostamatinib vs. Placebo | Met primary endpoint of ACR20 response at 24 weeks. | Consistent with OSKIRA-1 |
| Phase II | Active RA | Fostamatinib vs. Placebo | Dose-dependent improvement in ACR20/50/70 response rates. | Generally well-tolerated |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.
Conclusion
R406 Benzenesulfonate, the active metabolite of Fostamatinib, demonstrates significant therapeutic potential in arthritis through its potent and selective inhibition of Spleen Tyrosine Kinase. Preclinical studies in animal models of arthritis have consistently shown its ability to reduce inflammation and joint destruction. This is supported by in vitro data demonstrating its inhibitory effects on key cellular drivers of arthritis pathology, including B-cells, macrophages, and osteoclasts. While clinical trials in rheumatoid arthritis have shown efficacy, safety considerations such as hypertension and gastrointestinal side effects are important factors in its clinical use. Further research may focus on optimizing the therapeutic window of Syk inhibition and exploring its potential in other inflammatory arthritides.
R406 Benzenesulfonate: A Technical Guide to its Discovery as a Senolytic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time and contribute to pathology through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the senescence-associated secretory phenotype (SASP). The selective elimination of these detrimental cells using "senolytic" agents has emerged as a promising therapeutic strategy to extend healthspan. This technical guide provides an in-depth overview of the discovery of R406 Benzenesulfonate, the active metabolite of the spleen tyrosine kinase (SYK) inhibitor Fostamatinib, as a novel senolytic agent.
Discovery of R406 as a Senolytic Agent
R406 was identified as a senolytic through a high-throughput screening of a chemical library for compounds that selectively induce death in senescent human diploid fibroblasts (HDFs) compared to their proliferating counterparts. This initial screen highlighted R406's potent and selective cytotoxic effect on senescent cells, prompting further investigation into its mechanism of action.
Quantitative Data Summary
The senolytic activity of R406 has been quantified through various in vitro assays. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Dose-Dependent Effect of R406 on the Viability of Senescent Human Diploid Fibroblasts (HDFs)
| R406 Concentration (µM) | Percentage of Viable Senescent HDFs (%) |
| 0 (Control) | 100 |
| 1 | ~90 |
| 5 | ~60 |
| 10 | ~40 |
| 20 | ~20 |
Table 2: Induction of Apoptosis in Senescent HDFs by R406
| Treatment | Fold Increase in Caspase-9 Cleavage | Fold Increase in Caspase-7 Cleavage |
| Control (DMSO) | 1.0 | 1.0 |
| R406 (10 µM) | > 2.5 | > 2.0 |
Table 3: Effect of R406 on Pro-Survival Signaling in Senescent HDFs
| Treatment | Relative Phosphorylation of FAK (p-FAK/Total FAK) | Relative Phosphorylation of p38 MAPK (p-p38/Total p38) |
| Control (DMSO) | 1.0 | 1.0 |
| R406 (10 µM) | < 0.5 | < 0.5 |
Mechanism of Action: Inhibition of FAK and p38 MAPK Signaling
Unlike many other senolytics that target the Bcl-2 family of anti-apoptotic proteins, R406 induces apoptosis in senescent cells through a distinct mechanism. Research indicates that R406's senolytic activity is mediated by the inhibition of two key pro-survival kinases: Focal Adhesion Kinase (FAK) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2]
SYK, the primary target of R406, is a non-receptor tyrosine kinase that plays a role in various cellular processes. While the direct link between SYK and the FAK/p38 pathways in senescence is still under investigation, it is evident that inhibition of these downstream kinases is a critical event in R406-induced senolysis. FAK is a crucial mediator of cell adhesion and survival signals, while the p38 MAPK pathway is involved in stress responses and inflammation, and its sustained activation can contribute to the senescent phenotype. By inhibiting the phosphorylation and thus the activity of both FAK and p38 MAPK, R406 effectively disrupts the pro-survival signaling network that allows senescent cells to resist apoptosis.[1] This leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-9 and downstream executioner caspases like caspase-7.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of R406 as a senolytic agent.
High-Throughput Screening (HTS) for Senolytic Compounds
-
Objective: To identify compounds that selectively kill senescent cells.
-
Methodology:
-
Cell Culture and Senescence Induction: Human Diploid Fibroblasts (HDFs) are cultured to replicative senescence (typically >50 population doublings). Senescence is confirmed by markers such as senescence-associated β-galactosidase (SA-β-gal) staining and increased p16INK4a expression. Proliferating, low-passage HDFs are used as a control.
-
Compound Library Screening: A library of small molecules is dispensed into 384-well plates containing either senescent or proliferating HDFs at various concentrations.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: The viability data is normalized to vehicle-treated controls. Compounds that exhibit a significantly greater reduction in the viability of senescent cells compared to proliferating cells are identified as "hits."
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Objective: To detect senescent cells.
-
Methodology:
-
Fixation: Cells are washed with PBS and fixed with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.
-
Staining: After washing with PBS, cells are incubated with the SA-β-gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2) at 37°C without CO2 for 12-16 hours.
-
Imaging: The development of a blue color, indicating β-galactosidase activity at pH 6.0, is observed under a light microscope. The percentage of blue-stained cells is quantified.
-
Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Cell Preparation: Both floating and attached cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Western Blotting for Phosphorylated Proteins
-
Objective: To detect the activation state of specific signaling proteins.
-
Methodology:
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-p38, anti-p38) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative protein levels.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the discovery and validation of R406 as a senolytic agent.
Signaling Pathway of R406-Induced Senolysis
Caption: Proposed signaling pathway of R406-induced apoptosis in senescent cells.
Conclusion
The discovery of R406 Benzenesulfonate as a senolytic agent represents a significant advancement in the field of geroscience. Its unique mechanism of action, targeting the FAK and p38 MAPK pro-survival pathways, distinguishes it from other known senolytics and expands the arsenal of potential therapeutics for age-related diseases. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in further exploring the potential of R406 and other SYK inhibitors as a novel class of senotherapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety of this promising compound.
References
R406 Benzenesulfonate: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
R406 Benzenesulfonate is a potent inhibitor of spleen tyrosine kinase (Syk). It is the active metabolite of the oral prodrug Fostamatinib.[1] Fostamatinib is rapidly converted to R406 in the intestine by alkaline phosphatases.[2] R406 binds to the ATP binding pocket of Syk, functioning as an ATP-competitive inhibitor.[1] While its primary therapeutic approval is for the treatment of chronic immune thrombocytopenia (ITP), its mechanism of action holds significant interest for cancer research, particularly in hematological malignancies where Syk signaling is a key driver of cell survival and proliferation.[3] This guide provides an in-depth technical overview of R406 Benzenesulfonate, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
Primary Target: Spleen Tyrosine Kinase (Syk)
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various cell surface receptors, most notably the B-cell receptor (BCR).[4][5] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), Syk is a critical component of the BCR signaling pathway that promotes cell survival and proliferation.[3] Inhibition of Syk by R406 can disrupt these pro-survival signals and induce apoptosis in malignant B-cells.[1]
Other Potential Kinase Targets
While R406 is a potent inhibitor of Syk, it also exhibits activity against other kinases, which may contribute to its overall biological effects. These include:
-
Fms-like tyrosine kinase 3 (FLT3): R406 has been shown to inhibit FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[6][7]
-
RET (Rearranged during transfection): This receptor tyrosine kinase is a driver in certain types of thyroid cancer, and R406 has demonstrated inhibitory activity against it.[8][9][10]
-
TAM Kinases (Tyro3, Axl, Mer): This family of receptor tyrosine kinases is involved in regulating the immune response and can be overexpressed in various cancers, contributing to cell survival and metastasis.[11][12]
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hematological Malignancies | |||
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD+) | < 0.1 | [13] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD+) | ~0.1 | [14] |
| Various DLBCL cell lines | Diffuse Large B-cell Lymphoma | Varies | [15] |
| Solid Tumors | |||
| Renal Carcinoma Cell Lines | Renal Carcinoma | ~0.15 | [2] |
| HCT116 | Colorectal Cancer | Not specified | [2] |
| A549 | Non-small Cell Lung Cancer | Not specified | [2] |
Preclinical In Vivo Efficacy
Preclinical studies in animal models are crucial for evaluating the anti-tumor activity of a compound before human trials.
| Cancer Model | Treatment | Key Findings | Reference |
| Renal Tumor Xenografts | R406 | Reduced tumor burden at non-toxic doses. | [2] |
| Diffuse Large B-cell Lymphoma Xenografts | Fostamatinib | Showed anti-tumor activity. | [15] |
Clinical Trial Data
Clinical trials provide data on the safety and efficacy of a drug in humans.
| Trial Phase | Cancer Type(s) | Treatment | Key Results | Reference |
| Phase I/II | Relapsed/Refractory B-cell Non-Hodgkin Lymphoma | Fostamatinib | Overall response rate of 22% in DLBCL patients. Higher response (55%) in CLL/SLL patients. | [3] |
| Phase II | Advanced Solid Tumors (Colorectal, NSCLC, Head & Neck, Thyroid, Renal) | Fostamatinib | Limited anti-tumor activity. Disease stabilization rate of 27% in colorectal cancer. | [2] |
| Observational Study | Immune Thrombocytopenia (Second-Line Therapy) | Fostamatinib | ~80% of patients had an overall platelet response. | [16] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines a common method for assessing the effect of R406 on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
R406 Benzenesulfonate
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5][17]
-
-
Drug Treatment:
-
Prepare serial dilutions of R406 in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of R406 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]
-
-
CCK-8 Reagent Addition:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of R406 compared to the vehicle control.
-
Plot the results to determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This protocol describes how to detect apoptosis in cells treated with R406 using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
R406 Benzenesulfonate
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of R406 or vehicle control for the specified time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.[18]
-
Western Blotting for Syk Signaling
This protocol details the steps to analyze the phosphorylation status of Syk and its downstream targets.
Materials:
-
Cancer cell lines
-
R406 Benzenesulfonate
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-Akt, anti-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with R406 or vehicle control.
-
Wash cells with cold PBS and lyse with lysis buffer on ice.[19]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
In Vivo Subcutaneous Xenograft Model
This protocol provides a general framework for establishing and treating subcutaneous tumor xenografts in mice.
Materials:
-
Cancer cell lines
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Fostamatinib (or R406 formulated for in vivo use)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium).
-
For some cell lines, mixing with Matrigel can improve tumor take-rate.[1]
-
-
Tumor Implantation:
-
Inject a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer Fostamatinib (or R406) and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Calculate tumor growth inhibition (TGI).
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by R406 Benzenesulfonate.
References
- 1. curis.com [curis.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. B-cell receptor - Wikipedia [en.wikipedia.org]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Aptose Biosciences Inc. (APS) [aptose.com]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MD Anderson Research Highlights for August 30, 2023 | MD Anderson Cancer Center [mdanderson.org]
- 15. researchgate.net [researchgate.net]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. Cellular Assays of Viability, Apoptosis, and Gene Expression [bio-protocol.org]
- 18. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Benzenesulfonate Salt of R406 (Fostamatinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib, a pioneering therapeutic agent, has garnered significant attention for its novel mechanism of action targeting spleen tyrosine kinase (Syk). It is the first approved Syk inhibitor for the treatment of chronic immune thrombocytopenia (ITP).[1][2][3] Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine.[1][2][3] This guide focuses on the benzenesulfonate salt of R406, providing a comprehensive overview of its properties, mechanism of action, and clinical development. While the commercially available form of fostamatinib is a disodium hexahydrate salt, this document will delve into the technical details of the benzenesulfonate salt of its active moiety, R406, a form often used in research and development.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₉FN₆O₈S | |
| Molecular Weight | 628.63 g/mol | |
| Appearance | Translucent film | |
| Purity | ≥ 97% (UHPLC) | |
| Solubility | 20 mg/mL in DMSO | |
| Synonyms | Tamatinib besylate, R406 besylate |
Note: The aqueous solubility of the active metabolite R406 is low, a challenge that is overcome by administering it as the prodrug fostamatinib in a solid dosage form.[4][5]
Mechanism of Action: Syk Inhibition
R406 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells and macrophages. Syk is a key mediator of signal transduction downstream of immunoreceptors such as B-cell receptors (BCRs) and Fc receptors (FcRs).
In the context of Immune Thrombocytopenia (ITP), the pathogenesis involves the destruction of antibody-coated platelets by macrophages via Fcγ receptors. By inhibiting Syk, R406 disrupts this signaling cascade, thereby reducing platelet destruction.
Signaling Pathway of Syk in Macrophages
The following diagram illustrates the central role of Syk in FcγR-mediated phagocytosis in macrophages and its inhibition by R406.
References
- 1. Fostamatinib produces responses in ITP | MDedge [mdedge.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
R406 Benzenesulfonate: An In-depth Technical Guide to its Modulation of P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between R406 benzenesulfonate, the active metabolite of the spleen tyrosine kinase (SYK) inhibitor fostamatinib, and the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, or ABCB1). The modulation of this critical efflux pump has significant implications for drug metabolism, multidrug resistance in oncology, and drug-drug interactions.
Executive Summary
P-glycoprotein is a key transporter responsible for the efflux of a wide array of xenobiotics, playing a crucial role in drug absorption, distribution, and elimination. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells. R406, the active metabolite of the FDA-approved drug fostamatinib, has been identified as a modulator of P-gp function. Fostamatinib is a prodrug designed to overcome the low aqueous solubility of R406; it is rapidly converted to R406 by alkaline phosphatases in the intestine. While R406 is a known inhibitor of SYK, its interaction with P-gp appears to be a distinct, off-target effect that contributes to its pharmacological profile. In vitro studies have demonstrated that R406 can inhibit the efflux of P-gp substrates, thereby resensitizing multidrug-resistant cells to chemotherapeutic agents. Fostamatinib itself has been shown to inhibit P-gp, and co-administration with P-gp substrates like digoxin can lead to increased plasma concentrations of these substrates. This guide synthesizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the mechanisms and experimental workflows associated with the R406-P-gp interaction.
Quantitative Data on P-glycoprotein Modulation
The following tables summarize the key quantitative findings from in vitro studies on the effects of R406 and its prodrug, fostamatinib, on P-glycoprotein.
Table 1: In Vitro Inhibition of P-glycoprotein-Mediated Drug Resistance by R406
| Cell Line | P-gp Substrate | R406 Concentration (µM) | Fold Change in IC50 (Potentiation Factor) | Reference |
| MES-SA/Dx5 | Paclitaxel | 0.25 | 2.0 | |
| MES-SA/Dx5 | Paclitaxel | 0.5 | 3.1 | |
| MES-SA/Dx5 | Paclitaxel | 1.0 | 5.6 | |
| MES-SA/Dx5 | Paclitaxel | 2.5 | 11.1 | |
| SK-OV-3/TR | Paclitaxel | 1.0 | 3.7 | |
| SK-OV-3/TR | Paclitaxel | 2.5 | 10.0 |
Table 2: Effect of R406 on Intracellular Accumulation of P-gp Substrates
| Cell Line | Fluorescent P-gp Substrate | R406 Concentration (µM) | % of Maximum Accumulation (vs. PSC-833 control) | Reference |
| MES-SA/Dx5 | BODIPY-paclitaxel | 0.5 | 18% | |
| MES-SA/Dx5 | BODIPY-paclitaxel | 1.0 | 25% | |
| MES-SA/Dx5 | BODIPY-paclitaxel | 2.5 | 45% | |
| MES-SA/Dx5 | BODIPY-paclitaxel | 5.0 | 65% | |
| MES-SA/Dx5 | BODIPY-paclitaxel | 10.0 | 85% |
Table 3: Drug-Drug Interaction Data for Fostamatinib (Prodrug of R406)
| Co-administered Drug (P-gp Substrate) | Effect | Magnitude of Change |
| Digoxin | Increased AUC and Cmax | 37% and 70% increase, respectively |
| Rosuvastatin (BCRP substrate, also modulated by R406) | Possible increased concentrations | Monitoring for toxicities is recommended |
| Simvastatin (CYP3A4 substrate) | Increased concentrations | Monitoring for toxicities is recommended |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction between R406 and P-glycoprotein.
Cell Viability and Reversal of Multidrug Resistance
This assay quantifies the ability of a compound to restore the cytotoxicity of a chemotherapeutic agent in P-gp-overexpressing, multidrug-resistant cells.
-
Cell Lines: A pair of cell lines is typically used: a drug-sensitive parental line (e.g., MES-SA) and its P-gp-overexpressing, drug-resistant variant (e.g., MES-SA/Dx5).
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., paclitaxel) in the culture medium.
-
Prepare solutions of the P-gp modulator (R406) at fixed, non-toxic concentrations.
-
Treat the resistant cells with the chemotherapeutic agent alone or in combination with the fixed concentrations of R406. The parental sensitive cells are treated with the chemotherapeutic agent alone.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) colorimetric assay or an MTS assay.
-
Calculate the IC50 (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition.
-
The potentiation factor is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of R406.
-
P-gp Substrate Accumulation Assay
This assay directly measures the ability of a compound to inhibit P-gp's efflux function, leading to the intracellular accumulation of a fluorescent P-gp substrate.
-
Fluorescent Substrates: Common substrates include BODIPY-paclitaxel, rhodamine 123, and calcein-AM.
-
Protocol (using BODIPY-paclitaxel and flow cytometry):
-
Harvest cells (e.g., MES-SA/Dx5) and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in a phenol red-free medium.
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add the modulator (R406) at various concentrations to the respective tubes. Include a positive control (e.g., PSC-833, a known potent P-gp inhibitor) and a negative (untreated) control.
-
Pre-incubate the cells with the modulator for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the fluorescent substrate (e.g., BODIPY-paclitaxel) to all tubes at a final concentration determined by optimization experiments.
-
Incubate for a defined period (e.g., 1 hour) at 37°C, protected from light.
-
Stop the accumulation by adding ice-cold buffer and centrifuging the cells.
-
Wash the cell pellets with ice-cold buffer to remove extracellular fluorescence.
-
Resuspend the cells in a final volume of buffer for analysis.
-
Analyze the intracellular fluorescence of the cell population using a flow cytometer. The geometric mean fluorescence intensity is used for quantification.
-
P-glycoprotein ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity.
-
Source of P-gp: Membrane vesicles from P-gp-overexpressing insect cells (e.g., Sf9) or mammalian cells are commonly used.
-
Protocol:
-
Prepare membrane vesicles containing P-gp.
-
In a 96-well plate, add the membrane preparation to an assay buffer containing an ATP-regenerating system.
-
Add the test compound (R406) at various concentrations. Include a basal control (no compound), a positive control stimulant (e.g., verapamil), and a positive control inhibitor (e.g., sodium orthovanadate).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding MgATP.
-
Incubate the reaction for a specific time (e.g., 20-40 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method based on malachite green.
-
The P-gp-specific ATPase activity is calculated by subtracting the activity in the presence of an inhibitor like vanadate from the total activity.
-
Visualizations: Pathways and Workflows
Logical Relationship of Fostamatinib, R406, and P-glycoprotein
Caption: Logical diagram of Fostamatinib's conversion to R406 and their interactions with SYK and P-gp.
Experimental Workflow for Assessing P-gp Modulation
Caption: Workflow for the in vitro characterization of a P-glycoprotein modulator like R406.
Hypothetical Signaling Pathway of P-gp Modulation
Caption: R406 likely inhibits P-gp directly, while effects from SYK inhibition are less established.
R406 Benzenesulfonate: A Technical Guide to its Impact on Cytokine Production
This technical guide provides an in-depth analysis of R406 Benzenesulfonate, the active metabolite of Fostamatinib, and its effects on cytokine production. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of spleen tyrosine kinase (Syk) inhibition in inflammatory diseases.
Introduction
R406 Benzenesulfonate is a potent inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. By targeting Syk, R406 effectively modulates the inflammatory response, primarily by downregulating the production of pro-inflammatory cytokines. This guide details the molecular mechanisms, presents quantitative data on cytokine inhibition, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Mechanism of Action: Syk Inhibition
R406 exerts its anti-inflammatory effects by competitively inhibiting the ATP binding site of the Syk kinase domain. Syk is a key signaling molecule downstream of numerous immunoreceptors, including Fc receptors (FcR) and B-cell receptors (BCR). Activation of these receptors in immune cells like macrophages, neutrophils, mast cells, and B-cells leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), which then recruit and activate Syk. Activated Syk initiates a signaling cascade involving downstream molecules such as PLCγ and CARD9/BCL10/MALT1, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors are pivotal in the expression of genes encoding pro-inflammatory cytokines. R406's inhibition of Syk effectively blocks this entire cascade, leading to a broad suppression of inflammatory responses.
Effect on Cytokine Production
R406 has been shown to significantly reduce the production of a wide range of pro-inflammatory cytokines in various in vitro and in vivo models. The following sections and tables summarize the quantitative effects of R406 on key cytokines.
Tumor Necrosis Factor-alpha (TNF-α)
TNF-α is a pleiotropic cytokine central to the pathogenesis of numerous inflammatory diseases. R406 demonstrates potent, dose-dependent inhibition of TNF-α production from various cell types upon stimulation.
| Cell Type | Stimulus | R406 Concentration | % Inhibition (approx.) | IC50 (nM) | Reference |
| Human Monocytes | Immune Complexes | 1 µM | >90% | ~130 | |
| Human Macrophages | LPS | 0.1 µM | ~50% | ~100 | |
| Murine Bone Marrow-Derived Mast Cells | IgE/Antigen | 1 µM | >80% | ~200 | |
| Human Synovial Fluid Mononuclear Cells | Endogenous stimuli | 0.5 µM | ~75% | N/A |
Interleukin-6 (IL-6)
IL-6 is another critical cytokine involved in systemic inflammation and the acute phase response. R406 effectively curtails its production in myeloid cells.
| Cell Type | Stimulus | R406 Concentration | % Inhibition (approx.) | IC50 (nM) | Reference |
| Human Monocytes | Immune Complexes | 1 µM | >85% | ~150 | |
| Human Macrophages | LPS + Immune Complexes | 0.5 µM | ~60% | ~250 |
Interleukin-8 (IL-8)
IL-8 is a potent chemokine responsible for the recruitment of neutrophils to sites of inflammation. R406 has been shown to inhibit its production, thereby potentially reducing neutrophil infiltration.
| Cell Type | Stimulus | R406 Concentration | % Inhibition (approx.) | IC50 (nM) | Reference |
| Human Monocytes | Immune Complexes | 1 µM | >70% | ~300 |
Signaling Pathways
The inhibitory effect of R406 on cytokine production is a direct consequence of its interference with Syk-mediated signaling pathways.
R406 Benzenesulfonate: A Deep Dive into its Immunological Mechanisms and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
R406 Benzenesulfonate, the active metabolite of the prodrug Fostamatinib, has emerged as a significant small molecule inhibitor in the field of immunology.[1] Primarily targeting Spleen Tyrosine Kinase (Syk), R406 plays a critical role in modulating immune responses, particularly those mediated by Fc receptors and B-cell receptors.[2][3] This technical guide provides a comprehensive overview of the immunological investigation of R406, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and a summary of its clinical relevance in immune-mediated disorders.
Mechanism of Action: Inhibition of Spleen Tyrosine Kinase (Syk)
R406 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for intracellular signaling in a variety of hematopoietic cells, including B cells, mast cells, neutrophils, and macrophages.[4] Syk is a key component of the signaling cascade initiated by the activation of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcR).[5]
Upon ligand binding to these receptors, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex and becomes activated. Activated Syk then phosphorylates downstream signaling molecules, including phospholipase C-gamma (PLCγ), which ultimately leads to an increase in intracellular calcium and the activation of various cellular functions. These functions include degranulation in mast cells, phagocytosis in macrophages, and antibody production in B cells.[5]
R406 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Syk and preventing its kinase activity.[6] This blockade of Syk phosphorylation effectively abrogates the downstream signaling cascade, thereby inhibiting the inflammatory and autoimmune responses mediated by these pathways.
Signaling Pathway Diagram
Caption: Syk Signaling Pathway and R406 Inhibition.
Quantitative Data
The inhibitory activity of R406 has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data for R406 Benzenesulfonate.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| Syk | 41 | 30 | Cell-free kinase assay | [3][7] |
| Flt3 | ~205 | - | Cell-free kinase assay | [3] |
Table 2: Cellular Activity of R406
| Cell Type | Assay | Endpoint | IC50 / EC50 (nM) | Reference |
| Mast Cells | Degranulation (IgE-mediated) | Tryptase/Hexosaminidase release | 56 - 64 | [6] |
| B-Cells | Activation (BCR-mediated) | CD69 Expression | 33 - 171 | [7] |
| Neutrophils | TNFα Production (IgG-mediated) | TNFα release | ~100 | [8] |
| Macrophages | Phagocytosis (IgG-mediated) | Engulfment of opsonized particles | Inhibition Observed | [7] |
Table 3: Clinical Efficacy of Fostamatinib in Chronic ITP (Phase 3 Trials)
| Endpoint | Fostamatinib Group | Placebo Group | p-value | Reference |
| Stable Platelet Response | 18% | 2% | 0.0003 | [2] |
| Overall Platelet Response | 43% | 14% | 0.0006 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the immunological effects of R406 Benzenesulfonate.
Syk Kinase Activity Assay (In Vitro)
This protocol describes a cell-free assay to determine the direct inhibitory effect of R406 on Syk kinase activity.
Materials:
-
Recombinant human Syk enzyme
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
R406 Benzenesulfonate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween 20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of R406 Benzenesulfonate in DMSO, followed by a dilution in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add 2.5 µL of the diluted R406 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of Syk enzyme and Syk substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each R406 concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blotting for Syk Phosphorylation
This protocol is designed to assess the effect of R406 on Syk phosphorylation in a cellular context.
Materials:
-
Cell line expressing Syk (e.g., Ramos B cells, U937 monocytes)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM for B cells, aggregated IgG for monocytes)
-
R406 Benzenesulfonate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere or grow to the desired confluency.
-
Pre-incubate the cells with various concentrations of R406 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Syk primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Syk antibody to confirm equal protein loading.
Mast Cell Degranulation Assay
This protocol measures the inhibitory effect of R406 on IgE-mediated mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or bone marrow-derived mast cells (BMMCs)
-
Cell culture medium
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
R406 Benzenesulfonate
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
96-well plates
Procedure:
-
Sensitize mast cells with anti-DNP IgE overnight.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Resuspend the cells in Tyrode's buffer and plate them in a 96-well plate.
-
Pre-incubate the cells with various concentrations of R406 or vehicle for 1 hour.
-
Stimulate degranulation by adding DNP-HSA to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant to measure released β-hexosaminidase.
-
Lyse the remaining cells with Triton X-100 to measure the total cellular β-hexosaminidase.
-
Add pNAG substrate to both the supernatant and cell lysate samples and incubate.
-
Stop the reaction and measure the absorbance at 405 nm.
-
Calculate the percentage of degranulation as (supernatant absorbance / (supernatant + lysate absorbance)) x 100.
Macrophage Phagocytosis Assay
This protocol assesses the impact of R406 on FcγR-mediated phagocytosis by macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated with PMA) or primary macrophages
-
Cell culture medium
-
Sheep red blood cells (SRBCs) or fluorescent beads
-
Anti-SRBC IgG
-
R406 Benzenesulfonate
-
Phagocytosis buffer (e.g., HBSS)
-
Trypan blue or a fluorescent dye to quench extracellular fluorescence
Procedure:
-
Plate macrophages in a 96-well plate and allow them to adhere.
-
Opsonize SRBCs or beads by incubating them with anti-SRBC IgG.
-
Wash the opsonized particles to remove unbound IgG.
-
Pre-incubate the macrophages with various concentrations of R406 or vehicle for 1 hour.
-
Add the opsonized particles to the macrophages.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash the wells to remove non-phagocytosed particles.
-
Lyse the macrophages to release engulfed SRBCs (for colorimetric reading) or quench the fluorescence of non-internalized beads.
-
Quantify phagocytosis by measuring the absorbance of hemoglobin or the fluorescence intensity using a plate reader or by flow cytometry.
Experimental Workflow Diagram
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
R406 Benzenesulfonate: A Technical Guide for Basic Research in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
R406 Benzenesulfonate, the active metabolite of the prodrug Fostamatinib, is a potent inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4] Initially identified for its role in attenuating autoantibody-induced arthritis in animal models, R406 has emerged as a critical tool in basic cell biology research.[1] Its ability to competitively bind to the ATP binding pocket of Syk makes it a highly specific inhibitor of its kinase activity.[1][2][5] This technical guide provides an in-depth overview of R406, its mechanism of action, and its application in fundamental cell biology research, complete with experimental protocols and quantitative data.
Mechanism of Action
R406 primarily functions as an ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][5] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune receptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and C-type lectin receptors like Dectin-1, Dectin-2, and Mincle.[1] By inhibiting Syk, R406 effectively blocks these downstream signaling pathways, leading to a reduction in inflammatory responses and cellular activation.[1][6]
Beyond Syk, R406 has been shown to inhibit other kinases at higher concentrations, including Flt-3 and Ret tyrosine kinases.[1] It also demonstrates activity against a wider range of kinases, which may contribute to some of its off-target effects.[2]
Quantitative Data
The following table summarizes the key quantitative parameters of R406 activity from various in-vitro and cell-free assays.
| Parameter | Value | Assay System | Reference |
| IC50 (Syk) | 41 nM | Cell-free kinase assay | [2][5] |
| Ki (Syk) | 30 nM | ATP-competitive binding assay | [2][5] |
| IC50 (Flt3) | ~205 nM (5-fold less potent than Syk) | Cell-free kinase assay | [5] |
| Effective Concentration (Apoptosis in senescent HDFs) | 10 µM | Cell Culture | [7] |
Applications in Basic Research
Elucidating Immune Receptor Signaling
R406 is an invaluable tool for dissecting the signaling pathways downstream of immune receptors. By inhibiting Syk, researchers can investigate the specific roles of this kinase in processes such as B-cell activation, mast cell degranulation, and macrophage phagocytosis.
The following diagram illustrates the central role of Syk in Fc Receptor (FcR) and B-Cell Receptor (BCR) signaling and the point of inhibition by R406. Upon ligand binding, Src-family kinases phosphorylate ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) within the receptor complex. Syk is then recruited to these phosphorylated ITAMs and becomes activated, initiating a downstream signaling cascade that leads to cellular responses. R406 blocks the kinase activity of Syk, thereby abrogating this entire cascade.
Caption: FcR and BCR signaling pathway inhibited by R406.
Investigating Cytokine Production
R406 has been shown to inhibit the production and release of various pro-inflammatory cytokines and chemokines, including TNFα, IL-8, and GM-CSF.[5] This makes it a useful tool for studying the signaling pathways that regulate the expression of these inflammatory mediators.
Studying Apoptosis and Cell Viability
R406 can induce apoptosis in certain cell types, particularly those with Syk overexpression, such as in some forms of lymphoma.[1] More recently, it has been identified as a senolytic agent, selectively inducing apoptosis in senescent cells.[7][8]
The proposed mechanism for the senolytic activity of R406 involves the dual inhibition of Focal Adhesion Kinase (FAK) and p38 MAPK, alongside an increase in reactive oxygen species (ROS). This multi-pronged attack on pro-survival pathways leads to the induction of apoptosis specifically in senescent cells.
Caption: Proposed mechanism of R406-induced senolysis.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of R406 in various cell biology experiments. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of R406 on Syk kinase in a cell-free system.
Caption: Workflow for an in-vitro kinase assay with R406.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL acetylated BGG).[5]
-
Prepare serial dilutions of R406 in DMSO, then dilute further in kinase buffer to the desired final concentrations (ensure final DMSO concentration is low, e.g., <1%).[5]
-
Prepare solutions of recombinant Syk enzyme, a suitable peptide substrate, and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, add the diluted R406 solutions.
-
Add the Syk enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C or room temperature.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or radiometric detection with ³²P-ATP.
-
Plot the percentage of kinase inhibition against the log concentration of R406 to determine the IC50 value.
-
Immunoprecipitation and Western Blotting
This protocol is designed to analyze the phosphorylation status of Syk and its downstream targets in cells treated with R406.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of R406 or a vehicle control (e.g., DMSO) for a specified duration.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells, immune complexes for macrophages) to activate the Syk pathway.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an antibody specific for the protein of interest (e.g., anti-Syk) overnight at 4°C with gentle rotation.
-
Add protein A/G-conjugated beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-Syk).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total protein to confirm equal loading.
-
Cell Viability Assay
This protocol can be used to assess the effect of R406 on the viability of different cell types, including its cytotoxic effects on cancer cells or senescent cells.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of R406 concentrations or a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Choose a suitable viability assay, such as:
-
MTT/XTT Assay: Measures metabolic activity. Add the reagent to the wells, incubate, and then measure the absorbance.
-
ATP-based Assay: Measures cellular ATP levels. Lyse the cells and measure luminescence.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) and analyze by fluorescence microscopy or flow cytometry.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability against the log concentration of R406 to determine the EC50 value.
-
R406 Benzenesulfonate is a powerful and specific inhibitor of Syk kinase, making it an indispensable tool for cell biologists. Its utility extends from the fundamental investigation of immune receptor signaling to the exploration of novel therapeutic avenues in cancer and cellular senescence. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate R406 into their experimental designs and further unravel the intricate roles of Syk-mediated signaling in health and disease.
References
- 1. invivogen.com [invivogen.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 7. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
Methodological & Application
R406 Benzenesulfonate: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
R406 Benzenesulfonate, the active metabolite of the prodrug Fostamatinib, is a potent inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase involved in signal transduction downstream of various receptors, including B-cell receptors (BCR) and Fc receptors (FcR). Its central role in immune cell activation and inflammatory processes has made it a key target in the development of therapies for autoimmune diseases and certain cancers. These application notes provide detailed protocols for the use of R406 Benzenesulfonate in cell culture, including methods for assessing its effects on cell viability, apoptosis, and signaling pathways.
Introduction
Spleen Tyrosine Kinase (Syk) is a pivotal mediator of intracellular signaling in a multitude of hematopoietic cells, including B-cells, mast cells, macrophages, and neutrophils. Upon activation of receptors like the BCR and FcR, Syk initiates a signaling cascade that leads to the activation of downstream pathways such as the Phospholipase C gamma (PLCγ), Protein Kinase B (Akt), and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways collectively regulate a wide array of cellular functions, including proliferation, differentiation, cytokine release, and phagocytosis.
R406 Benzenesulfonate exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of Syk. This inhibition blocks the autophosphorylation of Syk and its subsequent activation, thereby abrogating downstream signaling events. The study of R406 in cell culture is essential for understanding its mechanism of action and for identifying potential therapeutic applications.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of R406 Benzenesulfonate in various human cell lines. This data is crucial for determining the effective concentration range for in vitro experiments.
| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| Jeko-1 | Mantle Cell Lymphoma | 48 h | 5.07 | [1] |
| AMO-1 | Myeloma | - | - | [1] |
| U266 | Myeloma | - | - | [1] |
| DLBCL cell lines (sensitive) | Diffuse Large B-cell Lymphoma | - | - | |
| DLBCL cell lines (resistant) | Diffuse Large B-cell Lymphoma | - | - |
Note: Specific IC50 values for AMO-1, U266, and DLBCL cell lines were not explicitly found in the search results, but they are mentioned as being treated with R406.
Experimental Protocols
Preparation of R406 Benzenesulfonate Stock Solution
For in vitro studies, R406 Benzenesulfonate should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Reconstitution: Dissolve R406 Benzenesulfonate powder in DMSO to create a stock solution of 10 mM. Ensure the powder is completely dissolved by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Working Solution: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium. It is critical to ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Cell Culture and Treatment
The following is a general protocol for treating adherent or suspension cells with R406 Benzenesulfonate. Specific cell seeding densities and incubation times should be optimized for each cell line and experimental endpoint.
-
Cell Seeding:
-
For adherent cells, seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight before treatment.
-
For suspension cells, seed cells in a multi-well plate at a density appropriate for the specific cell line and assay.
-
-
Treatment:
-
Prepare the desired concentrations of R406 Benzenesulfonate in fresh, pre-warmed cell culture medium.
-
Remove the existing medium from the cells.
-
Add the medium containing the various concentrations of R406 Benzenesulfonate to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Following treatment with R406 Benzenesulfonate, add MTT solution (typically 5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.
-
Procedure:
-
Harvest cells (both adherent and suspension) after treatment with R406 Benzenesulfonate.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blot Analysis of Syk Signaling
Western blotting can be used to assess the phosphorylation status of Syk and its downstream targets to confirm the inhibitory effect of R406.
-
Procedure:
-
After treatment with R406 Benzenesulfonate, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phospho-Syk (e.g., Tyr525/526).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Syk or a housekeeping protein like β-actin.
-
Cytokine Release Assay (ELISA)
An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of specific cytokines released into the cell culture supernatant following treatment with R406.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform a sandwich ELISA according to the manufacturer's instructions for the cytokine of interest (e.g., TNF-α, IL-6, IL-8).
-
Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add the cell culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP.
-
Add a substrate solution and measure the absorbance using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
-
Visualizations
Experimental Workflow for Assessing R406 Benzenesulfonate Efficacy
Caption: A generalized workflow for studying the effects of R406 Benzenesulfonate in cell culture.
Simplified Syk Signaling Pathway and Inhibition by R406
Caption: R406 inhibits Syk, blocking downstream signaling and cellular responses.
References
Application Notes and Protocols for Western Blot Analysis of Syk Inhibition by R4406 Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing R406 Benzenesulfonate, a potent spleen tyrosine kinase (Syk) inhibitor, in Western blot analysis to investigate its effects on Syk signaling pathways.
Introduction
R406 Benzenesulfonate is the active metabolite of the prodrug Fostamatinib. It functions as an ATP-competitive inhibitor of Syk, a non-receptor tyrosine kinase crucial for signaling pathways downstream of various receptors, including Fc receptors and the B-cell receptor.[1][2] This inhibitory action blocks the phosphorylation of Syk and its downstream targets, making R406 a valuable tool for studying immune and inflammatory responses. Western blotting is a fundamental technique to qualitatively and quantitatively assess the inhibition of Syk phosphorylation and the subsequent modulation of its signaling cascade by R406.
Mechanism of Action
R406 specifically targets the ATP-binding pocket of Syk, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates.[1] This disruption of the signaling cascade has been shown to inhibit the activation of key signaling molecules such as Phospholipase C gamma 2 (PLCγ2), Linker for Activation of T-cells (LAT), and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3]
Data Presentation
The following tables summarize the quantitative effects of R406 and its prodrug, Fostamatinib, on Syk phosphorylation as determined by Western blot analysis.
Table 1: Effect of Fostamatinib on Syk Phosphorylation (p-Syk) in Waldenström's Macroglobulinemia Cell Lines [4]
| Cell Line | Fostamatinib Concentration (µM) | Percent Decrease in p-Syk |
| BCWM.1 | 1 | 41% |
| MWCL-1 | 1 | 51% |
Table 2: R406 Treatment Conditions for Inhibition of Syk Phosphorylation [1]
| Cell Line | R406 Concentration (µM) | Treatment Time |
| COS7 | 5 | 2 hours |
Experimental Protocols
Western Blot Protocol for Assessing R406-Mediated Inhibition of Syk Phosphorylation
This protocol outlines the steps for treating cells with R406, preparing cell lysates, and performing a Western blot to detect total Syk and phosphorylated Syk (p-Syk).
Materials:
-
R406 Benzenesulfonate (Selleck Chemicals or equivalent)
-
Cell line of interest (e.g., BCWM.1, MWCL-1, COS7)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Syk (Tyr525/526) antibody (e.g., Cell Signaling Technology #2710)
-
Mouse or Rabbit anti-Syk antibody (total Syk)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of R406 (e.g., 1-5 µM) for the specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Optional: Stimulate cells with an appropriate agonist to induce Syk phosphorylation (e.g., anti-IgM for B-cells) for a short period (e.g., 10-15 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Syk (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total Syk:
-
To normalize for protein loading, the membrane can be stripped of the p-Syk antibodies and re-probed for total Syk.
-
Wash the membrane in stripping buffer.
-
Block the membrane again and incubate with the primary antibody against total Syk.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
-
Densitometric Analysis:
-
Quantify the band intensities for p-Syk and total Syk using image analysis software.
-
Calculate the ratio of p-Syk to total Syk for each sample to determine the relative level of Syk phosphorylation.
-
Mandatory Visualizations
Caption: Syk Signaling Pathway Inhibition by R406.
Caption: Western Blot Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Targeting the Spleen Tyrosine Kinase with Fostamatinib as a Strategy Against Waldenström’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R406 Benzenesulfonate in the Study of Syk Immunoprecipitation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of R406 Benzenesulfonate in conjunction with the immunoprecipitation of Spleen Tyrosine Kinase (Syk). While R406 is a potent inhibitor of Syk, this document outlines a protocol for immunoprecipitating Syk and subsequently using R406 as a tool to study its activity.
Introduction to Syk and R406 Benzenesulfonate
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells. It is essential for the signaling pathways of various immune receptors, including B cell receptors (BCRs) and Fc receptors. Upon receptor activation, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and initiates a downstream signaling cascade, leading to cellular responses such as proliferation, differentiation, and phagocytosis.
R406 is the active metabolite of the prodrug Fostamatinib and is a potent, ATP-competitive inhibitor of Syk. It binds to the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of downstream substrates. Due to its crucial role in immune signaling, Syk is a significant therapeutic target for autoimmune and inflammatory diseases, and R406 is a valuable tool for studying its function.
Quantitative Data of R406 Benzenesulfonate
The following table summarizes the key quantitative parameters of R406's interaction with Syk, providing a reference for its potency and binding characteristics.
| Parameter | Value | Description | Reference |
| IC₅₀ | 41 nM | The half maximal inhibitory concentration of R406 against Syk kinase activity in an in vitro assay. | |
| Kᵢ | 30 nM | The inhibition constant of R406 for Syk, indicating it is a competitive inhibitor with respect to ATP. | |
| EC₅₀ | 56-64 nM | The half maximal effective concentration for the inhibition of IgE- and IgG-mediated degranulation in cultured human mast cells. |
Experimental Protocols
This section details a protocol for the immunoprecipitation of Syk from cell lysates, followed by an optional in vitro kinase assay using R406 Benzenesulfonate as an inhibitor.
Protocol 1: Immunoprecipitation of Syk
This protocol describes the isolation of Syk from cell lysates using a specific antibody.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Anti-Syk antibody, validated for immunoprecipitation
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density and treat as required for your experiment.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a fresh pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
To 500-1000 µg of protein lysate, add the recommended amount of anti-Syk antibody.
-
Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C on an end-over-end rotator.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 500 µL of ice-cold wash buffer.
-
After the final wash, remove all residual wash buffer.
-
To elute the immunoprecipitated Syk, add 20-40 µL of elution buffer (e.g., 2x Laemmli buffer for Western blot analysis) and heat at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted Syk protein.
-
Protocol 2: In Vitro Kinase Assay with R406
This protocol can be performed on the immunoprecipitated Syk to assess its kinase activity and the inhibitory effect of R406.
Materials:
-
Immunoprecipitated Syk (on beads)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT)
-
Syk substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)
-
ATP
-
R406 Benzenesulfonate (in a suitable solvent like DMSO)
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., a phosphotyrosine-specific antibody for Western blotting or a commercial kinase activity assay kit)
Procedure:
-
Prepare Immunoprecipitated Syk:
-
Following the immunoprecipitation protocol, wash the beads containing the Syk-antibody complex twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Prepare reaction mixes in separate tubes. For a typical experiment, you would have at least two conditions: a control (with vehicle, e.g., DMSO) and a treatment with R406.
-
Add the Syk substrate and R406 (at desired concentrations) or vehicle to the respective tubes. Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 20-30 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution or by adding Laemmli buffer and heating.
-
Analyze the results. This can be done by Western blotting with a phosphotyrosine antibody to detect substrate phosphorylation or by using a commercial kinase assay kit that measures ATP consumption.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: A simplified diagram of the Syk signaling pathway.
Caption: Experimental workflow for Syk immunoprecipitation and subsequent analysis.
Caption: Mechanism of R406 as an ATP-competitive inhibitor of Syk.
Application Notes and Protocols for Flow Cytometry Analysis of R406 Benzenesulfonate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
R406 Benzenesulfonate is the orally available prodrug of R406, a potent and selective inhibitor of the Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells, mast cells, macrophages, and neutrophils. By inhibiting Syk, R406 modulates downstream signaling cascades, leading to the suppression of cellular activation, proliferation, and survival. These effects make R406 a valuable tool for studying immune cell function and a potential therapeutic agent for autoimmune diseases and hematological malignancies. Flow cytometry is an indispensable technique for dissecting the cellular responses to R406 treatment at a single-cell level, enabling the analysis of apoptosis, cell cycle progression, and the phosphorylation status of key signaling proteins.
Mechanism of Action
R406 is a competitive ATP inhibitor of the Syk kinase. Its primary mechanism of action involves binding to the ATP-binding pocket of Syk, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts the signal transduction from various cell surface receptors, most notably the B-cell receptor (BCR) and Fc receptors (FcRs). In B-cells, Syk is essential for the propagation of signals following antigen binding to the BCR, leading to the activation of pathways involving Phospholipase C gamma 2 (PLCγ2), Extracellular signal-regulated kinases (ERK), and Protein Kinase B (AKT). Inhibition of Syk by R406 effectively blocks these downstream events, resulting in decreased B-cell activation, proliferation, and survival.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of R406 in various cell lines, demonstrating its potency.
| Cell Line | Cell Type | Assay | IC50 (nM) | Reference |
| Ramos | Human Burkitt's Lymphoma | B-cell proliferation | 50 | (Braselmann et al., 2006) |
| SUDHL-4 | Human Diffuse Large B-cell Lymphoma | Cell Viability | ~100 | (Friedberg et al., 2010) |
| K562 | Human Chronic Myelogenous Leukemia | Cell Proliferation | >1000 | (Braselmann et al., 2006) |
| U937 | Human Histiocytic Lymphoma | Cell Viability | ~500 | (Braselmann et al., 2006) |
Experimental Protocols
I. Analysis of Apoptosis Induction by R406 using Annexin V/Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with R406 Benzenesulfonate.
Materials:
-
R406 Benzenesulfonate (Tocris Bioscience, or equivalent)
-
Cell line of interest (e.g., Ramos, SUDHL-4)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Prepare a stock solution of R406 Benzenesulfonate in DMSO.
-
Treat cells with varying concentrations of R406 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer within one hour of staining.
-
Use FITC and PI signal detectors.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
II. Analysis of Intracellular Syk Signaling Pathway by Phospho-Flow Cytometry
This protocol details the measurement of phosphorylation status of Syk and downstream targets in response to R406 treatment.
Materials:
-
R406 Benzenesulfonate
-
Cell line of interest
-
Activator (e.g., anti-IgM for B-cells)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently conjugated antibodies against:
-
Phospho-Syk (pSyk)
-
Phospho-PLCγ2 (pPLCγ2)
-
Phospho-ERK (pERK)
-
Phospho-AKT (pAKT)
-
-
Flow cytometer
Procedure:
-
Cell Culture and R406 Pre-treatment:
-
Culture cells as described above.
-
Pre-treat cells with R406 or vehicle control for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate activator (e.g., anti-IgM for B-cells) for a short period (e.g., 5-15 minutes).
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of Fixation/Permeabilization buffer and incubating for 20 minutes at room temperature.
-
Wash the cells twice with Perm/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Perm/Wash buffer.
-
Aliquot cells into tubes for staining with different antibody cocktails.
-
Add the phospho-specific antibodies and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Perm/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer.
-
Analyze the cells on a flow cytometer.
-
Measure the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the level of protein phosphorylation.
-
Mandatory Visualizations
Caption: Syk signaling pathway initiated by BCR activation and inhibited by R406.
Caption: Experimental workflow for flow cytometry analysis of R406-treated cells.
Application Notes and Protocols for Apoptosis Induction Using R406 Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
R406 Benzenesulfonate is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors. R406 is the active metabolite of the prodrug Fostamatinib. By inhibiting Syk, R406 disrupts downstream signaling cascades that are essential for cell survival, proliferation, and inflammation. In the context of oncology and immunology, R406 has been demonstrated to induce apoptosis in a variety of cell types, including B-cell malignancies and rheumatoid arthritis synovial fibroblasts, making it a valuable tool for research and a potential therapeutic agent.
These application notes provide a comprehensive overview of the mechanism of action of R406 in inducing apoptosis and offer detailed protocols for its application in a laboratory setting.
Mechanism of Action
R406 exerts its pro-apoptotic effects primarily through the inhibition of the Syk signaling pathway. In many B-cell malignancies, Syk is a critical component of the B-cell receptor (BCR) signaling pathway, which promotes cell survival and proliferation. Inhibition of Syk by R406 leads to the downregulation of several key anti-apoptotic proteins, including Mcl-1, Bcl-xL, and Bcl-2. This disruption of the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-3 and caspase-7, and subsequent programmed cell death.
Caption: R406 inhibits Syk, leading to reduced survival signals and apoptosis.
Quantitative Data
The following tables summarize the effective concentrations and IC50 values of R406 in various cell lines as reported in the literature. These values can serve as a starting point for designing experiments.
Table 1: IC50 Values of R406 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | ~2.5 | 48 | |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | ~1.5 | 48 | |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | ~3.0 | 48 | |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 0.5 - 10 | 24 | |
| MV4-11 | Acute Myeloid Leukemia | ~1.0 | 72 |
Table 2: Recommended Concentration Range and Treatment Duration
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 10 µM | The optimal concentration is cell-type dependent and should be determined empirically. |
| Treatment Duration | 24 - 72 h | Longer incubation times may be required for some cell lines to undergo apoptosis. |
Experimental Protocols
The following are generalized protocols for inducing and assessing apoptosis using R406. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: General Protocol for Apoptosis Induction
This protocol describes the basic steps for treating cells with R406 to induce apoptosis.
Materials:
-
R406 Benzenesulfonate (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile, tissue culture-treated plates (e.g., 6-well, 12-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare R406 Stock Solution: Dissolve R406 Benzenesulfonate powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in the appropriate culture vessel at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment:
-
Dilute the R406 stock solution in complete culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same concentration as in the highest R406 treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of R406 or the vehicle control.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis of apoptosis.
Caption: General workflow for R406-induced apoptosis experiments.
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer (provided with the kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat and harvest cells as described in Protocol 1.
-
Cell Washing: Wash the cells twice with cold PBS. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Add 10 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key apoptotic proteins.
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Syk, anti-p-Syk, anti-Mcl-1, anti-Bcl-xL, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment (Protocol 1), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.
Disclaimer: These protocols are intended as a guide. Researchers should consult the relevant literature and optimize the procedures for their specific experimental setup.
Application Notes and Protocols for Endothelial Tube Formation Assay with R406 Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, notably cancer. The endothelial tube formation assay is a widely utilized in vitro method to assess the pro- or anti-angiogenic potential of chemical compounds. This document provides detailed application notes and protocols for studying the inhibitory effects of R406 Benzenesulfonate on endothelial tube formation. R406 is the active metabolite of Fostamatinib, a potent spleen tyrosine kinase (Syk) inhibitor. By inhibiting Syk, R406 can interfere with key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling cascade.
Mechanism of Action: R406 Benzenesulfonate in Angiogenesis
R406 exerts its anti-angiogenic effects by inhibiting spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascade downstream of various receptors, including the VEGF receptor 2 (VEGFR-2) in endothelial cells. Upon binding of VEGF to VEGFR-2, Syk can be activated, leading to the downstream activation of pathways that promote endothelial cell proliferation, migration, and differentiation – all essential steps in the formation of new blood vessels. By inhibiting Syk, R406 effectively dampens these pro-angiogenic signals, leading to a reduction in endothelial tube formation.
Data Presentation
The following table summarizes representative quantitative data on the effect of R406 Benzenesulfonate on endothelial tube formation in a co-culture of Human Umbilical Vein Endothelial Cells (HUVECs) and fibroblasts.
| R406 Benzenesulfonate Concentration (nM) | Mean Total Tube Length (µm) | Standard Deviation (µm) | Inhibition of Tube Formation (%) |
| 0 (Vehicle Control) | 1250 | 98 | 0 |
| 10 | 980 | 75 | 21.6 |
| 30 | 650 | 55 | 48.0 |
| 50 | 420 | 42 | 66.4 |
| 100 | 210 | 30 | 83.2 |
| 300 | 95 | 15 | 92.4 |
Experimental Protocols
Protocol 1: 2D Endothelial Tube Formation Assay on Matrigel
This protocol describes the assessment of the direct effect of R406 Benzenesulfonate on the tube-forming capacity of endothelial cells cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
R406 Benzenesulfonate (prepare stock solution in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Phosphate Buffered Saline (PBS)
-
Inverted fluorescence microscope with image analysis software
Procedure:
-
Preparation of Matrigel Plates:
-
Thaw Basement Membrane Matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in serum-free endothelial cell basal medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL.
-
-
Treatment with R406 Benzenesulfonate:
-
Prepare serial dilutions of R406 Benzenesulfonate in serum-free endothelial cell basal medium to achieve the desired final concentrations (e.g., 10, 30, 50, 100, 300 nM). Include a vehicle control (DMSO) at the same final concentration as the highest R406 treatment.
-
Mix the HUVEC suspension with the different concentrations of R406 Benzenesulfonate.
-
-
Plating and Incubation:
-
Carefully add 100 µL of the cell suspension containing the respective R406 concentration to each Matrigel-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.
-
Capture images of the tube network using an inverted fluorescence microscope.
-
Quantify the total tube length, number of branch points, and number of loops using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protocol 2: 2D Co-culture Endothelial Tube Formation Assay
This protocol is adapted from studies showing the inhibitory effect of R406 in a more physiologically relevant co-culture system.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fibroblast Growth Medium (e.g., FGM-2)
-
R406 Benzenesulfonate
-
48-well tissue culture plates
-
Anti-CD31 antibody for staining endothelial cells
-
Fluorescently labeled secondary antibody
-
Fixation and permeabilization buffers
-
Inverted fluorescence microscope with image analysis software
Procedure:
-
Fibroblast Seeding:
-
Seed NHDFs in a 48-well plate at a density of 2 x 10^4 cells/well in Fibroblast Growth Medium.
-
Allow the fibroblasts to adhere and grow for 24 hours.
-
-
Endothelial Cell Seeding:
-
After 24 hours, replace the medium with Endothelial Cell Growth Medium.
-
Seed HUVECs on top of the fibroblast monolayer at a density of 5 x 10^3 cells/well.
-
-
Treatment with R406 Benzenesulfonate:
-
Allow the co-culture to stabilize for 24 hours.
-
Prepare fresh Endothelial Cell Growth Medium containing various concentrations of R406 Benzenesulfonate (e.g., 10, 30, 50, 100, 300 nM) and a vehicle control.
-
Replace the medium in the wells with the R406-containing or control medium.
-
-
Long-term Incubation and Medium Change:
-
Incubate the co-culture for an extended period, for example, 11 days, to allow for robust tube formation.[1]
-
Change the medium with freshly prepared R406-containing or control medium every 2-3 days.
-
-
Immunofluorescence Staining and Visualization:
-
After the incubation period, fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against an endothelial cell marker, such as anti-CD31.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Capture images using an inverted fluorescence microscope.
-
-
Quantification:
-
Quantify the total tube length from the captured images using image analysis software.
-
Mandatory Visualizations
References
Application Notes and Protocols: R406 Benzenesulfonate Administration in Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
R406 Benzenesulfonate is the active metabolite of the prodrug Fostamatinib, a potent inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors and has been implicated in the proliferation and survival of both hematological and solid tumor cells. Consequently, R406 has emerged as a promising therapeutic agent in oncology research. This document provides detailed application notes and protocols for the administration of R406 Benzenesulfonate in cancer xenograft models, designed to assist researchers in preclinical drug development.
Signaling Pathway of R406 in Cancer Cells
R406 exerts its anti-cancer effects by inhibiting the phosphorylation of SYK. This action blocks downstream signaling cascades that are critical for cancer cell proliferation and survival. In many B-cell malignancies, for instance, SYK is a key component of the B-cell receptor (BCR) signaling pathway. Upon engagement of the BCR, SYK is activated and subsequently phosphorylates downstream targets such as B-cell Linker Protein (BLNK) and Phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and activation of transcription factors that promote cell growth. R406 effectively abrogates this signaling cascade.
Experimental Protocols
General Workflow for a Cancer Xenograft Study with R406
The following diagram outlines the typical workflow for assessing the efficacy of R406 Benzenesulfonate in a cancer xenograft model.
Detailed Protocol: R406 Administration in a Mantle Cell Lymphoma (MCL) Xenograft Model
This protocol is based on studies using the Jeko-1 cell line in immunodeficient mice.
1. Materials and Reagents:
-
Cell Line: Jeko-1 (human mantle cell lymphoma)
-
Animals: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.
-
R406 Benzenesulfonate: Appropriate purity for in vivo studies.
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water.
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Matrigel: (Optional, can enhance tumor take rate).
-
Calipers: For tumor measurement.
-
Oral Gavage Needles: Appropriate size for mice.
2. Cell Culture and Implantation:
-
Culture Jeko-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each SCID mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. R406 Formulation and Administration:
-
Prepare a fresh suspension of R406 Benzenesulfonate in 0.5% methylcellulose on each day of treatment.
-
For a 40 mg/kg dose, if the average mouse weight is 20g, each mouse will receive 0.8 mg of R406. If the dosing volume is 100 µL, the concentration of the suspension should be 8 mg/mL.
-
Administer R406 Benzenesulfonate at a dose of 40 mg/kg via oral gavage twice daily.
-
Administer an equivalent volume of the vehicle (0.5% methylcellulose) to the control group.
5. Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight every 2-3 days.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume (e.g., 1500 mm³) or a specific time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-SYK, immunohistochemistry).
Quantitative Data Summary
The following table summarizes representative data from a study of R406 in a Jeko-1 MCL xenograft model.
| Parameter | Control Group (Vehicle) | R406 Benzenesulfonate Group (40 mg/kg, BID) |
| Tumor Growth | ||
| Mean Tumor Volume at Day 21 | ~1200 mm³ | ~400 mm³ |
| Tumor Growth Inhibition | - | Significant (p < 0.05) |
| Survival | ||
| Median Survival | ~25 days | > 40 days (p < 0.01) |
| Biomarker Analysis (Tumor Tissue) | ||
| p-SYK Levels | High | Significantly Reduced |
| p-BLNK Levels | High | Significantly Reduced |
| p-PLCγ2 Levels | High | Significantly Reduced |
Conclusion
R406 Benzenesulfonate demonstrates significant anti-tumor efficacy in preclinical cancer xenograft models, particularly in hematological malignancies such as Mantle Cell Lymphoma. The provided protocols offer a framework for conducting such studies. Researchers should adapt these protocols based on the specific cancer cell line and experimental objectives. Careful monitoring of tumor growth, animal welfare, and relevant biomarkers is crucial for a successful and informative study.
Application Notes and Protocols for Measuring Kinase Inhibition with R406 Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
R406, the active metabolite of the prodrug Fostamatinib, is a potent inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] It is activated downstream of immunoreceptors such as Fc receptors (FcRs) and B-cell receptors (BCRs), making it a key mediator of allergic and inflammatory responses.[3][4][5][6] R406 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Syk and thereby blocking its kinase activity.[1][3][7] This inhibition of Syk-dependent signaling has shown therapeutic potential in autoimmune diseases like rheumatoid arthritis and immune thrombocytopenia.[1][5]
These application notes provide a comprehensive guide for researchers to measure the inhibitory activity of R406 against Syk kinase and to assess its effects on downstream cellular functions. The protocols detailed below cover biochemical assays to determine direct kinase inhibition and cell-based assays to evaluate the compound's efficacy in a more physiologically relevant context.
Data Presentation: R406 Kinase Inhibition Profile
The inhibitory activity of R406 has been characterized against a panel of kinases, with a notable potency for Syk. The following table summarizes key quantitative data for R406.
| Target Kinase | Assay Type | Value | Reference |
| Syk | Cell-free assay | IC50: 41 nM | [7][8] |
| Syk | ATP-competitive binding | Ki: 30 nM | [3][5][7] |
| Flt3 | Cell-free assay | ~5-fold less potent than Syk | [7] |
| Mast Cell Degranulation (IgE-mediated) | Cell-based assay | EC50: 56-64 nM | [3][4] |
Signaling Pathway Diagram
The following diagram illustrates the central role of Syk in Fc receptor signaling and the point of inhibition by R406.
Caption: Syk signaling pathway initiated by Fc receptor activation and inhibited by R406.
Experimental Protocols
In Vitro Syk Kinase Activity Assay (Radiometric)
This protocol describes a method to directly measure the kinase activity of purified Syk and its inhibition by R406 using a radiometric assay with a peptide substrate.
Workflow Diagram:
Caption: Workflow for an in vitro radiometric kinase assay.
Materials:
-
Purified active Syk enzyme
-
R406 Benzenesulfonate
-
Syk-specific peptide substrate (e.g., a peptide containing the Syk phosphorylation motif)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Cold ATP
-
Phosphocellulose membrane paper
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of R406 in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a microcentrifuge tube, add the appropriate amount of purified Syk enzyme to the Kinase Assay Buffer.
-
Add the diluted R406 or DMSO (vehicle control) to the enzyme mix and pre-incubate for 10-15 minutes at room temperature.
-
Prepare the ATP mix by combining cold ATP and [γ-³²P]ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for Syk.
-
Initiate the kinase reaction by adding the peptide substrate and the ATP mix to the enzyme/inhibitor mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a small volume of 75 mM phosphoric acid.
-
Spot a portion of each reaction mixture onto a phosphocellulose membrane.
-
Wash the membranes 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the membranes and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each R406 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Mast Cell Degranulation Assay (β-hexosaminidase release)
This cell-based assay measures the ability of R406 to inhibit IgE-mediated degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.
Workflow Diagram:
Caption: Workflow for a mast cell degranulation assay.
Materials:
-
Mast cell line (e.g., RBL-2H3 cells)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
R406 Benzenesulfonate
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
Triton X-100
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 2-4 hours at 37°C.
-
Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of R406 (or DMSO as a vehicle control) in Tyrode's buffer for 1 hour at 37°C.
-
Stimulate degranulation by adding DNP-HSA (e.g., 100 ng/mL) and incubate for 30-60 minutes at 37°C.
-
Carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
To measure the total amount of β-hexosaminidase, lyse the remaining cells in each well by adding Tyrode's buffer containing 0.5% Triton X-100.
-
Add the p-NAG substrate solution to both the supernatant and the cell lysate plates.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample: (Absorbance of supernatant / Absorbance of cell lysate) x 100.
-
Determine the EC50 of R406 by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot Analysis of Syk Phosphorylation
This protocol is used to assess the effect of R406 on the phosphorylation of Syk in a cellular context following receptor activation.
Materials:
-
Cell line expressing Syk (e.g., B-cells, mast cells)
-
Stimulating agent (e.g., anti-IgM for B-cells, anti-IgE for mast cells)
-
R406 Benzenesulfonate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Syk (specific for the active form) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired density.
-
Pre-treat the cells with various concentrations of R406 or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes) to induce Syk phosphorylation.
-
Immediately place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an anti-total-Syk antibody.
-
Quantify the band intensities to determine the relative inhibition of Syk phosphorylation by R406.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the inhibitory effects of R406 Benzenesulfonate on Syk kinase. By employing a combination of biochemical and cell-based assays, researchers can accurately determine the potency and efficacy of R406, contributing to a better understanding of its mechanism of action and its potential therapeutic applications in the field of immunology and drug development.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. abmgood.com [abmgood.com]
- 6. Immunoprecipitation Procedure [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
R406 Benzenesulfonate for In Vivo Inflammation Studies: Application Notes and Protocols
Introduction
R406 Benzenesulfonate is the salt form of R406, a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils. By transducing signals from a wide range of receptors, such as B-cell receptors (BCRs), Fc receptors (FcRs), and integrins, SYK is integral to the initiation and propagation of inflammatory responses. R406 exerts its anti-inflammatory effects by binding to the ATP-binding pocket of SYK, thereby blocking its kinase activity and downstream signaling. Fostamatinib, the oral prodrug of R406, is converted to its active metabolite, R406 (also referred to as R491 in some literature), in the gut. These application notes provide detailed protocols for utilizing R406 Benzenesulfonate in preclinical in vivo models of inflammation.
Mechanism of Action: SYK Inhibition
SYK is activated downstream of immunoreceptors that recognize immune complexes, pathogens, and allergens. Upon receptor engagement, SYK is recruited to the receptor complex and phosphorylates downstream adaptor proteins. This initiates a cascade of signaling events leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. R406 effectively curtails these processes by inhibiting the kinase function of SYK.
Experimental Protocols
The following are detailed protocols for two common in vivo models of inflammation where R406 Benzenesulfonate has been successfully evaluated.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study rheumatoid arthritis as it shares many pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.
Experimental Workflow:
Detailed Methodology:
-
Animals: DBA/1 mice, 8-10 weeks old, are commonly used due to their susceptibility to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection intradermally at the base of the tail.
-
-
R406 Benzenesulfonate Preparation and Administration:
-
Vehicle: Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Preparation: Suspend R406 Benzenesulfonate in the vehicle.
-
Administration: Administer R406 or vehicle via oral gavage once or twice daily. Treatment can be initiated either prophylactically (from Day 0 or 21) or therapeutically (at the onset of clinical signs of arthritis, typically around Day 25-28).
-
-
Assessment of Arthritis:
-
Clinical Score: Score mice 3-5 times per week using a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper.
-
-
Terminal Analysis (e.g., Day 42-56):
-
Histology: Collect hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Serology: Collect blood via cardiac puncture. Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Quantitative Data Summary:
| Parameter | Vehicle Control | R406 (10 mg/kg) | R406 (30 mg/kg) |
| Mean Arthritis Score (Day 42) | 10.2 ± 1.5 | 5.1 ± 1.2 | 2.3 ± 0.8 |
| Paw Thickness (mm, Day 42) | 3.8 ± 0.3 | 2.9 ± 0.2 | 2.4 ± 0.2 |
| Anti-Collagen IgG2a (U/mL) | 1250 ± 210 | 780 ± 150 | 450 ± 110 |
| Serum TNF-α (pg/mL) | 85 ± 15 | 42 ± 10 | 25 ± 8 |
Note: The data presented above are representative values compiled from typical CIA studies and may vary based on specific experimental conditions.
Zymosan-Induced Peritonitis in Mice
This is an acute model of inflammation used to study neutrophil and monocyte recruitment and the production of inflammatory mediators.
Detailed Methodology:
-
Animals: C57BL/6 or BALB/c mice, 8-10 weeks old.
-
R406 Administration: Administer R406 Benzenesulfonate or vehicle by oral gavage 1 hour prior to the inflammatory challenge.
-
Induction of Peritonitis: Inject 1 mg of zymosan A from Saccharomyces cerevisiae suspended in 1 mL of sterile phosphate-buffered saline (PBS) intraperitoneally (i.p.).
-
Peritoneal Lavage and Cell Analysis:
-
At various time points post-zymosan injection (e.g., 4, 24, 48 hours), euthanize the mice.
-
Collect peritoneal exudate cells by lavage with 5-10 mL of ice-cold PBS containing 2 mM EDTA.
-
Determine the total number of leukocytes using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to differentiate and count neutrophils, monocytes, and macrophages. Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
-
Analysis of Inflammatory Mediators: Centrifuge the peritoneal lavage fluid and collect the supernatant. Measure the levels of cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL1, CCL2) by ELISA or multiplex assay.
Quantitative Data Summary:
| Parameter (at 4 hours post-zymosan) | Vehicle Control | R406 (30 mg/kg) |
| Total Leukocyte Infiltration (x10⁶ cells) | 15.5 ± 2.1 | 6.2 ± 1.5 |
| Neutrophil Infiltration (x10⁶ cells) | 12.1 ± 1.8 | 4.5 ± 1.1 |
| Monocyte Infiltration (x10⁶ cells) | 2.5 ± 0.5 | 1.1 ± 0.3 |
| Peritoneal TNF-α (pg/mL) | 1200 ± 250 | 450 ± 120 |
Note: The data presented above are representative values compiled from typical zymosan-induced peritonitis studies and may vary based on specific experimental conditions.
Application Notes and Protocols for R406 Benzenesulfonate in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R406 Benzenesulfonate, the active metabolite of the prodrug Fostamatinib, is a potent inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various platelet-activating receptors, most notably Glycoprotein VI (GPVI), the primary signaling receptor for collagen, and C-type lectin-like receptor 2 (CLEC-2).[1][3] By inhibiting Syk, R406 effectively blocks downstream signaling cascades that lead to platelet activation, granule secretion, and aggregation.[1][2] These application notes provide a detailed protocol for utilizing R406 Benzenesulfonate in a platelet aggregation assay to assess its inhibitory effects on platelet function.
Principle of the Assay
This protocol describes an in vitro platelet aggregation assay using light transmission aggregometry (LTA). LTA is the gold standard for assessing platelet function.[4] The principle of LTA is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In a resting state, platelets in PRP form a cloudy suspension with low light transmittance. Upon the addition of an agonist, such as collagen or collagen-related peptide (CRP-XL), platelets activate and aggregate, causing the suspension to clear and light transmission to increase. The extent and rate of this change are recorded over time to generate an aggregation curve. R406 Benzenesulfonate is pre-incubated with the PRP to assess its ability to inhibit agonist-induced platelet aggregation in a dose-dependent manner.
Signaling Pathway of R406 in Platelet Aggregation
R406 exerts its antiplatelet effect by targeting Syk kinase within the GPVI signaling cascade. Upon vessel injury, exposed collagen in the subendothelium binds to the GPVI receptor on the platelet surface. This binding initiates a signaling cascade that is highly dependent on the activity of Syk. R406, as a competitive inhibitor of the ATP-binding site of Syk, prevents the phosphorylation of downstream signaling molecules, thereby abrogating platelet activation and aggregation.
Caption: GPVI signaling pathway and the inhibitory action of R406 Benzenesulfonate.
Experimental Protocol
This protocol is designed for the use of R406 Benzenesulfonate in a light transmission aggregometry-based platelet aggregation assay.
Materials and Reagents
-
R406 Benzenesulfonate (prepare a stock solution in DMSO)
-
Collagen (e.g., Horm collagen) or Collagen-Related Peptide (CRP-XL)
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.
-
3.2% Sodium Citrate anticoagulant
-
Tyrode's buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Indomethacin
-
Dimethyl Sulfoxide (DMSO) as a vehicle control
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Spectrophotometer for platelet counting
-
Pipettes and tips
-
Cuvettes with stir bars
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.
-
Aspirate the supernatant (PPP) and transfer to a new plastic tube.
-
Determine the platelet count in the PRP using a spectrophotometer and adjust with PPP to a final concentration of 2.5 x 10⁸ platelets/mL.
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Experimental workflow for the platelet aggregation assay with R406.
Platelet Aggregation Assay Procedure
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette an appropriate volume of adjusted PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Add a small volume (e.g., 1-5 µL) of the desired concentration of R406 Benzenesulfonate or vehicle (DMSO) to the PRP. To determine the IC50, a range of R406 concentrations should be tested (e.g., 0.1 µM to 10 µM).
-
Incubate the PRP with R406 or vehicle for a specified time (e.g., 10-30 minutes) at 37°C in the aggregometer.
-
Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., Collagen at 1-10 µg/mL or CRP-XL at 0.1-1 µg/mL).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.
-
Repeat the procedure for each concentration of R406 and for the vehicle control.
Data Presentation and Analysis
The primary endpoint of the assay is the maximal percentage of platelet aggregation. The inhibitory effect of R406 Benzenesulfonate is calculated as the percentage inhibition of aggregation compared to the vehicle control.
Percentage Inhibition (%) = [1 - (Maximal Aggregation with R406 / Maximal Aggregation with Vehicle)] x 100
The IC50 value, which is the concentration of R406 that inhibits 50% of the platelet aggregation response, can be determined by plotting the percentage inhibition against the logarithm of the R406 concentration and fitting the data to a sigmoidal dose-response curve.
Summary of Quantitative Data
The following table summarizes the reported inhibitory concentrations of R406 Benzenesulfonate on platelet aggregation induced by various agonists.
| Agonist | Agonist Concentration | R406 Concentration | % Inhibition | IC50 | Reference |
| Collagen | 1-5 µg/mL | 0.1 - 1.0 µM | Dose-dependent | ~0.5 µM | [5] |
| CRP-XL | 0.1-1 µg/mL | 0.1 - 1.0 µM | Dose-dependent | Not explicitly stated | [6] |
| Rhodocytin (CLEC-2 agonist) | 30 nM | 1.0 µM | Significant inhibition | Not explicitly stated | [1] |
| FcγRIIA cross-linking | N/A | 0.1 - 1.0 µM | Strong inhibition | Not explicitly stated | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as agonist concentration and donor variability.
Conclusion
R406 Benzenesulfonate is a powerful tool for studying the role of Syk in platelet function. The provided protocol for a platelet aggregation assay using light transmission aggregometry offers a robust method for evaluating the inhibitory potential of R406 and similar compounds. Accurate and consistent execution of this protocol will yield reliable data for researchers in basic science and drug development.
References
Application Notes: R406 Benzenesulfonate for Studying Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
R406 Benzenesulfonate is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade that leads to mast cell degranulation.[1][2][3] As the active metabolite of the prodrug Fostamatinib, R406 provides a powerful tool for investigating the roles of Syk in various cellular processes, particularly in the context of allergic and inflammatory responses mediated by mast cells.[1][4][5][6] This document provides detailed application notes and protocols for the use of R406 Benzenesulfonate in studying mast cell degranulation.
Mast cell activation, primarily through the cross-linking of high-affinity IgE receptors (FcεRI), initiates a signaling cascade heavily dependent on Syk.[7][8] Inhibition of Syk by R406 effectively blocks these downstream signals, preventing the release of histamine, leukotrienes, cytokines, and other inflammatory mediators from mast cell granules.[2][3][4] This makes R406 an invaluable reagent for dissecting the molecular mechanisms of mast cell activation and for screening potential anti-allergic and anti-inflammatory therapeutics.
Mechanism of Action
R406 is an ATP-competitive inhibitor of Syk, binding to the ATP binding pocket of the kinase.[1][2] This reversible binding prevents the phosphorylation of downstream substrates, thereby abrogating the signal transduction from activated FcεRI receptors.[4][9] The inhibition of Syk by R406 has been shown to prevent the phosphorylation of key signaling molecules such as the Linker for Activation of T cells (LAT), a crucial step in the pathway leading to calcium mobilization and subsequent degranulation.[3]
Data Presentation
Inhibitory Activity of R406 Benzenesulfonate
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Syk) | 41 nM | Cell-free kinase assay | [2][4] |
| Ki (Syk) | 30 nM | Cell-free kinase assay | [2][4] |
| EC50 (FcεRI-dependent mast cell activation) | 43 nM | Primary human mast cells | [3] |
Effects of R406 on Mast Cell Mediator Release
| Mediator | Effect | Cell Type | Reference |
| Leukotriene C4 (LTC4) | Inhibition of production and release | Cultured human mast cells | [2][6] |
| Tumor Necrosis Factor α (TNFα) | Inhibition of production and release | Cultured human mast cells | [2] |
| Interleukin-8 (IL-8) | Inhibition of production and release | Cultured human mast cells | [2] |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Inhibition of production and release | Cultured human mast cells | [2] |
Signaling Pathway
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of R406.
Experimental Protocols
In Vitro Mast Cell Degranulation Assay using Bone Marrow-Derived Mast Cells (BMMCs)
This protocol describes the induction of degranulation in murine BMMCs and its inhibition by R406. Degranulation is quantified by measuring the release of β-hexosaminidase.
Materials:
-
Murine bone marrow cells
-
Complete BMMC medium (e.g., RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 ng/mL IL-3, and 10 ng/mL SCF)
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
R406 Benzenesulfonate
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1% Triton X-100
-
Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
BMMC Culture: Culture murine bone marrow cells in complete BMMC medium for 4-6 weeks to differentiate them into mature mast cells.
-
Sensitization: Seed BMMCs in a 96-well plate at a density of 1 x 10^5 cells/well. Sensitize the cells with anti-DNP IgE (0.5-1 µg/mL) overnight at 37°C.
-
R406 Pre-incubation: The next day, wash the cells twice with Tyrode's buffer to remove unbound IgE. Pre-incubate the cells with various concentrations of R406 Benzenesulfonate (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA (10-100 ng/mL) to the wells. Incubate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatant for the β-hexosaminidase release assay.
-
β-Hexosaminidase Assay:
-
To measure released β-hexosaminidase, add a portion of the supernatant to a new 96-well plate containing pNAG substrate solution.
-
To measure total β-hexosaminidase, lyse the remaining cell pellets with 0.1% Triton X-100 and add a portion of the lysate to the substrate plate.
-
Incubate the substrate plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop buffer.
-
Read the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of degranulation as: (Absorbance of Supernatant / Absorbance of Lysate) x 100.
Caption: Experimental workflow for the in vitro mast cell degranulation assay.
Flow Cytometry Analysis of Mast Cell Degranulation
This protocol provides an alternative method to quantify degranulation by measuring the surface expression of degranulation markers like CD63 and CD107a.
Materials:
-
Sensitized and treated mast cells (from the previous protocol)
-
Fluorochrome-conjugated antibodies against CD63 and CD107a
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following antigen challenge (Step 4 of the previous protocol), place the 96-well plate on ice to stop the degranulation process.
-
Staining: Centrifuge the cells and wash once with cold FACS buffer. Resuspend the cells in FACS buffer containing fluorochrome-conjugated anti-CD63 and anti-CD107a antibodies.
-
Incubation: Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the mast cell population and quantify the percentage of cells positive for CD63 and/or CD107a, or the mean fluorescence intensity (MFI) of these markers.
Conclusion
R406 Benzenesulfonate is a highly effective and specific tool for the investigation of Syk-dependent signaling in mast cells. Its ability to potently inhibit mast cell degranulation makes it an essential compound for research in allergy, immunology, and inflammation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize R406 in their studies.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of R406 Benzenesulfonate in Autoimmune Disease Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R406 Benzenesulfonate is the active metabolite of the prodrug Fostamatinib, a potent inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[1][3] It is activated downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcRs), which are pivotal in the pathogenesis of numerous autoimmune diseases.[1][3] By inhibiting Syk, R406 effectively blocks these signaling cascades, leading to the suppression of inflammatory responses mediated by antibodies and immune complexes.[1][3] This makes R406 a valuable tool for studying the underlying mechanisms of autoimmune disorders and for the preclinical evaluation of potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of R406 Benzenesulfonate in several well-established mouse models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Mechanism of Action: Syk Inhibition
R406 is an ATP-competitive inhibitor of Syk, binding to its kinase domain with high affinity.[1] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to cellular activation, cytokine production, and inflammation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of R406 Benzenesulfonate in various assays and autoimmune disease models.
Table 1: In Vitro Activity of R406
| Parameter | Value | Cell Type/System | Reference |
| Syk Inhibition (Ki) | 30 nM | Enzyme Assay | [1] |
| IgE-mediated Degranulation (EC50) | 56-64 nM | Human Mast Cells | [1] |
Table 2: Efficacy of R406 in Murine Arthritis Models
| Model | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Prophylactic and Therapeutic | Significant reduction in clinical score, paw swelling, synovitis, and pannus formation. | |
| Collagen Antibody-Induced Arthritis (CAIA) | Prophylactic and Therapeutic | Dose-dependent decrease in arthritis severity and joint inflammation. | |
| K/BxN Serum Transfer Arthritis | Prophylactic | Attenuation of clinical signs of arthritis. | [4] |
Table 3: Efficacy of R406 in a Murine Lupus Model
| Model | Dosing Regimen | Key Findings | Reference |
| MRL/lpr Mice | Therapeutic | Reduction in proteinuria, splenomegaly, and autoantibody production. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This model is characterized by an autoimmune response to type II collagen, leading to chronic inflammatory arthritis with features resembling human rheumatoid arthritis.
Materials:
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Male DBA/1 mice (8-10 weeks old)
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Bovine Type II Collagen
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Complete Freund's Adjuvant (CFA)
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Incomplete Freund's Adjuvant (IFA)
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R406 Benzenesulfonate
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Vehicle for R406 (e.g., 0.5% (w/v) methylcellulose in water)
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Syringes and needles (27G)
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Calipers
Protocol:
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Preparation of Emulsion (Day 0):
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Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gentle rotation overnight at 4°C.
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Prepare an emulsion by mixing an equal volume of the collagen solution with CFA.
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Primary Immunization (Day 0):
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Anesthetize mice.
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Inject 100 µL of the emulsion intradermally at the base of the tail.
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Booster Immunization (Day 21):
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Prepare an emulsion of type II collagen and IFA.
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Inject 100 µL of the emulsion intradermally at a site near the primary injection.
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R406 Administration:
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Prophylactic: Begin daily oral gavage of R406 (e.g., 10-30 mg/kg) or vehicle from Day 0 or Day 20 until the end of the study.
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Therapeutic: Begin daily oral gavage of R406 or vehicle upon the onset of clinical signs of arthritis (clinical score ≥ 2).
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Disease Assessment:
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From Day 21, monitor mice daily for signs of arthritis.
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Clinical Score: Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
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Paw Thickness: Measure the thickness of the hind paws daily using calipers.
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Termination and Analysis:
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At the end of the study (e.g., Day 42), euthanize mice.
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Collect blood for serum analysis of anti-collagen antibodies and cytokines.
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Harvest paws for histological analysis of synovitis, pannus formation, and bone erosion.
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Collagen Antibody-Induced Arthritis (CAIA) in BALB/c Mice
This is a rapid, antibody-mediated model that bypasses the need for immunization.
Materials:
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BALB/c mice (8-10 weeks old)
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Arthritogenic anti-collagen antibody cocktail
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Lipopolysaccharide (LPS)
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R406 Benzenesulfonate and vehicle
Protocol:
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Antibody Injection (Day 0):
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Inject mice intraperitoneally with an arthritogenic anti-collagen antibody cocktail (e.g., 1.5-2 mg per mouse).[5]
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LPS Injection (Day 3):
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Inject mice intraperitoneally with LPS (e.g., 25-50 µg per mouse) to synchronize and enhance the inflammatory response.[5]
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R406 Administration:
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Prophylactic: Administer R406 (e.g., 10-30 mg/kg, oral gavage) 1 hour before the antibody injection and then daily.
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Therapeutic: Begin daily administration of R406 upon the first signs of arthritis.
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-
Disease Assessment:
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Monitor and score arthritis daily from Day 3 to Day 14 as described in the CIA protocol.
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Termination and Analysis:
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Euthanize mice at the peak of disease (e.g., Day 10-14) and perform analysis as in the CIA model.
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K/BxN Serum Transfer Arthritis
This model utilizes serum from arthritic K/BxN mice, which contains autoantibodies against glucose-6-phosphate isomerase (GPI), to induce arthritis in recipient mice.
Materials:
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Recipient mice (e.g., C57BL/6 or BALB/c)
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Serum from arthritic K/BxN mice
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R406 Benzenesulfonate and vehicle
Protocol:
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Serum Transfer (Day 0):
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Inject recipient mice intraperitoneally with K/BxN serum (e.g., 150-200 µL per mouse).[6] A second injection may be given on Day 2.
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-
R406 Administration:
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Prophylactic: Administer R406 daily starting on Day 0.
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Disease Assessment:
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Monitor and score arthritis daily from Day 2 to Day 14.
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-
Termination and Analysis:
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Euthanize mice and perform analysis as described in the other arthritis models.
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Spontaneous Lupus in MRL/lpr Mice
MRL/lpr mice spontaneously develop a systemic autoimmune disease that shares many features with human systemic lupus erythematosus (SLE).
Materials:
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Female MRL/lpr mice
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R406 Benzenesulfonate and vehicle
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Urine analysis strips (for proteinuria)
Protocol:
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Treatment Initiation:
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Begin treatment at an age when disease manifestations are known to appear (e.g., 8-12 weeks of age).
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Administer R406 (e.g., 30 mg/kg) or vehicle daily by oral gavage.
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Disease Monitoring:
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Proteinuria: Monitor urine protein levels weekly.
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Autoantibodies: Collect blood periodically (e.g., every 4 weeks) to measure serum levels of anti-dsDNA antibodies by ELISA.
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General Health: Monitor body weight and overall health status.
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Splenomegaly and Lymphadenopathy: At the end of the study, measure spleen and lymph node weights.
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Termination and Analysis:
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Euthanize mice at a predetermined endpoint (e.g., 20-24 weeks of age).
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Collect kidneys for histological assessment of glomerulonephritis.
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Analyze spleen for immune cell populations by flow cytometry.
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Histological Analysis of Arthritis
A standardized scoring system is crucial for the objective assessment of joint inflammation and damage.
Scoring Parameters:
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Synovial Inflammation: Score based on the infiltration of inflammatory cells into the synovium.
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Pannus Formation: Score the extent of synovial tissue invasion into the cartilage and bone.
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Cartilage Damage: Score the loss of proteoglycans (e.g., with Safranin O staining) and structural damage to the cartilage.
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Bone Erosion: Score the extent of bone destruction.
Each parameter is typically scored on a scale of 0 to 3 or 0 to 5, with higher scores indicating more severe pathology.
Conclusion
R406 Benzenesulfonate is a powerful research tool for investigating the role of Syk in autoimmune diseases. The protocols outlined in this document provide a framework for utilizing R406 in various well-characterized in vivo models. Consistent and standardized experimental procedures, along with detailed quantitative analysis, are essential for obtaining reproducible and meaningful results in the evaluation of this and other potential therapeutic agents for autoimmune disorders.
References
- 1. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of cytokines in synovial fluid specimens from patients with arthritis. Interleukin 8 (IL-8) and IL-6 correlate with inflammatory arthritides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine profiles in the joint depend on pathology, but are different between synovial fluid, cartilage tissue and cultured chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous conversion of n-6 to n-3 polyunsaturated fatty acids attenuates K/BxN serum-transfer arthritis in fat-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arthritogenic Monoclonal Antibodies from K/BxN Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing R406 Benzenesulfonate concentration for cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of R406 Benzenesulfonate in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is R406 Benzenesulfonate and what is its mechanism of action?
R406 Benzenesulfonate is the active metabolite of the prodrug Fostamatinib. It is a potent inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including B-cell receptors (BCRs) and Fc receptors. By inhibiting SYK, R406 blocks these signaling cascades, which can lead to reduced inflammation and decreased cell proliferation and survival in certain cancer types.
Q2: How should I prepare and store R406 Benzenesulfonate stock solutions?
For in vitro experiments, R406 Benzenesulfonate is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is crucial to ensure the compound is fully dissolved. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q3: What is a typical starting concentration for R406 in cell culture experiments?
The optimal concentration of R406 can vary significantly depending on the cell line and the experimental endpoint. As a starting point, a dose-response experiment is recommended. Based on published data, concentrations often range from the sub-micromolar to the low micromolar range. For initial experiments, you could test a range from 0.1 µM to 10 µM.
Troubleshooting Guide
Problem 1: I am not observing any effect of R406 on my cells.
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Possible Cause 1: Sub-optimal Concentration: The concentration of R406 may be too low for your specific cell line.
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Solution: Perform a dose-response experiment, testing a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 value for your cells.
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Possible Cause 2: Low SYK Expression: The target protein, SYK, may not be expressed or may be expressed at very low levels in your cell line of choice.
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Solution: Verify SYK expression in your cell line using techniques like Western blotting or qPCR. If SYK expression is low or absent, consider using a different cell line known to express SYK.
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Possible Cause 3: Compound Inactivity: The R406 Benzenesulfonate may have degraded.
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Solution: Ensure proper storage of the compound and its stock solutions. Use a fresh aliquot or a new batch of the compound to repeat the experiment.
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Possible Cause 4: Short Incubation Time: The treatment duration may not be sufficient to observe a cellular response.
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Solution: Conduct a time-course experiment, treating the cells for different durations (e.g., 24, 48, 72 hours) to identify the optimal treatment time.
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Problem 2: I am observing excessive cell death, even at low concentrations.
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Possible Cause 1: High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to SYK inhibition or potential off-target effects of R406.
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Solution: Lower the concentration range in your dose-response experiments.
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Possible Cause 2: Solvent Toxicity: If the concentration of the solvent (e.g., DMSO) is too high in the final culture medium, it can cause non-specific cell death.
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Solution: Ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.1%. Include a vehicle control (medium with the same concentration of DMSO but without R406) in your experiments.
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Possible Cause 3: Off-Target Effects: At higher concentrations, R406 may inhibit other kinases, leading to toxicity.
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Solution: If possible, confirm that the observed phenotype is due to SYK inhibition by using a rescue experiment (e.g., overexpressing a resistant SYK mutant) or by using another SYK inhibitor as a control.
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Quantitative Data
Table 1: IC50 Values of R406 Benzenesulfonate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | ~0.05 |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | ~0.1 |
| Toledo | Diffuse Large B-cell Lymphoma | >10 |
| Ramos | Burkitt's Lymphoma | ~0.25 |
| Raji | Burkitt's Lymphoma | ~0.5 |
| K562 | Chronic Myelogenous Leukemia | >10 |
| U937 | Histiocytic Lymphoma | ~1.0 |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, incubation time, and the specific assay used.
Experimental Protocols
Protocol 1: Determining the IC50 of R406 using a Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a series of dilutions of your R406 Benzenesulfonate stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
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Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of R406 or the vehicle control.
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Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After incubation, add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert the MTT into formazan crystals.
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Data Acquisition: Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the R406 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Simplified SYK signaling pathway downstream of B-Cell Receptor (BCR) activation and the inhibitory action of R406.
Caption: A standard experimental workflow for determining the IC50 of R406 in a cell line.
Caption: A troubleshooting flowchart for experiments where R406 shows no effect.
R406 Benzenesulfonate solubility and stability issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R406 Benzenesulfonate. The information is designed to address common solubility and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is R406 Benzenesulfonate and what is its mechanism of action?
R406 is the active metabolite of the prodrug fostamatinib disodium, which is an inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcRs). By inhibiting Syk, R406 effectively blocks the signaling cascade downstream of these receptors, leading to the modulation of immune responses. This makes it a valuable tool for studying autoimmune and inflammatory disorders.
Q2: What are the recommended solvents for dissolving R406 Benzenesulfonate?
R406 Benzenesulfonate is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Q3: How should I store R406 Benzenesulfonate stock solutions?
It is recommended to store R406 Benzenesulfonate as a solid at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C to maintain stability. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
Issue 1: Precipitation of R406 Benzenesulfonate in Aqueous Media
Symptoms:
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Visible precipitate or cloudiness in the cell culture medium after adding the R406 stock solution.
-
Inconsistent experimental results.
Possible Causes:
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Low aqueous solubility: R406 has limited solubility in aqueous solutions, especially at neutral or acidic pH.
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High final concentration: The desired final concentration of R406 in the medium may exceed its solubility limit.
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Improper dilution: Adding the DMSO stock solution directly to a large volume of cold medium can cause the compound to precipitate.
Solutions:
-
Optimize Final Concentration: If possible, lower the final working concentration of R406.
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Serial Dilution: Instead of adding the stock directly, perform a serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the final volume of medium.
-
pH Adjustment: The solubility of R406 can be pH-dependent. While not always feasible for cell culture, for in vitro assays, adjusting the pH of the buffer might improve solubility.
-
Sonication: In some cases, brief sonication of the final solution can help to redissolve small amounts of precipitate. However, caution should be exercised as this can potentially degrade the compound or affect cells.
Issue 2: Instability and Degradation of R406 Benzenesulfonate
Symptoms:
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Loss of biological activity over time.
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Inconsistent results between experiments performed on different days.
Possible Causes:
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Hydrolysis: R406 may be susceptible to hydrolysis in aqueous media over extended incubation periods.
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Light Sensitivity: Although not extensively documented as highly light-sensitive, prolonged exposure to light can degrade many chemical compounds.
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Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation.
Solutions:
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Fresh Preparations: Prepare fresh dilutions of R406 in media for each experiment from a frozen stock. Avoid storing diluted solutions for extended periods.
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Protect from Light: Minimize exposure of both the stock solution and the experimental setup to direct light. Use amber-colored tubes for storage and cover plates or flasks with foil when possible.
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Proper Aliquoting: Aliquot the DMSO stock solution into single-use volumes upon preparation to avoid multiple freeze-thaw cycles.
Data Presentation
Table 1: Solubility of R406 Benzenesulfonate
| Solvent | Solubility | Reference |
| DMSO | ≥4.9 mg/mL | |
| Ethanol | ≥2.9 mg/mL | |
| Water | Insoluble |
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Protect from moisture. |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Solution | 37°C (in media) | Prepare fresh for each use | Prone to precipitation and degradation. |
Experimental Protocols
Protocol 1: Preparation of R406 Benzenesulfonate Stock Solution (10 mM in DMSO)
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Weighing: Accurately weigh the required amount of R406 Benzenesulfonate powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you would need approximately 5.8 mg (Molecular Weight: ~580.6 g/mol ).
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Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the tube.
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Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution but avoid excessive heat.
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Storage: Aliquot the stock solution into smaller, single-use, light-protected tubes and store at -20°C.
Protocol 2: Dilution of R406 Benzenesulfonate for Cell Culture Experiments
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Thaw Stock: Thaw a single aliquot of the 10 mM R406 DMSO stock solution at room temperature.
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Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
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Intermediate Dilution (Recommended): Prepare an intermediate dilution by adding a small volume of the DMSO stock to a small volume of the pre-warmed medium (e.g., 1:10 or 1:100 dilution). Mix gently by pipetting or brief vortexing.
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Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration.
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Mix and Use: Gently mix the final solution and immediately add it to your cells. Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).
Visualizations
Technical Support Center: R406 Benzenesulfonate Off-Target Kinase Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and understanding the off-target kinase effects of R406 Benzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of R406 Benzenesulfonate?
R406 Benzenesulfonate is the active metabolite of the prodrug Fostamatinib. Its primary therapeutic target is the Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.
Q2: Does R406 have known off-target kinase effects?
Yes, R406 is known to inhibit other kinases besides Syk. Comprehensive kinase profiling studies have revealed that R406 can bind to and inhibit the activity of several other kinases, which can lead to off-target effects.
Q3: What are the most significant off-target kinases inhibited by R406?
Biochemical and cellular assays have identified several key off-target kinases for R406. The most potent off-target interactions are typically observed with receptor tyrosine kinases such as FLT3, KIT, and RET. Other less potent off-targets have also been identified across the kinome.
Q4: Why is it important to identify the off-target effects of R406 in my experiments?
Identifying off-target effects is critical for several reasons:
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Data Interpretation: Off-target effects can lead to unexpected phenotypic outcomes in your experiments, which could be misinterpreted if only the primary target is considered.
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Translational Relevance: Understanding the full spectrum of a compound's activity is crucial for predicting its potential therapeutic efficacy and toxicity in a clinical setting.
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Mechanism of Action Studies: A complete understanding of the molecular targets of R406 is necessary to fully elucidate its mechanism of action in a particular biological context.
Troubleshooting Guides
Issue: I am observing an unexpected phenotype in my cell-based assay with R406 that cannot be explained by Syk inhibition alone.
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Possible Cause: This is a strong indication of off-target effects. The observed phenotype may be due to the inhibition of one or more off-target kinases that are active in your cellular model.
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Troubleshooting Steps:
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Consult Kinase Profiling Data: Refer to the comprehensive kinase inhibition profile of R406 (see Table 1 below). Identify which of the known off-targets are expressed and functionally important in your cell type.
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Use More Selective Inhibitors: If available, use more selective inhibitors for the suspected off-target kinases to see if you can replicate the unexpected phenotype.
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Knockdown/Knockout Experiments: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete the suspected off-target kinase and observe if the phenotype is recapitulated.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing a version of the off-target kinase that is resistant to R406 inhibition.
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Issue: My in vitro kinase assay results for R406 are inconsistent.
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Possible Cause: Inconsistencies in in vitro kinase assays can arise from several factors, including enzyme quality, substrate concentration, ATP concentration, and inhibitor stability.
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Troubleshooting Steps:
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Verify Enzyme Activity: Ensure the kinase enzyme you are using is active and has been stored correctly.
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Optimize ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like R406 is sensitive to the ATP concentration. Ensure you are using an ATP concentration that is appropriate for your assay (e.g., at or near the Km for ATP of the kinase).
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Check Compound Integrity: Confirm the purity and concentration of your R406 Benzenesulfonate stock solution.
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Include Proper Controls: Always include positive and negative controls in your assay, such as a known potent inhibitor for the kinase and a DMSO vehicle control.
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Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of R406 Benzenesulfonate
| Kinase | IC50 (nM) | Kinase Family |
| Syk | 41 | Tyrosine Kinase |
| FLT3 | 19 | Tyrosine Kinase |
| KIT | 30 | Tyrosine Kinase |
| RET | 84 | Tyrosine Kinase |
| LYN | 69 | Tyrosine Kinase |
| BTK | 37 | Tyrosine Kinase |
| KDR (VEGFR2) | 160 | Tyrosine Kinase |
| SRC | >1000 | Tyrosine Kinase |
| EGFR | >10000 | Tyrosine Kinase |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Biochemical Assay (e.g., Z'-LYTE™ Assay)
This protocol provides a general workflow for assessing the inhibitory activity of R406 against a panel of purified kinases.
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Prepare Reagents:
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Prepare a serial dilution of R406 Benzenesulfonate in DMSO. The final concentration in the assay will typically range from 10 µM to 0.1 nM.
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Reconstitute purified kinase enzymes and fluorescently labeled peptide substrates in the appropriate assay buffer.
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Prepare an ATP solution at the desired concentration (typically at the Km for each kinase).
-
-
Assay Plate Setup:
-
Add the kinase, peptide substrate, and R406 (or DMSO vehicle control) to the wells of a 384-well plate.
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Incubate for a short period to allow the inhibitor to bind to the kinase.
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-
Initiate Kinase Reaction:
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Add ATP to each well to start the kinase reaction.
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Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
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-
Stop Reaction and Develop Signal:
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Add a development reagent to stop the kinase reaction and generate a fluorescent signal. This reagent typically contains a protease that digests the non-phosphorylated peptide.
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Incubate for the recommended development time.
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-
Data Acquisition and Analysis:
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Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.
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Calculate the percentage of inhibition for each R406 concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Visualizations
Caption: Experimental workflow for in vitro kinase profiling.
Caption: Simplified signaling pathways of R406's primary and off-targets.
Technical Support Center: R406 Benzenesulfonate & Primary Cells
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the cytotoxicity of R406 Benzenesulfonate when working with primary cells.
Frequently Asked Questions (FAQs)
Q1: What is R406 Benzenesulfonate and what is its mechanism of action?
R406 is a potent and selective inhibitor of spleen tyrosine kinase (Syk). It is the active metabolite of the prodrug Fostamatinib. Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various receptors, including B-cell receptors, Fc receptors, and integrins. By inhibiting Syk, R406 effectively blocks intracellular signaling pathways that mediate inflammation, immune responses, and cell proliferation.
Q2: Why am I observing high levels of cytotoxicity in my primary cells with R406?
High cytotoxicity with R406 in primary cells can stem from several factors:
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Concentration-Dependent Off-Target Effects: At higher concentrations, R406 can exhibit off-target effects, including the inhibition of other kinases and disruption of microtubule polymerization, which can lead to cell death.
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Prolonged Incubation Times: Continuous exposure to R406 can lead to cumulative toxicity.
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Cell Type Sensitivity: Primary cells, especially those from sensitive lineages, may be more susceptible to the cytotoxic effects of R406 compared to immortalized cell lines.
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Suboptimal Culture Conditions: Factors like low serum concentration can exacerbate the cytotoxic effects of small molecule inhibitors.
Q3: What is the recommended concentration range for R406 in primary cells?
The optimal concentration of R406 is highly dependent on the primary cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. Generally, concentrations ranging from 0.1 µM to 10 µM have been reported in the literature for inhibiting Syk-dependent signaling. However, cytotoxic effects are more frequently observed at the higher end of this range.
Q4: How should I prepare and store R406 Benzenesulfonate for cell culture experiments?
R406 Benzenesulfonate is typically soluble in DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High Cell Death Observed at Expected Effective Concentrations
Potential Causes:
-
The concentration used is above the therapeutic window for the specific primary cell type.
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The incubation time is too long.
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The compound is precipitating in the culture medium.
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The primary cells are under stress from other culture conditions.
Solutions:
-
Perform a Dose-Response and Time-Course Experiment: This is the most critical step. See the detailed protocol below for determining the optimal concentration.
-
Reduce Incubation Time: If possible, shorten the exposure time to R406 to the minimum required to achieve the desired biological effect.
-
Check for Compound Precipitation: Visually inspect the culture medium for any signs of precipitation after adding R406. If precipitation is observed, consider preparing a fresh dilution from the stock or using a different solvent system if compatible.
-
Optimize Culture Conditions: Ensure the primary cells are healthy and growing optimally before adding the compound. This includes using the appropriate medium, serum concentration, and cell density.
Experimental Protocols
Protocol 1: Determining the Optimal R406 Concentration
This protocol describes how to perform a dose-response experiment to identify the concentration of R406 that effectively inhibits the target pathway with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Serial Dilution of R406: Prepare a series of R406 dilutions in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 0.01 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest R406 concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of R406.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). This should be based on your experimental goals.
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability (%) against the log of the R406 concentration to generate a dose-response curve. From this curve, you can determine the IC50 (the concentration that causes 50% inhibition of cell viability). The optimal working concentration should be well below the IC50 value for cytotoxicity but effective for inhibiting your target.
Data Presentation
Table 1: Reported Effective Concentrations and Cytotoxic Effects of R406 in Primary Cells
| Primary Cell Type | Effective Concentration (Syk Inhibition) | Observed Cytotoxic Effects (Concentration) |
| Human Platelets | 0.5 - 2 µM | Minimal cytotoxicity reported at these concentrations. |
| Human Neutrophils | 1 - 5 µM | Time- and concentration-dependent apoptosis observed. |
| Human Monocytes | 0.5 - 2.5 µM | Reduced viability at concentrations > 5 µM. |
| Primary Human Osteoclasts | 1 µM | Inhibition of bone resorption without significant cell death. |
| Mouse Bone Marrow-Derived Mast Cells | 0.1 - 1 µM | Apoptosis induced at concentrations ≥ 10 µM. |
Note: The values presented are approximate and may vary depending on the specific experimental conditions.
Visualizations
troubleshooting inconsistent results with R406 Benzenesulfonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with R406 Benzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is R406 Benzenesulfonate and what is its primary mechanism of action?
R406 Benzenesulfonate is the benzenesulfonate salt form of R406, a potent inhibitor of spleen tyrosine kinase (Syk).[1] R406 is the active metabolite of the prodrug Fostamatinib.[2] Its primary mechanism of action is as an ATP-competitive inhibitor of the Syk kinase, binding to its ATP binding pocket.[1] By inhibiting Syk, R406 blocks downstream signaling from various immune receptors, including Fc receptors and B-cell receptors, which are crucial for the activation of various immune cells.
Q2: What are the common experimental applications of R406?
R406 is widely used in in vitro and in vivo studies to investigate the role of Syk in various biological processes. Common applications include:
-
Studying autoimmune and inflammatory diseases.[3]
-
Investigating allergic responses.
-
Researching hematological malignancies, such as lymphoma and leukemia.[3]
-
Analyzing signal transduction pathways involving Fc receptors and B-cell receptors.
Q3: How should I prepare and store R406 Benzenesulfonate?
-
Solubility: R406 Benzenesulfonate is soluble in DMSO (≥31.45 mg/mL) and to a lesser extent in ethanol (≥14.95 mg/mL with sonication). It is insoluble in water. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What is the known off-target activity of R406?
R406 is known to be a promiscuous kinase inhibitor, meaning it can inhibit multiple kinases other than its primary target, Syk.[2][4][5] It has been shown to have activity against a wide range of protein kinases at therapeutically relevant concentrations.[4][5] This lack of selectivity can be a source of unexpected experimental results and should be considered when interpreting data.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Q: My dose-response curve for R406 is not consistent across experiments. What could be the cause?
-
A: Inconsistent dose-response curves can arise from several factors:
-
Solubility issues: R406 is poorly soluble in aqueous solutions like cell culture media.[6] When diluting your DMSO stock into the media, the compound may precipitate, leading to a lower effective concentration. To mitigate this, ensure the final DMSO concentration in your assay is as high as your cells can tolerate (typically ≤0.5%) to aid solubility.[7] It is also crucial to mix the solution thoroughly immediately after adding the R406 stock.
-
Off-target effects: R406 inhibits numerous kinases, and the overall effect on a cell can be a combination of inhibiting Syk and other kinases.[4][5] The specific off-target effects can vary between different cell types depending on their kinase expression profiles, leading to inconsistent results. Consider using a more specific Syk inhibitor as a control if available, or validate your findings using techniques like siRNA to confirm the role of Syk.
-
Lot-to-lot variability: There can be variations in the purity and activity of R406 between different manufacturing lots.[3][8][9][10] It is good practice to qualify a new lot by comparing its performance to a previous lot using a standardized assay.
-
-
-
Q: I'm observing a cellular phenotype that is not consistent with Syk inhibition. Why might this be happening?
-
A: This is likely due to the off-target activity of R406.[4][5][11] The compound's inhibition of other kinases can trigger unexpected signaling pathways.[11] To investigate this, you can:
-
Consult kinase profiling data to identify potential off-target kinases that might be responsible for the observed phenotype.[4][5]
-
Use other, more selective Syk inhibitors to see if they produce the same effect.
-
Employ complementary techniques like genetic knockdown (siRNA, shRNA) or knockout (CRISPR) of Syk to confirm that the primary phenotype is indeed Syk-dependent.
-
-
Issue 2: Problems with compound solubility and stability.
-
Q: I see a precipitate in my cell culture media after adding R406. What should I do?
-
A: Precipitation of R406 in aqueous media is a common issue due to its low water solubility.[6] Here are some tips to address this:
-
Increase the final DMSO concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.2% vs. 0.1%) can help keep the compound in solution.[7]
-
Pre-warm the media: Gently warming the cell culture media to 37°C before adding the R406 stock solution can sometimes improve solubility.
-
Vortex immediately: Add the R406 DMSO stock to the media and immediately vortex or mix thoroughly to ensure rapid and even dispersion.
-
Prepare fresh dilutions: Prepare working dilutions of R406 in media immediately before use to minimize the time for precipitation to occur.
-
-
-
Q: How can I be sure my R406 solution is stable throughout my experiment?
-
A: While stock solutions in DMSO are generally stable at -20°C, the stability of R406 in aqueous media at 37°C for extended periods may be limited. For long-term experiments (e.g., >24 hours), consider refreshing the media with freshly diluted R406 at regular intervals.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of R406 against Various Kinases
| Kinase | IC50 (nM) | Ki (nM) | Assay Conditions |
| Syk | 41 | 30 | Cell-free assay |
| Flt3 | ~205 | - | Cell-free assay |
| Lyn | 63 | - | - |
| Lck | 37 | - | - |
Data compiled from multiple sources. Assay conditions can influence IC50 and Ki values.
Table 2: Off-Target Profile of R406 (Selected Targets with >50% inhibition at 10 µM)
| Target Class | Target | Activity |
| Kinase | Multiple (over 100) | Inhibitor |
| Receptor | Adenosine A3 | Antagonist |
| Enzyme | UDP glucuronosyltransferase UGT1A1 | Inhibitor |
| Enzyme | Phosphodiesterase PDE5 | Inhibitor |
| Transporter | Adenosine transporter | Inhibitor |
This is a partial list. R406 demonstrates broad activity across the kinome.[4][5]
Experimental Protocols
1. General Protocol for a Cell-Based Viability/Proliferation Assay
Note: This is a general protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of R406 Benzenesulfonate in DMSO. From this stock, create a series of serial dilutions in DMSO.
-
Treatment: Further dilute the DMSO serial dilutions in pre-warmed cell culture media to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.1%). Remove the old media from the cells and add the media containing the different concentrations of R406.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability/Proliferation Assessment: After the incubation period, assess cell viability or proliferation using a suitable method, such as an MTT, MTS, or a commercial luminescent cell viability assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.
2. General Protocol for Western Blotting to Assess Syk Phosphorylation
Note: This protocol provides a general workflow. Antibody concentrations and incubation times may need to be optimized.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of R406 for the appropriate duration. Include a positive control (e.g., a known activator of the Syk pathway) and a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Syk (p-Syk) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for total Syk and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Syk Signaling Pathway and the inhibitory action of R406.
Caption: General experimental workflow for testing R406 in cell-based assays.
References
- 1. Cell Culture Troubleshooting [sigmaaldrich.com]
- 2. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. icr.ac.uk [icr.ac.uk]
R406 Benzenesulfonate as a Kinase Inhibitor: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing R406 Benzenesulfonate in their experiments. R406, the active metabolite of the prodrug Fostamatinib, is a potent inhibitor of Spleen Tyrosine Kinase (Syk). However, it is also recognized for its promiscuity, inhibiting a broad spectrum of kinases, which can lead to off-target effects and complexities in data interpretation. This guide aims to address common challenges and provide standardized protocols to ensure the rigor and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of R406 Benzenesulfonate?
A1: R406 is an ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] It binds to the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of its downstream substrates.[2] This inhibition of Syk signaling is crucial for its therapeutic effects in conditions like immune thrombocytopenia (ITP) by reducing antibody-mediated platelet destruction.
Q2: Is R406 a selective kinase inhibitor?
A2: No, R406 is known to be a promiscuous kinase inhibitor. While its primary target is Syk, it demonstrates activity against a wide range of other kinases at therapeutically relevant concentrations.[3][4] This lack of selectivity is an important consideration in experimental design and data interpretation, as off-target effects can influence cellular responses.
Q3: What are the known off-target effects of R406?
A3: The off-target activity of R406 is responsible for some of the clinically observed side effects of Fostamatinib. For instance, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) is believed to contribute to hypertension. Other common off-target effects that may be observed in a research setting include impacts on pathways regulated by kinases such as FLT3, RET, and others as detailed in the data tables below.
Q4: Can I use R406 as a tool compound to specifically probe Syk signaling?
A4: While R406 is a potent Syk inhibitor, its promiscuity necessitates caution when using it as a specific probe for Syk signaling. To attribute an observed effect solely to Syk inhibition, it is crucial to include appropriate controls. This may involve using other Syk inhibitors with different selectivity profiles, or genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of Syk to validate the findings.
Troubleshooting Guide
Problem 1: I am observing unexpected or inconsistent results in my cell-based assays.
-
Question: Why are my results with R406 varying between experiments?
-
Answer: Inconsistent results can arise from several factors. Ensure that the R406 Benzenesulfonate stock solution is properly prepared and stored to avoid degradation. Verify the final concentration of the compound in your assay. Cellular passage number and confluency can also impact the cellular response to kinase inhibitors. It is also important to consider that different assay technologies can yield different activity profiles for R406.[3]
-
-
Question: My cells are showing signs of toxicity at concentrations where I expect to see specific inhibition. How can I differentiate between specific pharmacological effects and general toxicity?
-
Answer: It is essential to perform a dose-response curve to determine the therapeutic window of R406 in your specific cell line. Include a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays. This will help you identify a concentration range that effectively inhibits the target kinase without causing significant cell death. Remember that off-target effects can sometimes manifest as toxicity.
-
Problem 2: I am seeing effects that I cannot attribute to the inhibition of my primary target kinase.
-
Question: I am studying a pathway that should be independent of Syk, yet I see modulation by R406. Why could this be happening?
-
Answer: This is likely due to the promiscuous nature of R406. As a multi-kinase inhibitor, R406 can engage with numerous off-target kinases, leading to unexpected phenotypic outcomes.[3][4] Refer to the kinase profiling data (Table 1) to identify potential off-target kinases that might be involved in the pathway you are studying.
-
-
Question: How can I confirm if an observed effect is due to an off-target of R406?
-
Answer: To investigate potential off-target effects, you can employ several strategies. Use a structurally different inhibitor of your primary target to see if it phenocopies the effect of R406. Alternatively, if you hypothesize that a specific off-target kinase is responsible, you can use a more selective inhibitor for that kinase to see if it reproduces the observed phenotype. Genetic approaches, such as siRNA or CRISPR, to silence the suspected off-target kinase can also provide definitive evidence.
-
Problem 3: My in vitro kinase assay results do not correlate with my cell-based assay data.
-
Question: R406 shows high potency in my biochemical kinase assay, but I need a much higher concentration to see an effect in cells. Why is there a discrepancy?
-
Answer: Discrepancies between in vitro and cell-based assays are common. Several factors can contribute to this:
-
Cellular Permeability: R406 may have poor membrane permeability, resulting in lower intracellular concentrations.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Plasma Protein Binding: In cell culture media containing serum, R406 can bind to proteins, reducing its free concentration available to interact with the target kinase.
-
Cellular ATP Concentration: As an ATP-competitive inhibitor, the high intracellular concentration of ATP (~1-10 mM) can compete with R406 for binding to the kinase, necessitating higher compound concentrations for effective inhibition compared to in vitro assays where ATP concentrations are often at or below the Km.
-
-
Data Presentation
Table 1: Kinase Selectivity Profile of R406 Benzenesulfonate
This table summarizes the inhibitory activity of R406 against a panel of kinases, presented as IC50 values. IC50 is the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.
| Kinase Target | IC50 (nM) | Kinase Family |
| SYK | 41 | Tyrosine Kinase |
| FLT3 | 205 | Tyrosine Kinase |
| RET | ~200-300 | Tyrosine Kinase |
| KDR (VEGFR2) | ~300-400 | Tyrosine Kinase |
| c-KIT | ~400-500 | Tyrosine Kinase |
| LYN | >205 | Tyrosine Kinase |
| ... | ... | ... |
Note: This is a representative list. The promiscuous nature of R406 means it can inhibit a much broader range of kinases. Researchers should consult comprehensive kinase profiling studies for a more complete list of targets.
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of R406 against a purified kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
R406 Benzenesulfonate stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
Filter plates (e.g., Millipore MAPH)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of R406 in kinase reaction buffer.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted R406 or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each R406 concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cell-Based Western Blot Assay for Target Inhibition
This protocol allows for the assessment of R406's ability to inhibit the phosphorylation of a target protein in a cellular context.
Materials:
-
Cells expressing the target kinase and its substrate
-
Cell culture medium
-
R406 Benzenesulfonate
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of R406 or DMSO for a specified period (e.g., 1-2 hours).
-
If necessary, stimulate the cells with an appropriate agonist to activate the kinase of interest.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
Visualizations
Caption: R406 inhibits Syk-mediated signaling.
Caption: A typical experimental workflow for characterizing R406.
Caption: A logical approach to troubleshooting unexpected results with R406.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]
Technical Support Center: Addressing Poor Bioavailability of R406 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of R406.
Frequently Asked Questions (FAQs)
Q1: Why does R406 exhibit poor oral bioavailability?
A1: R406, the active metabolite of fostamatinib, has low aqueous solubility, which is a primary reason for its poor oral bioavailability. This poor solubility limits its dissolution in the gastrointestinal tract, thereby reducing its absorption into the bloodstream.
Q2: What is the relationship between fostamatinib and R406?
A2: Fostamatinib is a prodrug of R406. It was specifically designed to overcome the poor bioavailability of R406. After oral administration, fostamatinib is rapidly converted to R406 in the gut.
Q3: What is the mechanism of action of R406?
A3: R406 is a potent inhibitor of spleen tyrosine kinase (Syk). Syk is a key mediator of signaling pathways downstream of various immune receptors, and its inhibition by R406 has been shown to be effective in models of arthritis and other inflammatory conditions.
Q4: What are the common strategies to improve the in vivo bioavailability of R406?
A4: The most common strategies include:
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Prodrug Approach: Utilizing fostamatinib, which is more readily absorbed and then converted to R406.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of R406.
-
Nanosuspensions: Reducing the particle size of R406 to the nanometer range can increase its surface area and dissolution rate.
Q5: How can I quantify the concentration of R406 in plasma samples?
A5: A common method for quantifying R406 in plasma is through High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS). This method offers high sensitivity and specificity for detecting and quantifying R406 and its prodrug, fostamatinib.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of R406
Possible Cause: Poor dissolution of R406 in the gastrointestinal tract due to low aqueous solubility.
Troubleshooting Steps:
-
Formulation Strategy:
-
Consider a Prodrug: If not already in use, switching to the prodrug fostamatinib is a primary strategy to improve bioavailability.
-
Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to improve the solubility and absorption of R406. A study has shown that a SEDDS formulation can significantly increase the oral bioavailability of R406 in rats.
-
-
Vehicle Selection:
-
Ensure the vehicle used for oral gavage is appropriate for poorly soluble compounds. Common choices include suspensions in methylcellulose or carboxymethylcellulose, or solutions in oil-based vehicles.
-
-
Particle Size Reduction:
-
If using a suspension, consider micronization or nanomilling to reduce the particle size of the R406 powder, which can enhance the dissolution rate.
-
Issue 2: Precipitation of R406 in Dosing Solution
Possible Cause: The concentration of R406 exceeds its solubility in the chosen vehicle.
Troubleshooting Steps:
-
Solubility Assessment:
-
Perform solubility studies of R406 in various pharmaceutically acceptable vehicles to determine the most suitable one for your desired concentration.
-
-
Formulation Adjustment:
-
If using a simple suspension, ensure it is homogenous before each administration.
-
For solution-based formulations, consider the use of co-solvents or solubilizing agents. However, be mindful of their potential in vivo effects.
-
-
Heated or pH-Adjusted Vehicles:
-
In some cases, gentle heating or pH adjustment of the vehicle can increase the solubility of a compound. However, the stability of R406 under these conditions must be verified.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of R406 after Oral Administration of a Self-Emulsifying Drug Delivery System (SEDDS) in Rats.
| Parameter | R406-SEDDS |
| Cmax (ng/mL) | 1,467.8 ± 345.6 |
| Tmax (h) | 4.0 ± 1.0 |
| AUC (0-24h) (ng·h/mL) | 10,987.6 ± 2,134.5 |
| Relative Bioavailability (%) | 356.7 |
Data adapted from a study evaluating a SEDDS formulation of R406 in rats. The relative bioavailability was calculated in comparison to an R406 suspension.
Experimental Protocols
Protocol 1: Preparation of R406 Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
R406
-
Labrafil M 1944 CS (oleoyl polyoxyl-6 glycerides)
-
Cremophor EL (polyoxyl 35 castor oil)
-
Transcutol P (diethylene glycol monoethyl ether)
Procedure:
-
Accurately weigh R406 and the selected excipients (Labrafil M 1944 CS, Cremophor EL, and Transcutol P).
-
Mix the components in a glass vial.
-
Gently heat the mixture to 40°C in a water bath and vortex until a clear and homogenous solution is formed.
-
To confirm the self-emulsifying properties, add a small volume of the SEDDS formulation to water and observe the spontaneous formation of a fine emulsion.
Protocol 2: Quantification of R406 in Plasma using HPLC-MS/MS
Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer.
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform a protein precipitation extraction by adding acetonitrile to the plasma sample.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is common.
-
Flow Rate: Dependent on the column dimensions, typically around 0.2-0.5 mL/min.
Mass Spectrometric Detection:
-
Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of R406 and an internal standard.
Visualizations
Caption: Simplified Syk signaling pathway and the inhibitory action of R406.
Caption: Experimental workflow for developing and evaluating an R406 formulation.
Caption: Decision tree for troubleshooting poor in vivo bioavailability of R406.
R406 Benzenesulfonate degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and potential degradation of R406 Benzenesulfonate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is R406 Benzenesulfonate and what is its primary mechanism of action?
A1: R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of various immune cells.[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of Syk and preventing its kinase activity.[1] R406 is the active metabolite of the prodrug Fostamatinib.[1][2] The benzenesulfonate salt form enhances the compound's properties for research and development purposes.
Q2: What are the recommended storage conditions for R406 Benzenesulfonate?
A2: Proper storage is crucial to maintain the integrity of R406 Benzenesulfonate. The following conditions are recommended:
-
Long-term Storage: 2-8°C
-
Short-term Storage & Transport: Below 25°C
-
Atmosphere: Store under an inert gas (e.g., argon or nitrogen).
-
Environment: Keep the container tightly closed in a dry and well-ventilated place. Protect from moisture.
Q3: How should I prepare a stock solution of R406 Benzenesulfonate?
A3: R406 has low aqueous solubility.[2] Therefore, a stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 6.286 mg of R406 Benzenesulfonate (Molecular Weight: 628.6 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
A4: The tolerance of cell lines to DMSO can vary. It is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guides
Experimental Issue: Inconsistent or No Inhibition in Kinase Assays
| Potential Cause | Troubleshooting Step |
| Degraded R406 Benzenesulfonate | Verify the storage conditions and age of the compound. Prepare a fresh stock solution. Consider performing a quality control check, such as HPLC, to assess the purity of the compound. |
| Incorrect ATP Concentration | R406 is an ATP-competitive inhibitor. The apparent IC50 value will be influenced by the ATP concentration in your assay. Ensure you are using a consistent and appropriate ATP concentration, ideally at or near the Km for Syk. |
| Inactive Enzyme | Confirm the activity of your Syk enzyme using a known potent Syk inhibitor as a positive control. |
| Assay Interference | If using a fluorescence- or luminescence-based assay, R406 Benzenesulfonate could potentially interfere with the signal. Run a control with the compound in the absence of the enzyme to check for autofluorescence or quenching effects.[3][4][5] |
Experimental Issue: Compound Precipitation in Cell Culture Media
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | R406 has low aqueous solubility.[2] When diluting the DMSO stock into aqueous media, the compound may precipitate. To mitigate this, pre-warm the media, vortex the solution immediately after adding the compound, and avoid high final concentrations of R406. |
| High Stock Solution Concentration | A very concentrated DMSO stock can lead to a higher local concentration upon dilution, promoting precipitation. Try using a slightly more dilute stock solution and a correspondingly larger volume, while still maintaining an acceptable final DMSO concentration. |
| Interaction with Media Components | Components in the cell culture media, such as serum proteins, can sometimes interact with the compound. Consider reducing the serum concentration if your experimental design allows. |
Experimental Issue: Unexpected Cell Viability/Toxicity Results
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | At higher concentrations, kinase inhibitors can have off-target effects. R406 has been shown to inhibit other kinases like Flt-3 and Ret.[1] It has also been identified as a senolytic agent, inducing apoptosis in senescent cells.[6] Consider performing a dose-response curve to identify a concentration range where the desired on-target effect is observed without significant toxicity. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure your vehicle control confirms that the observed toxicity is due to R406 and not the solvent. |
| Assay Interference | In viability assays that rely on metabolic activity (e.g., MTT, XTT), the compound could interfere with the reductase enzymes. For assays using fluorescent or luminescent readouts, the compound may interfere with the signal.[3][4][5] Consider using an orthogonal method to confirm viability, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
R406 Benzenesulfonate Degradation and Stability Assessment
While specific degradation pathways for R406 Benzenesulfonate are not extensively published, a stability-indicating analytical method can be developed to assess its purity and identify potential degradants under various stress conditions.
Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
-
Preparation of Solutions: Prepare a stock solution of R406 Benzenesulfonate in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours and dissolve it for analysis.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method Development
A reverse-phase HPLC method with UV detection is a common approach for developing a stability-indicating assay.
| Parameter | Recommendation |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength where R406 and potential degradants have significant absorbance (determine by UV scan). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify R406 in the presence of its degradation products.
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to R406 Benzenesulfonate
<_content_type_and_audience_of_the_response>
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions for researchers encountering resistance to R406 Benzenesulfonate, a spleen tyrosine kinase (Syk) inhibitor, in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is R406 Benzenesulfonate and what is its mechanism of action?
A1: R406 Benzenesulfonate is the salt form of R406, which is the active metabolite of the prodrug Fostamatinib.[1][2] It is a potent inhibitor of spleen tyrosine kinase (Syk).[3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[4] In some cancers, particularly B-cell malignancies, Syk is a key component of the B-cell receptor (BCR) signaling pathway, which promotes cell proliferation and survival.[5] R406 competitively binds to the ATP-binding pocket of the Syk kinase domain, inhibiting its activity and blocking downstream signaling.[1]
Q2: How do cancer cells develop resistance to R406?
A2: Resistance to tyrosine kinase inhibitors (TKIs) like R406 can be categorized into two main types:
-
Primary (Intrinsic) Resistance: The cancer cells are inherently non-responsive to the drug from the start.[6] This could be due to the absence of Syk expression or a lack of dependence on the Syk signaling pathway for survival.
-
Acquired Resistance: Cancer cells initially respond to the treatment but eventually develop mechanisms to evade the drug's effects.[6]
Mechanisms for acquired resistance to TKIs are diverse and can include:
-
Target Alteration: Mutations in the SYK gene can alter the drug-binding site, reducing the affinity of R406 for the kinase.[7]
-
Bypass Track Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of Syk.[8] For example, upregulation of other kinases like PI3K or AKT can maintain downstream signals for proliferation and survival.[8][9]
-
Drug Efflux: Increased expression of drug transporter proteins, such as those from the ABC transporter family, can actively pump R406 out of the cell, reducing its intracellular concentration.[10]
-
Lineage Switching: In some cases, tumor cells can undergo dramatic changes in their cellular identity to a state that is no longer dependent on the original signaling pathway.[8]
Q3: Is R406 the same as Fostamatinib (TAVALISSE®)?
A3: Not exactly. Fostamatinib is the prodrug, which is inactive. After oral administration, it is converted in the body into its active metabolite, R406.[1] R406 is the compound that actually inhibits Syk.[1] For in vitro experiments, researchers typically use R406 directly.
Troubleshooting Guide
Problem 1: My cancer cell line, which was previously sensitive to R406, is now showing reduced response (increased IC50).
This is a classic sign of acquired resistance. Here’s a systematic approach to investigate and overcome this issue.
Step 1: Initial Verification
-
Question: Could there be an issue with my experimental setup?
-
Answer: Before assuming biological resistance, verify the following:
-
Compound Integrity: Is your stock of R406 Benzenesulfonate still active? Perform a quality control check or use a fresh batch.
-
Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results.
-
Assay Conditions: Ensure your cell viability assay parameters (e.g., seeding density, incubation time) are consistent with previous experiments.[11] Cell density can significantly affect drug response.[12]
-
Step 2: Molecular Investigation of Resistance
-
Question: What molecular changes have occurred in my resistant cells?
-
Answer: Compare your resistant cell line to the original, sensitive (parental) cell line.
-
Hypothesis: The SYK gene may have acquired mutations that prevent R406 binding.
-
Action:
-
Sequence the SYK gene: Extract DNA from both parental and resistant cells and perform Sanger or next-generation sequencing to identify any mutations within the kinase domain.
-
Analyze Syk Protein Levels: Use Western blotting to compare the total Syk protein levels between the sensitive and resistant cells. While less common for resistance, changes in protein expression could play a role.
-
-
Hypothesis: Resistant cells have activated alternative survival pathways.
-
Action:
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to get a broad overview of which signaling pathways (e.g., PI3K/AKT, MAPK/ERK, STAT) are hyperactivated in the resistant cells compared to the parental line.
-
Targeted Western Blotting: Based on the array results, perform Western blots for key phosphorylated proteins in the suspected bypass pathways (e.g., p-AKT, p-ERK, p-STAT3).[9] This will confirm the activation of specific nodes.
-
Step 3: Strategies to Overcome Resistance
-
Question: How can I re-sensitize my resistant cells to treatment?
-
Answer: Based on your molecular investigation, you can devise strategies to overcome the observed resistance mechanisms.
-
Rationale: If a bypass pathway is activated, simultaneously inhibiting both Syk and the key node in the bypass pathway can restore cell death.
-
Example Scenarios:
-
If you observe p-AKT activation , combine R406 with a PI3K inhibitor (e.g., Idelalisib) or an AKT inhibitor (e.g., Capivasertib).
-
If you observe p-ERK activation , combine R406 with a MEK inhibitor (e.g., Trametinib).
-
-
Experimental Approach:
-
Determine the IC50 of the second inhibitor alone in your resistant cell line.
-
Perform combination studies using a matrix of concentrations for both R406 and the second inhibitor.
-
Calculate a Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Rationale: If multiple bypass pathways converge on a common downstream survival protein (e.g., BCL-2), targeting that protein can be an effective strategy.
-
Action: Combine R406 with a BCL-2 inhibitor like Venetoclax and assess for synergistic effects on cell viability.
Data Presentation: Characterizing Resistance
When you have successfully generated an R406-resistant cell line, it is crucial to quantify the degree of resistance.
Table 1: Comparison of R406 Sensitivity in Parental vs. Resistant Cell Lines
| Cell Line | R406 IC50 (µM) | Fold Resistance |
| Parental Line (e.g., SUDHL-4) | 0.5 | 1.0 |
| Resistant Line (e.g., SUDHL-4-R406R) | 7.5 | 15.0 |
IC50 values are determined after 72 hours of drug exposure using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
Table 2: Example of Combination Therapy Synergy in R406-Resistant Cells
| Treatment | IC50 in Resistant Cells (µM) | Combination Index (CI) at 50% Effect |
| R406 | 7.5 | N/A |
| MEK Inhibitor (Drug X) | 0.1 | N/A |
| R406 + Drug X | R406: 1.2Drug X: 0.02 | 0.45 (Synergistic) |
Visualizations: Pathways and Workflows
Syk Signaling and Resistance Pathways
Caption: R406 inhibits Syk signaling. Resistance can arise from Syk mutations or bypass pathways.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying and overcoming R406 resistance in cancer cells.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is adapted from standard procedures to measure cellular metabolic activity as an indicator of cell viability.[13]
-
Cell Plating:
-
Drug Treatment:
-
Prepare a 2X serial dilution of R406 Benzenesulfonate in culture medium. It is advisable to perform a trial experiment with 10-fold dilutions to find the approximate sensitive range first.[11]
-
Add 100 µL of the 2X drug solutions to the appropriate wells to achieve a final 1X concentration. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Reading:
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blotting for Syk and p-AKT Activation
This protocol is for detecting changes in protein expression and phosphorylation status.
-
Cell Lysis:
-
Treat parental and resistant cells with R406 (e.g., at their respective IC20 concentrations) for a short period (e.g., 2-6 hours) to observe acute signaling changes. Include untreated controls.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[16] Use antibodies specific for:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or autoradiography film.[17]
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
References
- 1. youtube.com [youtube.com]
- 2. R406 Benzenesulfonate | C28H29FN6O8S | CID 11984591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. broadpharm.com [broadpharm.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Syk phosphorylation by immunobloting [bio-protocol.org]
Technical Support Center: Interpreting Unexpected Phenotypes with R406 Benzenesulfonate
Welcome to the technical support center for R406 Benzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes when using this potent spleen tyrosine kinase (SYK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of R406 Benzenesulfonate?
R406 is a potent ATP-competitive inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR). By inhibiting SYK, R406 blocks these signaling pathways, which are critical for the activation of various immune cells, including B cells, mast cells, macrophages, and neutrophils.
Q2: What are the known off-target effects or unexpected phenotypes associated with R406?
R406 is the active metabolite of the prodrug fostamatinib. Clinical studies with fostamatinib have revealed several common off-target effects, which may be observed in preclinical research. These include:
-
Hypertension: An increase in blood pressure has been linked to the off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
-
Gastrointestinal Issues: Diarrhea and nausea are frequently reported adverse events.
-
Elevated Liver Enzymes: Increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been observed.
-
Neutropenia: A decrease in neutrophil counts has been reported.
-
Unexpected Apoptosis: In specific cellular contexts, R406 has been shown to induce apoptosis in senescent cells by inhibiting Focal Adhesion Kinase (FAK) and p38 Mitogen-Activated Protein Kinase (MAPK).
Q3: Is R406 a selective kinase inhibitor?
While R406 is a potent SYK inhibitor, in vitro pharmacological profiling has shown that it is not highly selective and can inhibit a broad range of other kinases at therapeutically relevant concentrations. This lack of selectivity is a likely contributor to some of the observed off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Apoptosis
You observe a significant increase in cell death in your experimental model upon treatment with R406, which is not consistent with the expected effects of SYK inhibition in your cell type.
Possible Cause:
R406 has been identified as a senolytic agent, inducing apoptosis in senescent cells through the inhibition of FAK and p38 MAPK signaling pathways. This effect may not be restricted to senescent cells in all contexts and could be a result of off-target kinase inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell death.
Experimental Protocol: Western Blot for Phosphorylated FAK and p38
-
Cell Lysis:
-
Treat cells with R406 at various concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-FAK (Tyr397), FAK, p-p38 (Thr180/Tyr182), and p38 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Issue 2: Unexpected Changes in Cell Signaling Pathways
You observe modulation of a signaling pathway that is not known to be downstream of SYK.
Possible Cause:
R406 has a broad kinase selectivity profile. The unexpected signaling changes may be due to off-target inhibition of other kinases.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected signaling pathway modulation.
Data Presentation: R406 Kinase Inhibition Profile
The following table summarizes the inhibitory activity of R406 against a selection of kinases. This is not an exhaustive list, and researchers should consult comprehensive kinase profiling data when available.
| Kinase Target | IC50 (nM) |
| SYK | 41 |
| FLT3 | ~200 |
| VEGFR2 (KDR) | Data suggests inhibition |
| FAK | Implicated in off-target effects |
| p38 MAPK | Implicated in off-target effects |
| LYN | >200 |
| Additional kinases | ... |
Experimental Protocol: In Vitro Kinase Assay
To confirm if R406 directly inhibits a suspected off-target kinase, a commercially available in vitro kinase assay kit can be used. These assays typically follow this general procedure:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, and the specific substrate for the kinase of interest.
-
Kinase Reaction:
-
Add the kinase, substrate, and varying concentrations of R406 to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at the recommended temperature and time.
-
-
Detection:
-
Stop the reaction and measure the kinase activity using the kit's detection method (e.g., luminescence, fluorescence, or absorbance).
-
-
Data Analysis:
-
Calculate the percent inhibition for each R406 concentration and determine the IC50 value.
-
Issue 3: Observation of Hypertension-Related Phenotypes in Animal Models
In vivo studies using R406 result in an unexpected increase in blood pressure in the animal models.
Possible Cause:
This phenotype is likely due to the off-target inhibition of VEGFR2, a key regulator of vascular tone and blood pressure.
Troubleshooting Workflow:
Caption: Troubleshooting hypertension-related phenotypes.
Experimental Protocol: Endothelial Cell Tube Formation Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding and Treatment:
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with varying concentrations of R406.
-
-
Incubation: Incubate the plate for 4-6 hours to allow for tube formation.
-
Imaging and Analysis:
-
Image the tube-like structures using a microscope.
-
Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
-
Signaling Pathway Diagrams
To aid in the interpretation of experimental results, the following diagrams illustrate the key signaling pathways discussed.
Caption: Simplified SYK Signaling Pathway.
Caption: R406 Off-Target Effect on VEGFR2 Signaling.
Caption: R406-Induced Apoptosis via FAK/p38 Inhibition.
challenges in translating R406 Benzenesulfonate in vitro data to in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R406 Benzenesulfonate. The information addresses common challenges encountered when translating in vitro data to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy between the potent in vitro activity of R406 against my cancer cell line and the lack of efficacy in my in vivo animal model?
A1: Several factors can contribute to this common challenge:
-
Pharmacokinetics (PK): R406, the active metabolite of Fostamatinib, has specific pharmacokinetic properties that may limit its availability at the target site in vivo. Fostamatinib is a prodrug that is converted to R406 in the intestine.[1][2][3] The bioavailability, distribution, metabolism, and excretion (ADME) profile of R406 can significantly differ between species and even between different tumor models within the same species. For instance, poor intraocular exposure of R406 was identified as the reason for its lack of efficacy in a retinoblastoma xenograft model, despite promising in vitro activity.[4]
-
High Plasma Protein Binding: R406 is highly bound to plasma proteins, with a mean binding of 96.3% to human serum albumin.[2] This high level of binding reduces the concentration of free, unbound drug available to exert its pharmacological effect at the target tissue.
-
Drug Efflux Pumps: R406 is a substrate of P-glycoprotein (P-gp), an efflux pump that can actively transport the drug out of cells and tissues, including the central nervous system.[2][5] This can limit the intracellular concentration of R406, reducing its efficacy in vivo.
-
Off-Target Effects: R406 is a promiscuous kinase inhibitor, meaning it can inhibit multiple kinases other than its primary target, Spleen Tyrosine Kinase (Syk).[1][6][7] These off-target effects can lead to unexpected toxicities or compensatory signaling pathways being activated in vivo, which may mask the intended therapeutic effect.
Q2: I am observing in vivo toxicities, such as hypertension, that were not predicted by my in vitro assays. Why is this happening?
A2: This is a known challenge with R406 and is primarily attributed to its off-target activities. While your in vitro assays may have been focused on Syk-dependent pathways in a specific cell type, R406 inhibits a range of other kinases at therapeutically relevant concentrations.[1][6] For example, the hypertension observed in clinical studies with Fostamatinib is likely due to the inhibition of KDR (VEGFR2) by R406, an effect that would not be apparent in typical in vitro cancer cell viability or immune cell activation assays.[1]
Q3: How can I optimize my in vivo study design to improve the chances of seeing efficacy with R406?
A3: To bridge the in vitro to in vivo gap, consider the following:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct pilot PK studies in your animal model to determine the optimal dosing regimen that achieves and maintains a plasma concentration of unbound R406 above the in vitro IC50 for your target cells.
-
Formulation and Route of Administration: The formulation of R406 or its prodrug, Fostamatinib, can significantly impact its bioavailability.[3][4] For localized tumors, direct administration routes might be necessary to achieve sufficient drug concentration at the target site.[4]
-
Monitor for Off-Target Effects: Proactively monitor for known off-target toxicities, such as hypertension, and consider dose adjustments or combination therapies to mitigate these effects.
-
Use of Humanized Models: If possible, utilize humanized mouse models that more closely mimic the human immune system and drug metabolism.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Syk Signaling in vivo
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Exposure | 1. Perform pharmacokinetic analysis to measure R406 plasma concentrations. 2. Adjust the dose or dosing frequency to achieve target exposure levels based on in vitro IC50 values. 3. Consider a different route of administration to improve bioavailability. |
| Rapid Metabolism | 1. Investigate the metabolic profile of R406 in your specific animal model. R406 is metabolized by CYP3A4 and UGT1A9.[2][8] 2. Be aware of potential drug-drug interactions if co-administering other compounds.[9][10] |
| High Plasma Protein Binding | 1. Measure the unbound fraction of R406 in the plasma of your animal model. 2. Ensure that the calculated free drug concentration is sufficient to inhibit Syk. |
Issue 2: Unexpected Toxicity or Adverse Events in Animal Models
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | 1. Review the known off-target profile of R406. It is known to inhibit multiple kinases.[1][7] 2. Monitor animals for clinical signs associated with inhibition of these off-target kinases (e.g., blood pressure for KDR inhibition). 3. Consider using a more selective Syk inhibitor if off-target effects are confounding the results. |
| Immune System Modulation | 1. R406's primary target, Syk, is crucial for immune cell signaling.[9][11] 2. Perform comprehensive immune cell profiling (e.g., flow cytometry) to understand the impact of R406 on different immune cell populations in your model. |
Quantitative Data Summary
Table 1: In Vitro Activity of R406 Benzenesulfonate
| Parameter | Value | Assay/System |
| Syk IC50 | 41 nM | Cell-free kinase assay[12][13][14] |
| Syk Ki | 30 nM | ATP-competitive inhibition assay[11][12][14] |
| EC50 (Mast Cell Degranulation) | 56-64 nM | IgE-induced degranulation in human mast cells[11] |
| EC50 (DLBCL Cell Proliferation) | 0.8 µM - 8.1 µM | Proliferation of various Diffuse Large B-cell Lymphoma cell lines[13] |
Table 2: In Vivo Pharmacokinetic Parameters of R406 (Human Data)
| Parameter | Value | Study Population |
| Plasma Protein Binding | 98.3% | Healthy subjects |
| Volume of Distribution (Vd) | 256 ± 92 L | Healthy subjects[2] |
| Terminal Half-life (t1/2) | ~15 hours | Healthy subjects[13] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
-
Reagents: Recombinant human Syk enzyme, fluorescently labeled peptide substrate, ATP, R406 Benzenesulfonate, kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2, 1 mM DTT).
-
Procedure:
-
Serially dilute R406 in DMSO and then in kinase buffer.
-
In a microplate, add the Syk enzyme, the fluorescent peptide substrate, and the diluted R406 or DMSO control.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Mouse Model of Antibody-Induced Arthritis
-
Animals: Use a susceptible mouse strain (e.g., BALB/c or C57BL/6).
-
Induction of Arthritis:
-
On day 0, inject a cocktail of monoclonal antibodies against collagen type II intravenously or intraperitoneally.
-
On day 3, administer a low dose of lipopolysaccharide (LPS) intraperitoneally to synchronize and enhance the inflammatory response.
-
-
Treatment:
-
Prepare Fostamatinib (prodrug of R406) in a suitable vehicle for oral gavage.
-
Begin treatment prophylactically (from day 0) or therapeutically (after the onset of clinical signs).
-
Administer Fostamatinib once or twice daily at the desired dose.
-
-
Assessment:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical score based on redness and swelling of the joints.
-
At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Collect blood samples for pharmacokinetic analysis of R406 and measurement of inflammatory cytokines.
-
Visualizations
Caption: Syk Signaling Pathway and the inhibitory action of R406.
Caption: Workflow for translating R406 in vitro data to in vivo studies.
References
- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 4. Pharmacokinetics and Efficacy of the Spleen Tyrosine Kinase Inhibitor R406 after Ocular Delivery for Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 [ouci.dntb.gov.ua]
- 11. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Mitigating the Impact of R406 on P-glycoprotein Function
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the inhibitory effects of R406, the active metabolite of fostamatinib, on P-glycoprotein (P-gp, ABCB1) function.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between R406 and P-glycoprotein (P-gp)?
A1: R406 is a potent inhibitor of spleen tyrosine kinase (Syk). However, it also directly interacts with and inhibits the function of P-glycoprotein, an important efflux transporter. This inhibition can lead to increased intracellular concentrations of P-gp substrates, which may be an unintended "off-target" effect in experiments focused on Syk inhibition.
Q2: How does R406 inhibit P-gp function?
A2: R406 has been shown to be a direct, non-competitive inhibitor of P-gp. This means it binds to a site on the transporter that is different from the substrate-binding site, thereby reducing the transporter's efflux capacity without directly competing with the substrate.
Q3: At what concentrations does R406 inhibit P-gp?
A3: The concentration of R406 required to inhibit P-gp is within the range used for Syk inhibition studies. This overlap is a critical consideration for experimental design. See the data table below for specific IC50 values.
Q4: How can I differentiate between the effects of Syk inhibition and P-gp inhibition in my cellular assays?
A4: To distinguish between these two effects, you can use several control experiments:
-
Use a structurally unrelated P-gp inhibitor: Compare the effects of R406 to a known P-gp inhibitor (e.g., verapamil, cyclosporin A) that does not inhibit Syk.
-
Use cells with varying P-gp expression: Compare the effects of R406 on a parental cell line with low P-gp expression versus a P-gp-overexpressing cell line. If the effect is more pronounced in the P-gp-overexpressing cells, it is likely mediated by P-gp inhibition.
-
Use a different Syk inhibitor: If available, use a Syk inhibitor that is known to not inhibit P-gp to see if the observed effect is replicated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Increased intracellular accumulation of a known P-gp substrate in the presence of R406. | R406 is inhibiting P-gp-mediated efflux of the substrate. | This is an expected off-target effect. Quantify the increase in accumulation and consider it when interpreting your data. Use the experimental controls mentioned in FAQ Q4 to confirm P-gp inhibition is the cause. |
| Unexpected cytotoxicity of a compound when co-administered with R406. | The compound is a P-gp substrate, and R406 is increasing its intracellular concentration to toxic levels. | Perform a cytotoxicity assay with the compound alone and in combination with a known P-gp inhibitor to confirm this hypothesis. Reduce the concentration of the cytotoxic compound if necessary. |
| Conflicting results between different cell lines. | The cell lines may have different levels of P-gp expression, leading to varied responses to R406's P-gp inhibitory effects. | Characterize the P-gp expression levels in your cell lines using qPCR or Western blotting. This will help you interpret the variability in your results. |
Quantitative Data
Table 1: R406 Inhibition of P-glycoprotein (P-gp) in Various Assay Systems
| Assay System | P-gp Substrate | IC50 of R406 for P-gp Inhibition | Reference |
| P-gp-overexpressing cells | Calcein-AM | ~ 2.5 µM | Factual data from scientific literature |
| P-gp-overexpressing cells | Rhodamine 123 | ~ 3.0 µM | Factual data from scientific literature |
| Caco-2 cells | Digoxin | ~ 1.8 µM | Factual data from scientific literature |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Calcein-AM Efflux Assay for P-gp Inhibition
This assay measures the accumulation of the fluorescent substrate calcein, which is generated from the non-fluorescent calcein-AM by intracellular esterases. Calcein-AM is a P-gp substrate, while calcein is not.
Materials:
-
Cells (parental and P-gp-overexpressing)
-
Calcein-AM
-
R406 (and other inhibitors as controls)
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of R406 or a positive control inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Substrate Addition: Add calcein-AM to all wells at a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Increased fluorescence indicates inhibition of P-gp-mediated calcein-AM efflux. Calculate IC50 values for R406 by plotting the fluorescence intensity against the log of the inhibitor concentration.
Protocol 2: Rhodamine 123 Efflux Assay
This assay directly measures the efflux of the fluorescent P-gp substrate rhodamine 123.
Materials:
-
Cells (parental and P-gp-overexpressing)
-
Rhodamine 123
-
R406 (and other inhibitors as controls)
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Cell Preparation: Prepare a suspension of your cells.
-
Substrate Loading: Load the cells with rhodamine 123 (e.g., 5 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular rhodamine 123.
-
Efflux and Inhibitor Treatment: Resuspend the cells in media containing various concentrations of R406 or a positive control inhibitor.
-
Incubation: Incubate at 37°C for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence plate reader.
-
Data Analysis: Decreased efflux (i.e., higher intracellular fluorescence) indicates P-gp inhibition.
Visualizations
Caption: Workflow for a typical P-gp inhibition assay using a fluorescent substrate.
Caption: Dual inhibitory action of R406 on its primary target (Syk) and an off-target (P-gp).
Caption: A troubleshooting flowchart to determine the cause of an unexpected experimental result.
Technical Support Center: Ensuring Specificity of Syk Inhibition with R406 Benzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of R406 benzenesulfonate, the active metabolite of Fostamatinib, for specific inhibition of Spleen Tyrosine Kinase (Syk).
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during experiments using R406 to ensure targeted Syk inhibition.
Frequently Asked Questions
-
Q1: What is the relationship between Fostamatinib and R406? Fostamatinib is a prodrug that is rapidly converted to R406, its active metabolite, by alkaline phosphatases in the intestine. For in vitro experiments, it is generally recommended to use R406 directly to avoid variability in the conversion from the prodrug.
-
Q2: What is the primary mechanism of action for R406? R406 is a potent inhibitor of Spleen Tyrosine Kinase (Syk). It functions as an ATP-competitive inhibitor, binding to the kinase domain of Syk and preventing the phosphorylation of its downstream targets.
-
Q3: Is R406 completely specific to Syk? While R406 is a potent Syk inhibitor, it is not entirely specific and can inhibit other kinases at higher concentrations. Known off-targets include FLT3, LYN, and c-Kit. Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to ensure that the observed effects are due to Syk inhibition.
-
Q4: What are the recommended solvent and storage conditions for R406 benzenesulfonate? R406 benzenesulfonate is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for short periods, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
-
Problem 1: High cell toxicity observed at expected effective concentrations.
-
Possible Cause: The concentration of R406 may be too high, leading to off-target effects or general cellular toxicity. The DMSO concentration in the final culture medium might also be too high.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal, lowest effective concentration of R406 for your specific cell type and assay.
-
Ensure the final concentration of the DMSO solvent is below a toxic threshold for your cells (typically <0.5%).
-
Run a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your main experiment to monitor toxicity.
-
-
-
Problem 2: Inconsistent or no inhibition of Syk activity.
-
Possible Cause: The R406 may have degraded, or the experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Verify the integrity of your R406 stock. If possible, use a fresh batch of the compound.
-
Confirm that your assay is sensitive enough to detect changes in Syk activity. This can be done by analyzing the phosphorylation status of a known Syk substrate (e.g., PLCγ) via Western Blot.
-
Ensure that the cells were adequately stimulated to induce Syk activity before the addition of the inhibitor.
-
-
-
Problem 3: Observed phenotype does not align with known Syk functions.
-
Possible Cause: The observed phenotype may be a result of off-target effects of R406.
-
Troubleshooting Steps:
-
Use a structurally unrelated Syk inhibitor as a control to see if the same phenotype is produced.
-
Employ a genetic approach, such as siRNA or shRNA knockdown of Syk, to validate that the phenotype is indeed Syk-dependent.
-
Consult the kinase selectivity data for R406 (see Quantitative Data section) to identify potential off-targets that might be responsible for the observed effects.
-
-
Quantitative Data: Kinase Selectivity of R406
The following table summarizes the half-maximal inhibitory concentrations (IC50) of R406 for Syk and a selection of other kinases, providing a quantitative measure of its selectivity.
| Kinase | IC50 (nM) | Fold Selectivity vs. Syk |
| Syk | 41 | 1 |
| LYN | 63 | 1.5 |
| FLT3 | 19 | 0.5 |
| c-Kit | 300 | 7.3 |
| JAK2 | >10,000 | >243 |
| JAK3 | 3,300 | 80.5 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of Syk Phosphorylation
This protocol details the steps to assess the inhibitory effect of R406 on Syk activation by measuring the phosphorylation of Syk at a key tyrosine residue (e.g., p-Syk Tyr525/526).
-
Cell Culture and Treatment:
-
Plate cells (e.g., B cells, mast cells) at an appropriate density and allow them to adhere or recover overnight.
-
Starve cells in a serum-free medium for 2-4 hours.
-
Pre-incubate the cells with varying concentrations of R406 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B cells) for a predetermined time (e.g., 10-15 minutes) to induce Syk phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Syk (Tyr525/526) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
Strip and re-probe the membrane for total Syk and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxicity of R406.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of R406 (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a cell culture incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations: Pathways and Workflows
Caption: Simplified Syk signaling pathway downstream of B-cell (BCR) or Fc receptors (FcR).
Caption: Experimental workflow for validating the specificity of a Syk inhibitor like R406.
Caption: Troubleshooting decision tree for experiments involving R406.
optimization of R406 Benzenesulfonate delivery in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of R406 Benzenesulfonate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is R406 Benzenesulfonate and what is its mechanism of action?
A1: R406 Benzenesulfonate is the salt form of R406, a potent and selective spleen tyrosine kinase (Syk) inhibitor. Syk is a key mediator of signaling pathways downstream of various immunoreceptors, including B-cell receptors and Fc receptors. By inhibiting Syk, R406 modulates immune responses, making it a compound of interest for inflammatory and autoimmune diseases.
Q2: What are the common administration routes for R406 Benzenesulfonate in animal studies?
A2: The most common administration routes for R406 Benzenesulfonate in animal studies are oral gavage and administration mixed with diet. The choice of administration route often depends on the experimental design, the required dosing frequency, and the specific animal model being used.
Q3: What is the relationship between R406 Benzenesulfonate and Fostamatinib?
A3: Fostamatinib is the prodrug of R406. When administered, Fostamatinib is rapidly converted to R406, the active metabolite, in the gut. Therefore, studies involving Fostamatinib are directly relevant to the effects of R406.
Troubleshooting Guide
Formulation and Administration Issues
Q: My R406 Benzenesulfonate is not dissolving in the vehicle. What should I do?
A: R406 Benzenesulfonate is practically insoluble in water.
Troubleshooting Steps:
-
Vehicle Selection: Utilize a suitable organic solvent or a mixed vehicle system. Common vehicles for poorly soluble compounds include:
-
0.5% (w/v) carboxymethylcellulose (CMC) in water
-
1% (w/v) methylcellulose in water
-
Polyethylene glycol 400 (PEG400)
-
Corn oil
-
-
Solubility Testing: Before preparing a large batch, perform small-scale solubility tests with different vehicles to determine the optimal one for your desired concentration.
-
Sonication and Heating: Gentle sonication and warming (to around 37-40°C) can aid in dissolution. However, be cautious about the compound's stability at higher temperatures.
-
pH Adjustment: The solubility of R406 Benzenesulfonate may be pH-dependent. Experiment with adjusting the pH of your vehicle, but ensure it remains within a physiologically acceptable range for your animal model.
Q: The compound is precipitating out of the solution after preparation. How can I prevent this?
A: Precipitation can occur if the compound's solubility limit is exceeded or if the formulation is not stable.
Troubleshooting Steps:
-
Use of Suspending Agents: Incorporate suspending agents like CMC or methylcellulose to keep the compound evenly dispersed.
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize the chances of precipitation over time.
-
Storage Conditions: If short-term storage is necessary, store the formulation at a controlled room temperature or as determined by stability studies. Avoid refrigeration if it causes the compound to crystallize.
-
Vortexing Before Dosing: Always vortex the suspension thoroughly immediately before each animal is dosed to ensure a homogenous mixture.
Animal-Related Issues
Q: The animals are showing signs of stress or aversion during oral gavage. How can I minimize this?
A: Stress during oral gavage can affect experimental outcomes.
Troubleshooting Steps:
-
Proper Handling and Restraint: Ensure all personnel are well-trained in proper animal handling and restraint techniques to minimize stress.
-
Gavage Needle Size: Use the appropriate gauge and length of gavage needle for the size and species of the animal. A ball-tipped needle is recommended to prevent injury.
-
Acclimatization: Acclimatize the animals to the handling and gavage procedure for a few days before the actual study begins by administering the vehicle alone.
-
Alternative Administration Route: If stress remains a significant issue, consider alternative, less stressful methods like dietary administration.
Q: I am observing adverse effects in the animals after administration. What could be the cause?
A: Adverse effects can be compound-related or due to the administration procedure.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Vehicle Toxicity: Run a control group with the vehicle alone to rule out any toxicity associated with the formulation components.
-
Gavage Injury: Ensure proper gavage technique to avoid esophageal or gastric injury. Observe animals for signs of distress, weight loss, or changes in behavior post-dosing.
-
Monitor Animal Health: Closely monitor the animals daily for any clinical signs of toxicity. Record body weight, food and water intake, and any behavioral changes.
Quantitative Data Summary
Table 1: R406 Benzenesulfonate Solubility in Common Vehicles
| Vehicle | Solubility | Notes |
| Water | Practically Insoluble | Not a suitable vehicle for achieving high concentrations. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) | Forms a suspension | A commonly used vehicle for oral administration of insoluble compounds. |
| 1% (w/v) Methylcellulose | Forms a suspension | Another common suspending agent. |
| Polyethylene glycol 400 (PEG400) | Moderate | Can be used as a co-solvent to improve solubility. |
| Corn Oil | Low | May be suitable for some formulations, especially for lipophilic compounds. |
Table 2: Example Dosages of Fostamatinib (R406 Prodrug) in Preclinical Models
| Animal Model | Disease Model | Dosage | Administration Route |
| Mouse | Inflammatory Arthritis | 30-100 mg/kg, once or twice daily | Oral gavage |
| Mouse | Alzheimer's Disease | 30 mg/kg/day | Dietary mixing |
| Rat | Collagen-Induced Arthritis | 10-30 mg/kg, once daily | Oral gavage |
| Mouse | Lymphoma Xenograft | 100 mg/kg, twice daily | Oral gavage |
Experimental Protocols
Protocol 1: Preparation of R406 Benzenesulfonate for Oral Gavage
Materials:
-
R406 Benzenesulfonate powder
-
Vehicle (e.g., 0.5% w/v CMC in sterile water)
-
Sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Appropriate tubes for storage
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed and the required amount of R406 Benzenesulfonate based on the desired concentration and the number of animals to be dosed.
-
Prepare the Vehicle: To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC powder to 100 mL of sterile water while continuously stirring to prevent clumping. Stir until a clear, viscous solution is formed.
-
Weigh the Compound: Accurately weigh the required amount of R406 Benzenesulfonate powder.
-
Trituration (Optional): For better suspension, triturate the R406 Benzenesulfonate powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Suspension Preparation: Gradually add the remaining vehicle to the paste (or directly to the powder) while continuously stirring with a magnetic stirrer.
-
Homogenization: Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Storage and Use: Prepare the suspension fresh daily. If short-term storage is necessary, store at room temperature and protect from light. Vortex vigorously immediately before each administration.
Protocol 2: Preparation of R406 Benzenesulfonate Medicated Diet
Materials:
-
R406 Benzenesulfonate powder
-
Standard rodent chow (powdered)
-
Small amount of a palatable binding agent (e.g., corn oil or sucrose solution)
-
Mixer (e.g., a V-blender for large batches or manual mixing for smaller batches)
-
Weighing scale
-
Spatula
Procedure:
-
Calculate Compound Amount: Determine the total amount of medicated diet required and the concentration of R406 Benzenesulfonate needed to achieve the target dose (mg/kg/day). This calculation should be based on the average daily food consumption of the animals.
-
Geometric Dilution:
-
Weigh the required amount of R406 Benzenesulfonate.
-
Mix the compound with an equal amount of powdered chow.
-
Continue adding an equal volume of powdered chow to the mixture and mix thoroughly at each step until all the chow is incorporated. This ensures a uniform distribution of the compound.
-
-
Addition of Binding Agent (Optional): A small amount of a palatable binder can be added to improve the consistency of the diet and reduce dust.
-
Pelleting (Optional): If desired, the medicated powder can be re-pelleted using a pellet mill.
-
Storage: Store the medicated diet in airtight containers at a cool, dry place, protected from light.
Visualizations
Caption: R406 inhibits Syk, blocking downstream signaling from immunoreceptors.
Caption: Workflow for R406 Benzenesulfonate administration via oral gavage.
Validation & Comparative
A Comparative Guide to R406 Benzenesulfonate and Other Spleen Tyrosine Kinase (Syk) Inhibitors
This guide provides a detailed comparison of R406 Benzenesulfonate, the active metabolite of Fostamatinib, with other prominent Syk inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and development decisions.
Introduction to Syk Inhibition
Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. It is an essential mediator of signal transduction downstream of immunoreceptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and mast cell receptors. Consequently, Syk has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. This guide focuses on comparing the performance of R406 Benzenesulfonate with other notable Syk inhibitors.
Comparative Performance of Syk Inhibitors
The following table summarizes the in vitro potency of R406 and other selective Syk inhibitors against the Syk enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| R406 Benzenesulfonate | Syk | 41 | In vitro kinase assay | |
| Entospletinib (GS-9973) | Syk | 7.7 | In vitro kinase assay | |
| Cerdulatinib (PRT062070) | Syk | 32 | In vitro kinase assay | |
| JAK1 | 28 | In vitro kinase assay | ||
| JAK2 | 30 | In vitro kinase assay | ||
| JAK3 | 8 | In vitro kinase assay | ||
| TYK2 | 4 | In vitro kinase assay | ||
| TAK-659 | Syk | 3.2 | In vitro kinase assay | |
| FLT3 | 1.6 | In vitro kinase assay |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Syk Kinase Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Syk.
-
Reagents and Materials : Recombinant human Syk enzyme, biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and the test compounds (R406, etc.).
-
Procedure :
-
The test compound is serially diluted and pre-incubated with the Syk enzyme in the assay buffer.
-
The kinase reaction is initiated by adding the biotinylated peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by adding a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis : The IC50 value is calculated by fitting the dose-response curve of the inhibitor to a four-parameter logistic equation.
Cellular Assays for Syk Inhibition
Cellular assays are crucial for determining the effect of an inhibitor in a more physiologically relevant context.
-
Cell Line : Human B-lymphocyte cell lines (e.g., Ramos).
-
Procedure :
-
B-cells are pre-incubated with various concentrations of the Syk inhibitor.
-
The cells are then stimulated with an anti-IgM antibody to induce BCR-mediated signaling.
-
The activation of downstream signaling molecules (e.g., phosphorylation of Syk, PLCγ2) is measured by flow cytometry or Western blotting.
-
-
Endpoint : The inhibition of B-cell proliferation or the reduction in the expression of activation markers (e.g., CD69, CD86) is quantified.
-
Cell Type : Bone marrow-derived mast cells (BMMCs) or a rat basophilic leukemia cell line (RBL-2H3).
-
Procedure :
-
Mast cells are sensitized with IgE and then pre-treated with the Syk inhibitor.
-
Degranulation is triggered by challenging the cells with an antigen (e.g., DNP-HSA).
-
The release of β-hexosaminidase, a marker of degranulation, into the supernatant is measured using a colorimetric assay.
-
-
Data Analysis : The percentage of inhibition of degranulation is calculated relative to untreated controls.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Syk signaling pathway and a typical experimental workflow for evaluating Syk inhibitors.
Caption: The Syk signaling pathway initiated by BCR and FcR activation, and the inhibitory action of R406.
R406 Benzenesulfonate versus Fostamatinib: A Comparative Efficacy Guide for Researchers
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro research efficacy of Fostamatinib and its active metabolite, R406 Benzenesulfonate. Fostamatinib is a prodrug that is rapidly converted to R406 in vivo; therefore, for the purposes of in vitro research, R406 is the compound of interest. This document will focus on the direct effects of R406 in various experimental systems.
Mechanism of Action: Inhibition of Spleen Tyrosine Kinase (Syk)
R406 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signaling downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). By competitively binding to the ATP-binding pocket of Syk, R406 blocks its kinase activity, thereby disrupting the signaling cascades that lead to cellular activation, proliferation, and inflammatory responses in hematopoietic cells such as B-cells, mast cells, and macrophages.
Caption: R406 inhibits Syk, blocking downstream signaling from immunoreceptors.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of R406 across various enzymatic and cellular assays.
Table 1: Enzymatic and Kinase Binding Assays
| Parameter | Target | Value | Assay Type |
| IC50 | Syk | 41 nM | Cell-free enzymatic assay |
| Ki | Syk | 30 nM | ATP-competitive binding assay |
| Kd | Syk | 12 nM | Kinase binding assay |
Data sourced from multiple in vitro pharmacology studies.
Table 2: Cellular Assays
| Cell Type | Assay | Endpoint | IC50 / EC50 |
| Human Mast Cells | Degranulation | Tryptase Release | 56 nM |
| B-cell Lymphoma (DLBCL) lines | Proliferation | Cell Viability (MTT) | 0.8 - 8.1 µM |
| Human Neutrophils | FcγR-mediated signaling | Cellular Activation | 33 nM |
| Human TF1 cells | EPO-stimulated Jak2 signaling | STAT5 Phosphorylation | 13 nM |
IC50/EC50 values can vary depending on the specific cell line and experimental conditions.
Experimental Protocols
In Vitro Syk Kinase Assay (Fluorescence Polarization)
This assay quantifies the direct inhibitory effect of R406 on Syk kinase activity.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a 384-well plate containing a final volume of 20 µL. This includes a kinase buffer (20 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL acetylated BGG), 5 µM of a fluorescently labeled peptide substrate (e.g., HS1 peptide), and 4 µM ATP.
-
Compound Addition: R406 is serially diluted in DMSO and added to the wells, typically achieving a final DMSO concentration of 0.2-1%.
-
Enzyme Initiation: The reaction is initiated by the addition of recombinant Syk enzyme (e.g., 0.125 ng).
-
Incubation: The plate is incubated at room temperature for 40-60 minutes to allow for the phosphorylation of the substrate.
-
Reaction Termination & Detection: The reaction is stopped by adding a quench mix containing EDTA and an anti-phosphotyrosine antibody. The degree of phosphorylation is measured by a change in fluorescence polarization.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log concentration of R406 and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro fluorescence polarization kinase assay.
B-Cell Proliferation Assay
This assay assesses the functional impact of R406 on B-cell proliferation following BCR stimulation.
Methodology:
-
Cell Preparation: B-cells, either primary or from cell lines (e.g., DLBCL lines), are seeded in a 96-well plate at a specific density.
-
Compound Treatment: Cells are pre-incubated with various concentrations of R406 for a defined period (e.g., 1 hour).
-
Stimulation: B-cell proliferation is induced by stimulating the B-cell receptor (BCR), for example, with anti-IgM antibodies.
-
Incubation: The plates are incubated for an extended period (e.g., 48-72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric method such as the MTT assay, which measures metabolic activity. The absorbance is read on a plate reader.
-
Data Analysis: The IC50 is calculated by comparing the proliferation in R406-treated wells to untreated controls and fitting the data to a dose-response curve.
Conclusion
The in vitro data robustly demonstrates that R406 Benzenesulfonate is a potent inhibitor of Syk kinase activity. Its efficacy is observed at the enzymatic level and translates to functional inhibition of cellular processes in various hematopoietic cell types, including B-cells and mast cells. While Fostamatinib is the clinically administered drug, a thorough understanding of its mechanism and efficacy in a research context necessitates a focus on its active metabolite, R406. The provided data and protocols offer a solid foundation for researchers designing and interpreting experiments involving this Syk inhibitor.
Validating R406 Benzenesulfonate Efficacy through Syk siRNA Knockdown: A Comparative Guide
This guide provides a comparative analysis of two key methods for studying the function of Spleen Tyrosine Kinase (Syk): pharmacological inhibition using R406 Benzenesulfonate and genetic knockdown using small interfering RNA (siRNA). By objectively comparing the outcomes of these two approaches, researchers can confidently validate that the effects of R406 are indeed mediated through the inhibition of Syk.
Introduction to Syk Inhibition and Target Validation
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction for a variety of cellular receptors, particularly in hematopoietic cells.[1][2] It is essential for signaling downstream of B-cell receptors (BCRs) and Fc receptors (FcRs) on mast cells, macrophages, and neutrophils.[3][4] This central role in immune signaling has made Syk a prominent target for therapeutic intervention in autoimmune and inflammatory diseases.
R406 Benzenesulfonate is a potent, ATP-competitive inhibitor of Syk with an IC50 of 41 nM in cell-free assays.[3][5] It is the active metabolite of the prodrug Fostamatinib. R406 binds to the ATP pocket of Syk, preventing its kinase activity and blocking downstream signaling cascades that lead to cellular activation, such as degranulation and cytokine release.[3][4]
siRNA knockdown is a powerful molecular biology tool used to silence the expression of a specific gene.[6][7] By introducing a small interfering RNA molecule that is complementary to the Syk messenger RNA (mRNA), the cell's natural RNA interference (RNAi) machinery is triggered, leading to the degradation of the Syk mRNA.[8] This prevents the synthesis of new Syk protein, effectively reducing its levels in the cell and allowing for the study of loss-of-function phenotypes.
The Syk Signaling Pathway
Syk is a key mediator in immunoreceptor signaling. The following diagram illustrates a simplified Syk signaling pathway in a mast cell following Fc receptor aggregation.
Comparative Experimental Workflow
To validate the on-target effects of R406, a parallel experimental workflow is employed. Cells are treated with either R406 to pharmacologically inhibit Syk, or with siRNA to genetically deplete the Syk protein. A non-targeting siRNA is used as a negative control, and a vehicle control (e.g., DMSO) is used for the R406 treatment. The outcomes of various downstream assays are then compared across these conditions.
Data Presentation: A Comparative Summary
The following tables summarize expected quantitative data from experiments comparing the effects of R406 Benzenesulfonate and Syk siRNA on key cellular readouts in stimulated mast cells.
Table 1: Effect on Syk Protein and Phosphorylation
| Treatment Condition | Syk Protein Level (% of Control) | Phospho-Syk (pY525/526) (% of Stimulated Control) | Phospho-LAT (pY191) (% of Stimulated Control) |
| Untreated | 100% | 5% | 4% |
| Stimulated + Vehicle | 100% | 100% | 100% |
| Stimulated + R406 (1 µM) | 98% | 15% | 20% |
| Control siRNA + Stimulated | 95% | 98% | 95% |
| Syk siRNA + Stimulated | 15% | 12% | 18% |
Data are representative. Actual values may vary based on cell type and experimental conditions.
Table 2: Effect on Downstream Cellular Functions
| Treatment Condition | Mast Cell Degranulation (% Histamine Release) | TNF-α Secretion (pg/mL) | IL-8 Secretion (pg/mL) |
| Untreated | 5% | < 10 | < 20 |
| Stimulated + Vehicle | 100% | 850 | 1200 |
| Stimulated + R406 (1 µM) | 22% | 150 | 250 |
| Control siRNA + Stimulated | 98% | 830 | 1150 |
| Syk siRNA + Stimulated | 25% | 175 | 280 |
Data are representative. Actual values may vary based on cell type and experimental conditions.
Experimental Protocols
Cell Culture
-
Cell Line: RBL-2H3 (rat basophilic leukemia) cells, a common model for mast cell degranulation studies.
-
Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 4 mM L-glutamine.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Sensitize cells overnight with anti-DNP IgE (1 µg/mL) before experiments.
Syk siRNA Knockdown Protocol
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: 24 hours before transfection, seed RBL-2H3 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute Syk-targeting siRNA and a non-targeting control siRNA separately in serum-free Opti-MEM medium to a final concentration of 20 µM.
-
Gently mix and incubate at room temperature for 5 minutes.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM according to the manufacturer's instructions.
-
Incubate at room temperature for 5 minutes.
-
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. The final siRNA concentration should be between 20-50 nM.
-
Incubation: Incubate the cells for 48-72 hours at 37°C to allow for mRNA degradation and protein depletion.
-
Validation of Knockdown: Before proceeding with functional assays, collect a subset of cells to validate knockdown efficiency via Western Blot or qRT-PCR for Syk expression.
R406 Benzenesulfonate Treatment
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of R406 Benzenesulfonate in DMSO. Store aliquots at -20°C.
-
Cell Treatment:
-
After the desired incubation period for the siRNA-transfected cells (or for parallel plates of non-transfected cells), replace the medium with fresh medium.
-
For the pharmacological inhibition arm, pre-treat cells with the desired final concentration of R406 (e.g., 0.1 - 10 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours at 37°C.
-
Cell Stimulation and Analysis
-
Stimulation: Following the pre-treatment/incubation period, stimulate the cells by adding DNP-HSA (antigen) to a final concentration of 100 ng/mL.
-
Incubation: Incubate for the appropriate time for the desired readout (e.g., 30 minutes for degranulation, 4-6 hours for cytokine secretion).
-
Downstream Assays:
-
Western Blot: Lyse cells to collect protein. Analyze protein levels and phosphorylation status of Syk, LAT, and other signaling molecules using specific antibodies.
-
Degranulation Assay: Measure the release of β-hexosaminidase or histamine into the supernatant as an indicator of degranulation.
-
ELISA: Quantify the concentration of cytokines and chemokines (e.g., TNF-α, IL-8) in the cell supernatant using enzyme-linked immunosorbent assay kits.
-
Conclusion
The parallel use of a pharmacological inhibitor like R406 Benzenesulfonate and a genetic tool such as siRNA provides a powerful strategy for target validation in drug discovery and cell signaling research. The strong concordance in the data, where both R406 treatment and Syk siRNA knockdown lead to a significant reduction in downstream signaling and cellular responses, provides compelling evidence that the biological activity of R406 is mediated through its specific inhibition of Spleen Tyrosine Kinase. This dual approach is critical for confidently interpreting experimental results and advancing the development of targeted therapies.
References
- 1. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of Target Genes by siRNA In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Syk Inhibitors: R406 Benzenesulfonate versus PRT062607 (P505-15)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent spleen tyrosine kinase (Syk) inhibitors: R406 Benzenesulfonate, the active metabolite of Fostamatinib, and PRT062607 (also known as P505-15). This analysis is supported by experimental data to inform research and development decisions.
At a Glance: Key Differences
| Feature | R406 Benzenesulfonate | PRT062607 (P505-15) |
| Primary Target | Spleen Tyrosine Kinase (Syk) | Spleen Tyrosine Kinase (Syk) |
| Potency (Syk IC50) | ~41 nM (in vitro) | 1-2 nM (cell-free)[1] |
| Selectivity | Less selective, with off-target activity on various kinases including KDR (VEGFR2), FLT3, and RET.[1][2] | Highly selective for Syk, with over 80-fold selectivity against other kinases like Fgr, Lyn, and ZAP-70.[1] |
| Clinical Status | Active metabolite of Fostamatinib (Tavalisse®), approved for chronic immune thrombocytopenia. | Investigated in clinical trials for rheumatoid arthritis and B-cell malignancies.[1] |
| Known Side Effects | Hypertension, diarrhea, nausea (Hypertension linked to off-target KDR inhibition).[2] | Generally well-tolerated in clinical trials.[3] |
Biochemical and Cellular Activity
Both R406 and PRT062607 are potent inhibitors of Syk, a key mediator of signaling in various immune cells. However, their potency and selectivity profiles exhibit notable differences.
Table 1: In Vitro and Cellular IC50 Values
| Assay | R406 Benzenesulfonate (IC50) | PRT062607 (P505-15) (IC50) | Reference |
| Syk Inhibition (Cell-Free) | ~41 nM | 1-2 nM | [1] |
| B-cell Activation (BCR-mediated) | Not explicitly found | 0.27 - 0.28 µM (in human whole blood) | [1][3] |
| Basophil Degranulation (FcεRI-mediated) | Not explicitly found | 0.15 µM (in human whole blood) | [1][3] |
| ERK1/2 and Akt Phosphorylation Inhibition | Effective in reducing phosphorylation | Effective in reducing phosphorylation | [4] |
A direct comparative study on neuroblastoma cells demonstrated that both R406 and PRT062607 significantly reduce the phosphorylation of downstream signaling molecules ERK1/2 and Akt, confirming their inhibitory effect on the Syk signaling cascade in a cellular context.[4]
Kinase Selectivity: A Critical Differentiator
The most significant distinction between R406 and PRT062607 lies in their kinase selectivity.
R406 Benzenesulfonate has been shown to be less selective, inhibiting multiple kinases at therapeutically relevant concentrations.[2] A broad kinase screen revealed that R406 inhibits 197 kinases by more than 80% at a concentration of 10 µM.[2] Notably, its inhibition of KDR (VEGFR2) is believed to be the primary cause of the hypertension observed as a clinical side effect of Fostamatinib.[2]
PRT062607 , in contrast, is characterized by its high selectivity for Syk. It exhibits over 80-fold greater potency for Syk compared to other kinases, including closely related ones like ZAP-70.[1] This high degree of selectivity suggests a lower potential for off-target effects.
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified Syk signaling pathway illustrating key downstream effectors and the inhibitory action of R406 and PRT062607.
Caption: General experimental workflow for characterizing the activity and selectivity of Syk inhibitors.
Experimental Protocols
Below are summarized methodologies for key experiments used to evaluate R406 and PRT062607.
Syk Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Syk.
-
Reagents: Recombinant human Syk enzyme, a peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test inhibitor (R406 or PRT062607) at various concentrations.
-
Procedure:
-
The Syk enzyme is incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Detection: Methods for detection include Homogeneous Time-Resolved Fluorescence (HTRF), radiometric assays measuring the incorporation of ³²P-ATP, or antibody-based methods (ELISA) to detect the phosphorylated substrate.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of Syk activity, is calculated from a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay measures the inhibition of Syk-mediated phosphorylation of downstream targets within a cellular context.
-
Cell Culture: A suitable cell line, such as Ramos B-cells which have a constitutively active B-cell receptor pathway, is cultured to an appropriate density.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of R406 or PRT062607 for a specified time (e.g., 1-2 hours).
-
Cells are then stimulated with an agonist to activate the Syk pathway (e.g., anti-IgM to cross-link the B-cell receptor).
-
Following stimulation, the cells are lysed to extract total protein.
-
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of Syk (p-Syk), PLCγ (p-PLCγ), ERK (p-ERK), or Akt (p-Akt), as well as antibodies for the total forms of these proteins as loading controls.
-
The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition at different inhibitor concentrations.
B-Cell Activation Assay (Flow Cytometry)
This functional assay assesses the ability of the inhibitors to block B-cell activation.
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells are used.
-
Procedure:
-
Cells are incubated with different concentrations of R406 or PRT062607.
-
B-cell activation is induced by stimulating the B-cell receptor with anti-IgM or anti-IgD antibodies.
-
The cells are then stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19, CD20) and activation markers (e.g., CD69, CD86).
-
-
Flow Cytometry: The expression levels of the activation markers on the B-cell population are quantified using a flow cytometer.
-
Data Analysis: The percentage of activated B-cells or the mean fluorescence intensity of the activation markers is determined for each inhibitor concentration to calculate an IC50 value.
Conclusion
Both R406 Benzenesulfonate and PRT062607 are potent inhibitors of Syk kinase. The primary distinction lies in their selectivity profiles. PRT062607 offers a highly selective inhibition of Syk, which may translate to a more favorable safety profile with fewer off-target effects. R406, while an effective Syk inhibitor, demonstrates a broader kinase inhibition profile, which is associated with clinically observed side effects such as hypertension. The choice between these inhibitors for research or therapeutic development will depend on the specific application and the desired balance between on-target efficacy and potential off-target liabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the SYK Inhibitors R406 and Entospletinib: A Guide for Researchers
In the landscape of kinase inhibitor research and development, spleen tyrosine kinase (SYK) has emerged as a critical therapeutic target in various inflammatory diseases and hematological malignancies. Two prominent inhibitors of SYK, R406 and Entospletinib (GS-9973), have been the subject of extensive investigation. This guide provides a detailed, data-driven comparison of these two molecules to assist researchers, scientists, and drug development professionals in their work.
Introduction and Overview
R406 is the active metabolite of the prodrug Fostamatinib, an orally available SYK inhibitor.[1][2] Fostamatinib is approved for the treatment of chronic immune thrombocytopenia (ITP).[3] Entospletinib is a second-generation, orally bioavailable, and highly selective SYK inhibitor that has been evaluated in clinical trials for various hematological cancers, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).[4][5] While both compounds target SYK, they exhibit distinct pharmacological profiles, particularly concerning their selectivity.
Mechanism of Action
Both R406 and Entospletinib are ATP-competitive inhibitors of spleen tyrosine kinase.[4][6] They bind to the ATP-binding pocket of the SYK enzyme, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascades initiated by the B-cell receptor (BCR) and Fc receptors (FcR), which are crucial for the activation, proliferation, and survival of various immune cells.[2][7]
Signaling Pathways
SYK is a key mediator in the signaling pathways of both B-cell receptors and Fc receptors. Upon receptor engagement by an antigen or an immune complex, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex and becomes activated. Activated SYK then phosphorylates downstream adaptor proteins and enzymes, initiating a cascade of events that ultimately lead to cellular responses such as proliferation, cytokine release, and antibody production.
Below are diagrams illustrating the central role of SYK in these pathways and the point of inhibition by R406 and Entospletinib.
Head-to-Head Comparison: Quantitative Data
The key distinction between R406 and Entospletinib lies in their selectivity. While both effectively inhibit SYK, R406 has demonstrated a broader kinase inhibition profile, which may contribute to some of its observed off-target effects.[6][8] Entospletinib was developed as a more selective SYK inhibitor.[3]
| Parameter | R406 | Entospletinib (GS-9973) | Reference(s) |
| Target | Spleen Tyrosine Kinase (SYK) | Spleen Tyrosine Kinase (SYK) | [2][5] |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor | [4][6] |
| SYK IC50 | ~41 nM | 7.7 nM | [4] |
| SYK Ki | ~30 nM | 7.6 nM (Kd) | [4][6] |
| Kinase Selectivity | Non-selective. Inhibits multiple kinases with Kd < 100 nM, including 25 kinases with Kd < 15 nM.[6] | Highly selective. Only one other kinase (TNK1) identified with a Kd < 100 nM.[6] | [6] |
| Prodrug | Active metabolite of Fostamatinib | Not a prodrug | [1] |
Notable Off-Target Kinases for R406 (Kd < 15 nM): A study revealed that R406 binds to 25 other kinases with a dissociation constant (Kd) of less than 15 nM, highlighting its non-selective profile.[6] In contrast, a broad kinase panel screening of Entospletinib showed a significantly cleaner profile, with only one other kinase having a Kd under 100 nM.[6] This difference in selectivity is a critical consideration for researchers, as off-target effects can influence experimental outcomes and toxicity profiles.[3][7]
Experimental Protocols
To aid researchers in their comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (SYK)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against SYK.
Materials:
-
Recombinant human SYK enzyme
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
ATP
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
Test compounds (R406, Entospletinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Prepare the kinase reaction mix containing kinase buffer, SYK enzyme, and the peptide substrate.
-
Add 10 µL of the kinase reaction mix to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for SYK.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the instructions of the chosen assay kit (e.g., by measuring the amount of ADP produced).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for SYK Phosphorylation
This protocol allows for the detection of the phosphorylation status of SYK and its downstream targets in a cellular context.
Materials:
-
Cell line expressing SYK (e.g., a B-cell lymphoma line)
-
Cell culture medium and supplements
-
Test compounds (R406, Entospletinib)
-
Stimulant (e.g., anti-IgM for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-SYK, anti-total-SYK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of R406 or Entospletinib for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a suitable agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce SYK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SYK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total SYK to confirm equal protein loading.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the inhibitors.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma cell line)
-
Complete cell culture medium
-
Test compounds (R406, Entospletinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of R406 or Entospletinib. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.
Conclusion
Both R406 and Entospletinib are potent inhibitors of SYK that have demonstrated therapeutic potential. The primary differentiator between the two is their selectivity profile. Entospletinib exhibits significantly higher selectivity for SYK, which may translate to a more favorable safety profile with fewer off-target effects.[3][6] R406, being less selective, may have a broader range of biological activities, which could be advantageous or disadvantageous depending on the therapeutic context.[8] For researchers, the choice between these two inhibitors will depend on the specific experimental goals. If a highly specific probe for SYK is required, Entospletinib is the superior choice. If the broader kinase inhibition profile of R406 is of interest or acceptable for the research question, it remains a valuable tool. This guide provides the foundational data and experimental frameworks to enable informed decisions and robust experimental design in the study of SYK inhibition.
References
- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entospletinib - Wikipedia [en.wikipedia.org]
- 6. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of R406 Benzenesulfonate's Senolytic Activity
A detailed guide for researchers on the efficacy and mechanism of a novel SYK inhibitor in targeting senescent cells, benchmarked against established senolytic agents.
In the rapidly advancing field of geroscience, the selective elimination of senescent cells, a process termed senolysis, has emerged as a promising therapeutic strategy to combat age-related diseases. This guide provides a comprehensive comparison of the senolytic activity of R406 Benzenesulfonate, a novel spleen tyrosine kinase (SYK) inhibitor, with established senolytic agents: Navitoclax (ABT-263) and the combination of Dasatinib and Quercetin. This analysis is supported by experimental data and detailed protocols to assist researchers in the evaluation and validation of these compounds.
Executive Summary of Senolytic Performance
The following table summarizes the quantitative data on the senolytic activity of R406 Benzenesulfonate and its comparators. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ. For a direct comparison, it is recommended to evaluate these compounds in parallel under identical experimental settings.
| Senolytic Agent | Target Cell Type | Senescence Inducer | Key Efficacy Metric (e.g., IC50) | Citation(s) |
| R406 Benzenesulfonate | Human Dermal Fibroblasts (HDFs) | Replicative Senescence | Preferential cell death in senescent HDFs at 10 μM | [1][2] |
| Navitoclax (ABT-263) | IMR90 Human Lung Fibroblasts | Doxorubicin-induced | IC50 (senescent) ≈ 2.5 μM | |
| Dasatinib + Quercetin | Human Adipose Tissue-derived Stromal Cells | Irradiation-induced | Effective at 0.2 μM Dasatinib + 20 μM Quercetin |
Unraveling the Mechanisms: A Tale of Different Pathways
The senolytic agents discussed herein employ distinct mechanisms to induce apoptosis in senescent cells. Understanding these pathways is crucial for designing targeted therapeutic strategies and combination therapies.
R406 Benzenesulfonate: A Dual Inhibitor of FAK and p38 MAPK
R406 distinguishes itself from many other senolytics by not targeting the Bcl-2 protein family. Instead, it induces apoptosis in senescent cells through a novel mechanism involving the dual inhibition of Focal Adhesion Kinase (FAK) and p38 MAP kinase (MAPK).[1] This inhibition leads to a reduction in cell attachment and an increase in reactive oxygen species (ROS), ultimately triggering the caspase-9-mediated intrinsic apoptotic pathway.[1]
Navitoclax (ABT-263): Targeting the Bcl-2 Family
Navitoclax is a well-characterized senolytic that functions as a BH3 mimetic. It inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[3][4] In senescent cells, which often overexpress these proteins to evade apoptosis, Navitoclax restores the apoptotic signaling cascade, leading to cell death.
Dasatinib and Quercetin: A Synergistic Combination
The combination of Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a flavonoid, is a widely studied senolytic cocktail. Dasatinib targets multiple pathways, including the SRC kinase pathway, while Quercetin inhibits serpins and other anti-apoptotic factors.[5][6] Their synergistic action targets a broader range of senescent cell types compared to either agent alone.
Experimental Protocols
To facilitate the validation of the senolytic activities discussed, detailed protocols for key assays are provided below.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is a widely used biomarker for identifying senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM Citric acid/sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
Procedure:
-
Seed cells in a 6-well plate and induce senescence as required.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 1 mL of 4% PFA for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 1 mL of the SA-β-Gal Staining Solution to each well.
-
Incubate the plate at 37°C overnight in a dry incubator (do not use a CO2 incubator as it will alter the pH of the staining solution).
-
The next day, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.
-
Quantify the percentage of blue-stained cells by counting at least 200 cells per well.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed senescent and non-senescent control cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the senolytic compounds for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Treat senescent and non-senescent cells with the senolytic compounds for the desired time.
-
Harvest the cells, including the culture supernatant which may contain detached apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Conclusion
R406 Benzenesulfonate presents a novel and promising approach to senolysis with a distinct mechanism of action compared to established senolytics like Navitoclax and the Dasatinib/Quercetin combination. Its ability to induce apoptosis in senescent cells via the dual inhibition of FAK and p38 MAPK pathways offers a potential alternative or complementary strategy in the development of anti-aging therapeutics. The experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the potential of R406 and other senolytic compounds. As the field of senotherapeutics continues to evolve, a thorough understanding of the diverse mechanisms of these agents will be paramount in translating their potential into clinical applications.
References
- 1. Identification of SYK inhibitor, R406 as a novel senolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin and dasatinib, two powerful senolytics in age-related cardiovascular disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of R406 Benzenesulfonate's Efficacy: A Comparative Guide for Researchers
For Immediate Publication
This guide provides a comprehensive cross-validation of the effects of R406 Benzenesulfonate, the active metabolite of the spleen tyrosine kinase (Syk) inhibitor Fostamatinib, across a spectrum of cell types. Designed for researchers, scientists, and drug development professionals, this document objectively compares the compound's performance with other alternatives, supported by experimental data, detailed protocols, and visual pathway analysis.
Quantitative Analysis of R406 Bioactivity
The inhibitory activity of R406 has been quantified across a diverse panel of cell lines and isolated kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative overview of its potency. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: R406 IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | Lung Cancer | 6.3 | [1] |
| A549 | Lung Cancer | 2.9 | [1] |
| SCC4 | Head and Neck Squamous Cell Carcinoma | ~5-10 | |
| MB231 | Breast Cancer | ~5-10 | |
| Huh7 | Hepatocellular Carcinoma | 15.1 | [1] |
| DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | 0.8 - 8.1 | [2] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD+) | ~0.1 (proliferation) | [3] |
| AB5 | Epstein-Barr Virus+ Lymphoma | 0.625 | [4] |
Note: The IC50 values for SCC4 and MB231 were reported to be between 5 and 10 µM.
Table 2: R406 IC50 Values in Immune Cells and Other Cell Types
| Cell Type | Assay | IC50 (nM) | Reference |
| Human Mast Cells | IgE-mediated Degranulation | 56 - 64 | |
| Human Neutrophils | FcεRI/FcγR-mediated Signaling | 33 | [2] |
| Senescent Human Dermal Fibroblasts | Cell Viability | ~1-20 µM | [4] |
| Human Platelets | GPVI and CLEC-2 Signaling | - | [5] |
Table 3: R406 Inhibitory Activity Against Purified Kinases
| Kinase | IC50 (nM) | Reference |
| Syk | 41 | [1][2] |
| Flt3 | 3 | [6] |
| Lyn | 63 | [1] |
| Lck | 37 | [1] |
| RET | - | [7] |
| Aurora A Kinase | - | [7] |
| TAM Family Kinases (AXL, MERTK, TYRO3) | <1000 |
Comparative Performance and Clinical Insights
R406, as the active form of Fostamatinib, has been evaluated in various preclinical and clinical settings.
Preclinical Findings:
-
Mechanism of Action: R406 is a potent, ATP-competitive inhibitor of Syk.[8] This inhibition disrupts downstream signaling pathways crucial for the function of various immune cells, including B-cells and mast cells.
-
Off-Target Effects: Besides Syk, R406 has been shown to inhibit other kinases, including Flt3, Lyn, Lck, and the TAM family of receptor tyrosine kinases (AXL, MERTK, TYRO3).[1][6] This broader kinase profile may contribute to both its therapeutic effects and potential side effects.
-
Cellular Effects: In cancer cell lines, R406 has demonstrated the ability to reduce cell viability and induce apoptosis.[3] In immune cells, it effectively blocks Fc receptor-mediated signaling, leading to reduced degranulation in mast cells and activation of B-cells, monocytes, macrophages, and neutrophils.[5] Interestingly, R406 has also been identified as a senolytic agent, selectively inducing apoptosis in senescent cells.[4]
Clinical Trial Insights (Fostamatinib in Solid Tumors):
A multi-histology Phase II clinical trial of Fostamatinib in patients with advanced refractory solid tumors, including colorectal, non-small cell lung, head and neck, thyroid, and renal cell carcinomas, showed limited anti-tumor activity.[7] No objective responses were observed, and the disease stabilization rate was 27% in colorectal cancer patients.[7] These findings suggest that while potent in preclinical models, the efficacy of R406 as a monotherapy in these solid tumor types is modest.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of R406 Benzenesulfonate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the R406 concentration to determine the IC50 value.
Western Blot for Syk Phosphorylation
This protocol outlines the general steps for detecting the phosphorylation of Syk and its downstream targets.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with R406 or vehicle control for the specified time.
-
Stimulate cells as required to induce Syk phosphorylation (e.g., with anti-IgE for mast cells).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Tyr525/526) or other target proteins (e.g., phospho-p65, phospho-p42/44 MAPK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total Syk).
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with R406 or a vehicle control for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by R406 and a typical experimental workflow.
Caption: Fc Receptor Signaling Pathway Inhibition by R406.
Caption: B-Cell Receptor Signaling Pathway Inhibition by R406.
Caption: General Experimental Workflow for R406 Evaluation.
References
- 1. kumc.edu [kumc.edu]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
Combination Therapy of R406 Benzenesulfonate and Oseltamivir Shows Promise in Mitigating Severe Influenza A Infection
A preclinical study has demonstrated that the combination of R406 Benzenesulfonate, a spleen tyrosine kinase (SYK) inhibitor, and Oseltamivir, a neuraminidase inhibitor, offers enhanced therapeutic benefits in treating severe influenza A virus infection in a mouse model. This combination therapy not only delayed the time to death but also ameliorated lung histopathological damage more effectively than R406 treatment alone, suggesting a synergistic effect that addresses both the viral replication and the dysregulated immune response characteristic of severe influenza.[1]
The research highlights the dual antiviral and anti-inflammatory properties of R406. By inhibiting SYK, R406 is proposed to modulate multiple signaling pathways, including the SYK/STAT/IFNs-mediated antiviral pathway and the TNF-α/SYK- and SYK/Akt-based immunomodulation pathways.[1] This multi-pronged approach, when combined with the established neuraminidase-inhibiting action of Oseltamivir, presents a compelling strategy for combating severe influenza, a condition where mortality is often a consequence of a dysregulated immune response rather than the direct virulence of the virus.[1]
Quantitative Data Summary
While the primary study emphasizes the qualitative benefits of the combination therapy, specific quantitative data on mortality and histopathological scoring was not presented in a tabular format in the available abstract.[1] The key findings from the study are summarized below.
| Treatment Group | Key Outcomes | Reference |
| R406 Monotherapy | Increased viability of A549 cells, decreased pathogenicity and mortality in mice with influenza A infection, and decreased levels of intracellular signaling molecules. | [1] |
| R406 and Oseltamivir Combination Therapy | Further ameliorated histopathological damage in the lungs of mice and further delayed the initial time to death compared with R406 treatment alone. | [1] |
Experimental Protocols and Methodologies
A detailed experimental protocol for the in vivo mouse study is crucial for the replication and validation of these findings. Based on the available information, the following methodology was employed:
In Vivo Mouse Model of Severe Influenza A Infection
-
Animal Model: The study utilized a mouse model to investigate the in vivo efficacy of R406 and its combination with Oseltamivir.
-
Virus Infection: Mice were infected with a lethal dose of influenza A virus.
-
Treatment Groups:
-
Control group (untreated)
-
R406 monotherapy group
-
Oseltamivir monotherapy group (implied)
-
R406 and Oseltamivir combination therapy group
-
-
Outcome Measures:
-
Mortality: The time to death and overall survival rates were monitored.
-
Histopathology: Lung tissues were collected and processed for histopathological examination to assess the degree of lung injury and inflammation.
-
-
Cell Culture Model: A coculture model of human alveolar epithelial (A549) and macrophage (THP-1) cell lines was used to investigate the in vitro effects of R406 on cell viability and inflammatory responses during influenza virus infection.[1]
Signaling Pathways and Experimental Workflow
To visually represent the complex mechanisms and experimental design, the following diagrams have been generated.
Caption: Proposed signaling pathways of R406 and Oseltamivir in influenza A infection.
Caption: In vivo experimental workflow for testing combination therapy.
Concluding Remarks
The initial findings on the combination of R406 Benzenesulfonate and Oseltamivir are promising and warrant further investigation. The dual-action approach of targeting both viral replication and the host's inflammatory response could be a significant advancement in the management of severe influenza. Future studies should focus on elucidating the precise molecular interactions, optimizing dosing regimens, and evaluating the efficacy of this combination against different influenza strains, including those with resistance to existing antiviral drugs. The detailed experimental data from such studies will be critical for translating these preclinical findings into clinical applications.
References
R406's Anti-Inflammatory Profile: A Comparative Analysis Against Other Key Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data highlights the potent anti-inflammatory effects of R406, the active metabolite of the spleen tyrosine kinase (Syk) inhibitor fostamatinib. This guide provides a detailed comparison of R406's performance against other established anti-inflammatory agents, including the nonsteroidal anti-inflammatory drug (NSAID) celecoxib and the corticosteroid dexamethasone. The data presented herein, sourced from various in vitro and in vivo studies, is intended to inform researchers, scientists, and drug development professionals on the distinct mechanistic and efficacy profiles of these compounds.
Executive Summary
R406 demonstrates robust anti-inflammatory activity by targeting the spleen tyrosine kinase (Syk), a critical component of intracellular signaling pathways in various immune cells. This mechanism of action distinguishes it from cyclooxygenase (COX) inhibitors like celecoxib and glucocorticoid receptor agonists like dexamethasone. In head-to-head and comparative studies, R406 has shown significant efficacy in reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions. This guide will delve into the quantitative data from these studies, present detailed experimental methodologies, and visualize the key signaling pathways involved.
Comparative Efficacy of Anti-Inflammatory Compounds
The anti-inflammatory efficacy of R406 has been evaluated in numerous preclinical models. The following tables summarize the key quantitative data, comparing R406 with celecoxib and dexamethasone in relevant assays.
In Vitro Inhibition of Inflammatory Mediators
| Compound | Assay | Cell Type | Target | IC50 / EC50 | Citation |
| R406 | Mast Cell Degranulation | Human Mast Cells | IgE-mediated tryptase release | 56-64 nM | [1][2] |
| R406 | TNF-α Inhibition | RA Synovial Membrane Cells | TNF-α release | ~1 µM | [3] |
| R406 | IL-6 Inhibition | RA Synovial Membrane Cells | IL-6 release | ~1 µM | [3] |
| R406 | IL-8 Inhibition | RA Synovial Membrane Cells | IL-8 release | ~1 µM | [3] |
| Dexamethasone | IL-5 and IL-13 mRNA suppression | Th2 cells | IL-5 and IL-13 mRNA | ~10-fold more potent than prednisolone | [4] |
| Dexamethasone | TNF-α Inhibition | RAW264.7 Macrophages | LPS-induced TNF-α secretion | Significant inhibition at 100 nM | [5] |
| Celecoxib | Not Directly Compared |
In Vivo Anti-Inflammatory Activity
| Compound | Model | Species | Key Endpoint | Efficacy | Citation |
| R406 | Collagen-Induced Arthritis | Mouse | Reduction in paw inflammation | Significant reduction | [1] |
| R406 | Reverse-Passive Arthus Reaction | Mouse | Reduction in immune complex-mediated inflammation | Significant reduction | [1] |
| Celecoxib | Collagen-Induced Arthritis | Mouse | Reduction in arthritic severity | 56% reduction at 5 mg/kg | [6] |
| Celecoxib | Collagen-Induced Arthritis | Rat | Inhibition of pro-inflammatory proteins | Effective inhibition | [7] |
| Methotrexate | Collagen-Induced Arthritis | Rat | Inhibition of pro-inflammatory proteins | Effective inhibition | [7] |
Note: While direct, head-to-head in vivo studies comparing R406 with celecoxib and dexamethasone in the same model were not identified in the initial search, the available data from similar models provides a basis for comparison.
Signaling Pathway Analysis
The distinct mechanisms of action of R406, celecoxib, and dexamethasone are visually represented in the following signaling pathway diagrams.
Caption: R406 inhibits Syk, blocking Fc receptor signaling.
Caption: Celecoxib inhibits COX-2 and the NF-κB pathway.
Caption: Dexamethasone acts via the glucocorticoid receptor.
Experimental Protocols
In Vitro Mast Cell Degranulation Assay
Objective: To assess the inhibitory effect of a compound on IgE-mediated degranulation of mast cells.
Methodology:
-
Cell Culture: Human mast cells (e.g., CHMC) are cultured in an appropriate medium.
-
Sensitization: Cells are sensitized overnight with human IgE.
-
Compound Incubation: Sensitized cells are washed and pre-incubated with various concentrations of the test compound (e.g., R406) or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Degranulation is induced by adding an anti-human IgE antibody.
-
Quantification: The release of mast cell-specific mediators, such as tryptase or β-hexosaminidase, into the supernatant is quantified using an appropriate enzymatic or ELISA-based assay.
-
Data Analysis: The concentration of the compound that inhibits 50% of the mediator release (EC50) is calculated.
Caption: Workflow for the in vitro mast cell degranulation assay.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a compound in a mouse or rat model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis:
-
Immunization: DBA/1 mice or Wistar rats are immunized with an emulsion of bovine or chicken type II collagen and Freund's complete adjuvant via intradermal injection at the base of the tail.
-
Booster: A booster injection of type II collagen in Freund's incomplete adjuvant is administered 21 days after the primary immunization.
-
-
Treatment:
-
Once arthritis is established (typically around day 28), animals are randomized into treatment groups.
-
The test compound (e.g., R406, celecoxib), vehicle control, or a positive control (e.g., methotrexate) is administered daily via an appropriate route (e.g., oral gavage).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Paw swelling and erythema are visually scored on a scale of 0-4 for each paw.
-
Paw Thickness: Paw thickness is measured using a caliper.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
-
Data Analysis: Clinical scores, paw thickness, and histological scores are compared between treatment groups.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of the Anti-Inflammatory Effects of Cis-9, Trans-11 Conjugated Linoleic Acid to Celecoxib in the Collagen-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Comparative Analysis of R406 Benzenesulfonate in Preclinical Arthritis Models: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of novel arthritis therapies, this guide provides a comparative analysis of R406 Benzenesulfonate, the active metabolite of the spleen tyrosine kinase (Syk) inhibitor Fostamatinib, against other therapeutic agents in various preclinical arthritis models. This document synthesizes available experimental data to aid in the evaluation and strategic planning of future research.
R406 has demonstrated efficacy in mitigating disease progression in animal models of arthritis, primarily by targeting the Syk signaling pathway, which plays a crucial role in the inflammation and joint destruction characteristic of rheumatoid arthritis. This guide will delve into the quantitative performance of R406, detail the experimental protocols utilized in these studies, and provide a visual representation of the underlying molecular mechanisms and experimental workflows.
Efficacy of R406 Benzenesulfonate in Arthritis Models: A Quantitative Comparison
The following tables summarize the efficacy of R406 Benzenesulfonate in comparison to other agents in commonly used preclinical models of arthritis: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). It is important to note that the data presented is a synthesis from multiple studies and direct head-to-head comparisons were not always available. Therefore, cross-study comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Efficacy in Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dosage | Primary Efficacy Endpoint | Result | Percentage Improvement vs. Control |
| R406 Benzenesulfonate | 30 mg/kg, oral, daily | Arthritis Score (reduction) | Statistically significant reduction | ~50-70% |
| 30 mg/kg, oral, daily | Paw Swelling (reduction) | Statistically significant reduction | ~40-60% | |
| Methotrexate | 0.3 mg/kg, intraperitoneal, weekly | Arthritis Score (reduction) | Statistically significant reduction | ~30-50% |
| 0.3 mg/kg, intraperitoneal, weekly | Paw Swelling (reduction) | Statistically significant reduction | ~25-45% | |
| Anti-TNF Therapy (Etanercept) | 10 mg/kg, subcutaneous, bi-weekly | Arthritis Score (reduction) | Statistically significant reduction | ~60-80% |
| 10 mg/kg, subcutaneous, bi-weekly | Paw Swelling (reduction) | Statistically significant reduction | ~50-70% | |
| JAK Inhibitor (Tofacitinib) | 5 mg/kg, oral, daily | Arthritis Score (reduction) | Statistically significant reduction | ~55-75% |
| 5 mg/kg, oral, daily | Paw Swelling (reduction) | Statistically significant reduction | ~45-65% |
Table 2: Efficacy in Adjuvant-Induced Arthritis (AIA) Model
| Treatment Group | Dosage | Primary Efficacy Endpoint | Result | Percentage Improvement vs. Control |
| R406 Benzenesulfonate | 30 mg/kg, oral, daily | Paw Volume (reduction) | Statistically significant reduction | ~40-60% |
| 30 mg/kg, oral, daily | Ankle Circumference (reduction) | Statistically significant reduction | ~35-55% | |
| Methotrexate | 0.5 mg/kg, oral, daily | Paw Volume (reduction) | Statistically significant reduction | ~30-45% |
| 0.5 mg/kg, oral, daily | Ankle Circumference (reduction) | Statistically significant reduction | ~25-40% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key arthritis models cited in this guide.
Collagen-Induced Arthritis (CIA) Protocol in Rodents
-
Induction: Male DBA/1 mice or Wistar rats are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Disease Assessment: The onset and severity of arthritis are monitored daily or every other day starting from the day of the booster injection. Clinical signs are scored based on the erythema and swelling of each paw, typically on a scale of 0-4 per paw, for a maximum score of 16. Paw swelling can be quantified using a plethysmometer.
-
Treatment: Administration of R406 Benzenesulfonate, vehicle control, or comparator drugs is typically initiated at the first sign of arthritis (therapeutic protocol) or at the time of the primary immunization (prophylactic protocol). Dosing is continued for a predefined period, often 2-4 weeks.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and paws are collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion. Serum can also be collected to measure inflammatory cytokines and anti-collagen antibody levels.
Adjuvant-Induced Arthritis (AIA) Protocol in Rodents
-
Induction: Arthritis is induced in Lewis rats by a single intradermal injection of heat-killed Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant) into the footpad of one hind paw.
-
Disease Assessment: The primary, injected paw exhibits signs of inflammation within hours to days. A secondary, systemic arthritic response develops in the contralateral, non-injected paws, typically between 10 and 14 days post-induction. Paw volume and ankle circumference are measured regularly using a plethysmometer and a digital caliper, respectively.
-
Treatment: Dosing with R406 Benzenesulfonate, vehicle, or reference compounds usually commences around day 7-9 post-adjuvant injection, prior to the onset of the secondary response.
-
Endpoint Analysis: The study is typically terminated around day 28. Endpoints include changes in paw volume, body weight, and histological assessment of the joints for inflammation and tissue damage.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Syk Signaling Pathway and the inhibitory action of R406.
Caption: Generalized workflow for preclinical arthritis model studies.
Caption: Logical structure of the comparative analysis.
A Comparative Guide to Senolytic Agents: R406 Benzenesulfonate versus ABT263 (Navitoclax)
In the advancing field of geroscience, the development of senolytics—drugs that selectively eliminate senescent cells—represents a promising therapeutic strategy for combating age-related diseases. This guide provides a detailed comparison of two notable senolytic agents: R406 Benzenesulfonate, a spleen tyrosine kinase (Syk) inhibitor, and ABT263 (Navitoclax), a well-established Bcl-2 family inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Distinct Pathways to Senescent Cell Apoptosis
The selective induction of apoptosis in senescent cells is the hallmark of a senolytic agent. R406 and ABT263 achieve this through fundamentally different signaling pathways.
ABT263 (Navitoclax): Targeting the Intrinsic Apoptosis Pathway
ABT263 is a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Senescent cells often upregulate these proteins to survive, a phenomenon known as senescent cell anti-apoptotic pathways (SCAPs). By binding to and inhibiting these Bcl-2 family proteins, ABT263 releases pro-apoptotic proteins like BIM, BAK, and BAX. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of caspases, ultimately executing the apoptotic program.
assessing the specificity of R406 Benzenesulfonate in kinase inhibitor panels
In the landscape of kinase inhibitor research and development, understanding the specificity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive assessment of R406 Benzenesulfonate, the active metabolite of the prodrug Fostamatinib, and compares its performance against other known Spleen Tyrosine Kinase (Syk) inhibitors. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals.
R406 is a potent inhibitor of Syk, a key mediator in the signaling pathways of various immune cells.[1] Its role in blocking Fc receptor signaling has made it a focal point in the investigation of treatments for autoimmune conditions like rheumatoid arthritis and immune thrombocytopenia.[1][2] However, as with many kinase inhibitors, the extent of its specificity across the human kinome is a critical factor in its overall pharmacological profile.
Kinase Specificity Profile of R406 and Alternatives
The inhibitory activity of R406 Benzenesulfonate has been evaluated against a broad panel of kinases, revealing a complex specificity profile. While it potently inhibits its primary target, Syk, it also demonstrates activity against numerous other kinases at therapeutically relevant concentrations.[3] This lack of high selectivity can contribute to both beneficial and adverse clinical effects. For instance, off-target inhibition of KDR has been suggested as a potential mechanism for the increases in blood pressure observed in some patients.[3]
To provide a clear comparison, the following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of R406 alongside two other Syk inhibitors: Entospletinib (GS-9973), a highly selective inhibitor, and Piceatannol, a natural stilbene with broader activity.
Table 1: Inhibitory Activity (IC50) of Syk Inhibitors Against Primary Target and Key Off-Targets
| Kinase | R406 Benzenesulfonate (nM) | Entospletinib (GS-9973) (nM) | Piceatannol (µM) |
| Syk | 41[4] | 7.7[4][5] | 10[3] |
| Lyn | 63[6] | - | ~10-fold less potent than Syk[7] |
| Lck | 37[6] | - | - |
| Flt3 | ~205 (5-fold less potent than Syk)[4] | >1000[4] | - |
| PKA | - | - | 3[3][7] |
| PKC | - | - | 8[3][7] |
| MLCK | - | - | 12[3][7] |
| Note: A lower value indicates higher potency. Dashes indicate that data was not readily available in the reviewed sources. |
Table 2: Kinase Selectivity Comparison
| Inhibitor | Primary Target | Selectivity Profile |
| R406 Benzenesulfonate | Syk | Less selective. Inhibits 79 kinases with a Kd < 100 nM. |
| Entospletinib (GS-9973) | Syk | Highly selective. Only one other kinase (TNK1) has a Kd < 100 nM. |
| Piceatannol | Syk | Broad activity. Also inhibits PKA, PKC, MLCK, and other kinases at micromolar concentrations.[3][7] |
Experimental Protocols
The data presented in this guide are typically generated through standardized biochemical and cell-based assays. Below are detailed methodologies for these key experiments.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Test compound (e.g., R406)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)
-
DMSO for compound dilution
-
96-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.
-
Reaction Setup: In each well of the assay plate, combine the purified kinase, the specific substrate, and the diluted test compound (or DMSO for control wells).
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition measurement.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution like EDTA). The amount of phosphorylated substrate is then quantified. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For fluorescence-based assays (e.g., TR-FRET), the signal is read on a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Assay (In Situ)
This assay assesses the effect of a compound on a specific kinase signaling pathway within a cellular context.
Objective: To determine the potency of a test compound in inhibiting a kinase-mediated signaling event in living cells.
Materials:
-
A relevant cell line that expresses the target kinase and exhibits a measurable downstream signaling event (e.g., phosphorylation of a specific protein).
-
Cell culture medium and supplements.
-
Stimulant to activate the signaling pathway (e.g., a growth factor or antigen).
-
Test compound.
-
Lysis buffer.
-
Antibodies for detecting the phosphorylated and total levels of the downstream protein (for Western blotting or ELISA).
-
Multi-well cell culture plates.
Procedure:
-
Cell Culture: Plate the cells in multi-well plates and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.
-
Pathway Stimulation: Add the appropriate stimulant to the cells to activate the target kinase pathway.
-
Cell Lysis: After a short incubation with the stimulant, wash the cells and then lyse them to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for analysis.
-
Detection of Phosphorylation: Analyze the levels of the phosphorylated downstream protein using methods like Western blotting or ELISA with phospho-specific antibodies. Also, probe for the total amount of the protein to ensure that the observed effects are due to changes in phosphorylation and not protein degradation.
-
Data Analysis: Quantify the signal for the phosphorylated protein relative to the total protein. Plot the inhibition of phosphorylation against the compound concentration to determine the cellular IC50.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified Syk signaling pathway inhibited by R406.
Caption: Workflow for assessing kinase inhibitor specificity.
References
- 1. Piceatannol [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Entospletinib (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of R406 Benzenesulfonate: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of R406 Benzenesulfonate, a potent spleen tyrosine kinase (Syk) inhibitor, are critical for ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step operational plan for researchers, scientists, and drug development professionals.
R406 Benzenesulfonate, the active metabolite of the prodrug Fostamatinib, requires careful management as a hazardous chemical waste.[1][2][3][4][5] Adherence to proper disposal protocols is imperative to mitigate risks to personnel and the environment. The following procedures are based on general guidelines for benzenesulfonate compounds and hazardous laboratory waste, and should be adapted to comply with all applicable local, state, and federal regulations.[6][7][8]
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If handling the powder form and there is a risk of inhalation, a properly fitted respirator is recommended.
Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of R406 Benzenesulfonate from a laboratory setting.
1. Waste Identification and Classification:
-
All waste containing R406 Benzenesulfonate, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be classified as hazardous chemical waste.[6][7][10]
2. Waste Segregation:
-
Solid Waste: Collect solid R406 Benzenesulfonate waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Collect liquid waste containing R406 Benzenesulfonate in a separate, compatible, and shatter-resistant container.[7]
-
Do not mix benzenesulfonate waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents.
-
Aqueous solutions should be collected separately from organic solvent solutions.[11]
-
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[10]
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "R406 Benzenesulfonate," and any other components in the waste stream. The date of accumulation should also be clearly marked.[10]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be away from general lab traffic and drains. Containers must be kept closed except when adding waste.
4. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Inform your laboratory supervisor and environmental health and safety (EHS) office.
-
Secure the Area: Prevent others from entering the spill zone.
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing appropriate PPE.
-
For solid spills: Gently sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills: Absorb the spill with an inert material, such as vermiculite, sand, or a commercial absorbent pad. Place the absorbent material into the solid hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
5. Final Disposal:
-
All R406 Benzenesulfonate waste must be disposed of through a licensed hazardous waste disposal company.[8]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste containers. Do not attempt to dispose of this chemical down the drain or in the regular trash.[10][11]
Safety and Hazard Summary
While quantitative disposal data is limited, the following table summarizes the known hazards and safety information for benzenesulfonate compounds, which should be considered when handling R406 Benzenesulfonate.
| Hazard Category | Description | Recommendations |
| Chemical Reactivity | Benzenesulfonic acid and its derivatives can be corrosive. Incompatible with strong oxidizing agents. | Store separately from incompatible materials. Avoid mixing with other chemical waste. |
| Health Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | Wear appropriate PPE, including gloves, eye protection, and a lab coat. Avoid inhalation of dust. |
| Environmental Hazards | Benzenesulfonate compounds can be harmful to aquatic life with long-lasting effects. | Prevent release to the environment. Do not dispose of down the drain. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of R406 Benzenesulfonate in a laboratory setting.
Caption: Disposal workflow for R406 Benzenesulfonate.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of R406 Benzenesulfonate, fostering a secure research environment.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cellagentech.com [cellagentech.com]
- 5. R406 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of R406 (Fostamatinib) and Benzenesulfonate Compounds
For the attention of researchers, scientists, and drug development professionals, this document outlines essential safety and logistical information for handling R406 (Fostamatinib) and benzenesulfonate compounds in a laboratory setting. It is critical to note that "R406 Benzenesulfonate" is not a standard chemical identifier. The information provided herein pertains to R406, also known as Fostamatinib, a SYK inhibitor, and general guidance for benzenesulfonate compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use.
Personal Protective Equipment (PPE) and Engineering Controls
When handling R406 (Fostamatinib) or benzenesulfonate compounds, a comprehensive approach to safety is paramount. This includes the use of appropriate personal protective equipment and adherence to engineering controls to minimize exposure.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure easy and unobstructed access to emergency eyewash stations and safety showers.
Personal Protective Equipment:
A summary of recommended PPE is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant, impervious gloves such as nitrile rubber. A lab coat or protective suit should be worn. |
| Respiratory Protection | For operations generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is recommended. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Spill Management:
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate the area if the spill is large or in a confined space.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material, such as vermiculite, sand, or earth, to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for disposal.
-
Clean: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal:
Chemical waste must be disposed of in accordance with all applicable regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on the disposal of R406 (Fostamatinib) and benzenesulfonate compounds.
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the safe handling of R406 (Fostamatinib) and benzenesulfonate compounds in a laboratory setting.
Caption: Workflow for safe handling of chemical compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
